1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Description
Properties
IUPAC Name |
1-methyl-4H-pyrazolo[4,3-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-10-7-5(4-9-10)8-3-2-6(7)11/h2-4H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKUFYIQAHVKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, nomenclature, potential synthetic pathways, and prospective biological significance, drawing upon established principles and data from related molecular scaffolds.
Chemical Structure and Nomenclature: Unraveling Tautomerism
The chemical structure of this compound is characterized by a fused pyrazole and pyridine ring system. A methyl group is attached to the nitrogen at position 1 of the pyrazole ring, and a hydroxyl group is at position 7 of the pyridine ring.
The IUPAC name for this structure is This compound .
An important characteristic of this molecule is the existence of keto-enol tautomerism. The "ol" (enol) form can exist in equilibrium with its keto tautomer, 1-Methyl-1,4-dihydro-pyrazolo[4,3-b]pyridin-7-one . This equilibrium is a critical consideration for its chemical reactivity, physical properties, and biological interactions. The predominant tautomer can be influenced by factors such as the solvent, pH, and temperature.
Below is a visual representation of the core pyrazolopyridine scaffold, which is a fusion of a pyrazole and a pyridine ring.[1][2]
Caption: Logical relationship of the fused ring system in pyrazolopyridines.
Physicochemical Properties
| Property | Predicted Value / Information Source |
| Molecular Formula | C₇H₇N₃O |
| Molecular Weight | 149.15 g/mol [3] |
| IUPAC Name | This compound |
| Tautomeric Form IUPAC Name | 1-Methyl-1,4-dihydro-pyrazolo[4,3-b]pyridin-7-one[3] |
| Related CAS Number | 94220-37-8 (for the 5-methyl analog)[3] |
Synthesis Strategies: A Proposed Retrosynthetic Approach
A definitive, experimentally validated synthesis for this compound is not prominently described in the literature. However, based on established synthetic routes for the pyrazolo[3,4-b]pyridine scaffold, a plausible synthetic strategy can be devised.[1][2] One of the most common and versatile methods involves the condensation of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1]
A proposed retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted aminopyrazole and a malonic acid derivative.
Caption: Proposed retrosynthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a proposed synthetic route and should be optimized and validated experimentally.
Step 1: Synthesis of 1-Methyl-1H-pyrazol-5-amine This starting material can be synthesized through various established methods, often starting from commercially available pyrazole precursors.
Step 2: Nitration of 1-Methyl-1H-pyrazol-5-amine The aminopyrazole can be nitrated to introduce a nitro group at the 4-position, which will be a precursor to the pyridine ring nitrogen.
Step 3: Reduction of the Nitro Group The nitro group of 1-Methyl-4-nitro-1H-pyrazol-5-amine is reduced to an amino group to yield 1-Methyl-1H-pyrazole-4,5-diamine.
Step 4: Condensation and Cyclization The resulting diamine is then reacted with a suitable 1,3-dicarbonyl equivalent, such as diethyl malonate, in the presence of a base. This reaction proceeds through a condensation followed by an intramolecular cyclization to form the pyridinone ring. Subsequent acidification would yield the target compound.
This approach is analogous to the well-established methods for synthesizing the core pyrazolopyridine scaffold.[1]
Potential Biological Activity and Therapeutic Applications
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[4] Derivatives of pyrazolopyridines have demonstrated a wide range of pharmacological activities.
Given the structural similarities to other biologically active pyrazolopyridines, this compound could be investigated for several therapeutic applications:
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Kinase Inhibition: Many pyrazolopyridine derivatives are known to be potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[2][5] The nitrogen-rich heterocyclic structure is well-suited for forming key hydrogen bond interactions within the ATP-binding site of various kinases.
-
CNS Activity: Some pyrazolopyridine analogs have shown activity as central nervous system (CNS) agents, targeting receptors and enzymes involved in neurological disorders.
-
Antimicrobial and Antiviral Agents: The fused heterocyclic system has also been explored for the development of novel antimicrobial and antiviral drugs.
Specifically, the broader class of 1H-pyrazolo[3,4-b]pyridines has been extensively studied as inhibitors of TANK-binding kinase 1 (TBK1), which is involved in innate immunity and oncogenesis.[6] The inhibition of the TBK1 signaling pathway can modulate the production of interferons and other pro-inflammatory cytokines.[6]
Caption: Simplified signaling pathway of TBK1 and its potential inhibition by pyrazolopyridine derivatives.[6]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the medicinally significant pyrazolopyridine family. Its synthesis is achievable through established chemical methodologies, and its structure suggests a high potential for biological activity, particularly in the realm of kinase inhibition.
Future research should focus on the definitive synthesis and characterization of this compound, including a thorough investigation of its tautomeric equilibrium. Subsequent screening against a panel of kinases and other relevant biological targets would be a crucial step in elucidating its therapeutic potential. The insights gained from such studies could pave the way for the development of novel therapeutics for a range of diseases.
References
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Gornowicz, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(21), 7275. Available at: [Link]
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Al-Sanea, M. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
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MySkinRecipes. (n.d.). METHYL 1H-PYRAZOLO[4,3-B]PYRIDINE-7-CARBOXYLATE. Retrieved from [Link]
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ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
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PubChem. (n.d.). Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. Retrieved from [Link]
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Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazolo[4,3-B]pyridine. Retrieved from [Link]
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PubChem. (n.d.). 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. Retrieved from [Link]
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Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1489-1503. Available at: [Link]
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An In-depth Technical Guide to 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: A Promising Modulator in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a heterocyclic compound of significant interest in contemporary drug discovery. We will delve into its chemical identity, synthesis, and its emerging role as a potential therapeutic agent, particularly in the realm of immuno-oncology.
Core Compound Identification
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Chemical Name: this compound
-
CAS Number: 1057670-31-1[1]
-
Molecular Formula: C₇H₇N₃O
Physicochemical Properties
The following table summarizes key computed physicochemical properties of this compound. These parameters are crucial for assessing its drug-like properties and behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 149.15 g/mol | [2][3][4] |
| XLogP3 | 0.6 | [4] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Topological Polar Surface Area | 57.8 Ų | [4] |
| Boiling Point (Predicted) | 329.6±22.0 °C | [2] |
Synthesis of the Pyrazolo[4,3-b]pyridine Core
Representative Synthetic Workflow
Caption: Generalized synthetic workflow for pyrazolo[4,3-b]pyridine derivatives.
Step-by-Step Experimental Protocol (Exemplary)
This protocol outlines a plausible multi-step synthesis beginning from a commercially available substituted pyridine.
Step 1: Synthesis of a Dihalopyridine Precursor A common starting point for the synthesis of the pyrazolo[4,3-b]pyridine core involves the construction of a suitably functionalized pyridine ring.
Step 2: Formation of the Pyrazole Ring The annulation of the pyrazole ring onto the pyridine core is a critical step. This can often be achieved through condensation with a hydrazine derivative.
Step 3: Aromatization and Functionalization Subsequent reactions to introduce the methyl group at the N1 position of the pyrazole ring and the hydroxyl group at the C7 position of the pyridine ring would then be carried out. N-methylation is typically achieved using a methylating agent such as methyl iodide in the presence of a base. The introduction of the hydroxyl group might be accomplished through various methods, including nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) or oxidation of a precursor.
Mechanism of Action and Therapeutic Potential
Recent research has highlighted the potential of 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.[1] This interaction is a critical immune checkpoint that tumor cells exploit to evade immune surveillance.
The PD-1/PD-L1 Signaling Pathway
Caption: The PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
By binding to PD-L1, this compound and its derivatives can prevent its interaction with PD-1 on T-cells. This blockade disrupts the inhibitory signal, thereby restoring the anti-tumor activity of the T-cells. The development of small-molecule inhibitors like this compound offers potential advantages over monoclonal antibody therapies, including oral bioavailability and potentially better tumor penetration.
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound with the caution afforded to all novel research chemicals. General safety precautions for related heterocyclic compounds should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the field of cancer immunotherapy. Its potential as a small-molecule inhibitor of the PD-1/PD-L1 pathway warrants further investigation. This guide provides a foundational understanding of its properties and synthesis, which will be valuable for researchers and drug development professionals working to advance this and related compounds into clinical applications.
References
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. Available at: [Link]
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1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one - PubChem. Available at: [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Available at: [Link]
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1-Methyl-1H-pyrazolo[4,3-B]pyridine - PubChem. Available at: [Link]
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5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol - PubChem. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. Available at: [Link]
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METHYL 1H-PYRAZOLO[4,3-B]PYRIDINE-7-CARBOXYLATE - MySkinRecipes. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. Available at: [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]
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Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed. Available at: [Link]
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies - MDPI. Available at: [Link]
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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Pyrazolo[4,3-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[4,3-b]pyridine Core - A Fusion of Potential
The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The pyrazolo[4,3-b]pyridine core, a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring, has emerged as one such scaffold of profound significance. Its unique electronic properties and rigid, planar structure provide an ideal foundation for the design of potent and selective inhibitors of a wide array of enzymes, particularly kinases. This technical guide delves into the discovery, historical evolution, and synthetic strategies of pyrazolo[4,3-b]pyridine compounds, offering insights into their mechanism of action, structure-activity relationships (SAR), and practical application in drug discovery.
The Genesis: Pinpointing the Dawn of Pyrazolo[4,3-b]pyridine Chemistry
While the isomeric pyrazolo[3,4-b]pyridine scaffold was first reported in 1908, the history of the pyrazolo[4,3-b]pyridine core begins later. A pivotal moment in the history of this heterocycle can be traced back to the work of R. G. Jones in 1951. His research into the synthesis of fused heterocyclic systems laid the groundwork for the exploration of this particular scaffold. One of the earliest described methods for the construction of the pyrazolo[4,3-b]pyridine ring system involved the cyclization of a substituted 4-aminopyrazole derivative. This foundational work opened the door for subsequent investigations into the chemical and biological properties of this intriguing class of compounds.
Evolution of Synthetic Methodologies: From Classical Cyclizations to Modern Cross-Coupling
The synthetic approaches to the pyrazolo[4,3-b]pyridine core have evolved significantly since its initial discovery, driven by the need for greater efficiency, diversity, and access to complex substitution patterns.
Classical Approaches: Annulation of the Pyridine Ring
The traditional and most common strategy for synthesizing the pyrazolo[4,3-b]pyridine scaffold involves the construction of the pyridine ring onto a pre-existing, suitably functionalized pyrazole. A key intermediate in this approach is a 4-aminopyrazole derivative.
One of the seminal methods involves the condensation of a 4-aminopyrazole-5-carboxaldehyde with a methylene-active compound, followed by cyclization. This approach, while foundational, often requires harsh reaction conditions and can be limited in its substrate scope.
Another classical route utilizes 4-aminopyrazole-5-carbonitrile as a starting material. This versatile intermediate can undergo cyclization with various reagents to form the fused pyridine ring, offering a pathway to a range of substituted pyrazolo[4,3-b]pyridines.
Modern Strategies: Building the Pyrazole Ring and Advanced Cross-Coupling Techniques
More contemporary synthetic methods have focused on improving efficiency, yield, and the ability to introduce diverse functional groups. These can be broadly categorized into two main strategies:
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Annulation of the Pyrazole Ring onto a Pyridine Precursor: This "reverse" approach starts with a functionalized pyridine and constructs the pyrazole ring. A notable example is the synthesis from 2-chloro-3-nitropyridines. This method proceeds through a sequence of a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction, offering a high degree of control over the substitution pattern on the pyridine ring.
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Palladium-Catalyzed Cross-Coupling Reactions: The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex heterocyclic systems, including pyrazolo[4,3-b]pyridines. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents with high precision and functional group tolerance.
Diagram of Synthetic Evolution
An In-Depth Technical Guide to the Solubility and Stability of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Introduction
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol (CAS No. 1057670-31-1) is a fused heterocyclic compound that has emerged as a privileged scaffold in modern medicinal chemistry. Its structural resemblance to purine bases makes it an attractive starting point for the design of kinase inhibitors and other targeted therapeutics. Notably, derivatives of this core have been identified as novel, potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a critical target in cancer immunotherapy.[1][2] Given its foundational role in the development of new drug candidates, a thorough understanding of its fundamental physicochemical properties—specifically solubility and stability—is paramount for researchers in drug discovery and development.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As explicit experimental data for this compound is not extensively published, this document focuses on providing a robust framework for its characterization. It details authoritative, field-proven methodologies for determining its solubility and stability profiles, enabling researchers to generate the critical data needed for formulation development, pharmacokinetic studies, and regulatory compliance.
Physicochemical Properties
A baseline understanding of the molecule's properties can be established from computationally derived data. These values are useful for initial assessment and for guiding experimental design.
| Property | Value | Source |
| CAS Number | 1057670-31-1 | J&K Scientific[3], Benchchem[1] |
| Molecular Formula | C₇H₇N₃O | Benchchem[1] |
| Molecular Weight | 149.15 g/mol | Benchchem[1], PubChem[4] |
| IUPAC Name | 1-methyl-4H-pyrazolo[4,5-b]pyridin-7-one | J&K Scientific[3] |
| InChI Key | PCKUFYIQAHVKSV-UHFFFAOYSA-N | J&K Scientific[3] |
| XLogP3 (Computed) | 0.6 | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
Note: The computed XLogP3 value of 0.6 suggests that the compound is likely to have moderate lipophilicity and may exhibit limited aqueous solubility.
Part 1: Solubility Profile Assessment
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For BCS Class II and IV compounds, low solubility is a primary hurdle in drug development.[5] Therefore, accurately characterizing the solubility of this compound is an essential first step.
Causality Behind Experimental Design
The experimental approach must account for the influence of pH on the solubility of ionizable compounds. The pyrazolopyridine scaffold contains basic nitrogen atoms and a potentially acidic hydroxyl group, meaning its net charge and, consequently, its solubility will change with pH. Therefore, solubility should be assessed not only in water and organic co-solvents but also in a range of aqueous buffers that are physiologically relevant (pH 1.2 to 7.4).
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method (ICH Guideline Q6A) for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Materials:
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This compound (purity >98%)
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Deionized water
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Phosphate buffered saline (PBS), pH 7.4
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Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
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Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)
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Dimethyl sulfoxide (DMSO), HPLC grade
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Ethanol (EtOH), HPLC grade
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Orbital shaker with temperature control
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Centrifuge
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HPLC-UV system
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0.22 µm syringe filters (PTFE or other compatible material)
Procedure:
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Preparation: Add an excess amount of the compound to several vials, each containing a known volume (e.g., 1 mL) of the desired solvent (Water, PBS, SGF, SIF, 5% DMSO/water, 10% EtOH/water). "Excess" means adding enough solid so that undissolved material remains visible at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (typically 25°C or 37°C) for 24-48 hours. This duration is crucial to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant.
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Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Self-Validation Step: Discard the first portion of the filtrate to avoid errors from drug adsorption to the filter material.
-
Dilution: Dilute the clear filtrate with an appropriate mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from the compound of known concentration.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the dilution factor and the quantified concentration.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Assessment.
Part 2: Chemical Stability and Forced Degradation
Assessing the intrinsic stability of a drug candidate is a non-negotiable step in preclinical development. Forced degradation studies are designed to identify likely degradation pathways, elucidate the structure of degradation products, and generate samples for developing a stability-indicating analytical method.
Causality Behind Experimental Design
The choice of stress conditions is dictated by regulatory guidelines (e.g., ICH Q1A(R2)) and chemical intuition.[6] For this compound, the heterocyclic rings may be susceptible to acid/base hydrolysis, while the overall structure could be sensitive to oxidation and photolytic degradation. Testing a range of conditions ensures a comprehensive stability profile is developed. The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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Stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Temperature-controlled ovens/water baths
-
Photostability chamber (ICH Q1B compliant)
-
HPLC-UV/MS system for analysis
Procedure:
-
Sample Preparation: For each condition, prepare test samples by diluting the stock solution with the respective stressor solution. Prepare a control sample diluted with the solvent only.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Store one set at room temperature and another at an elevated temperature (e.g., 60°C).
-
Collect samples at time points (e.g., 0, 2, 8, 24 hours).
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH.
-
Self-Validation Step: Due to the potential for rapid base-catalyzed reactions, more frequent initial time points may be necessary.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Store at room temperature and monitor at time points. If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store a vial of the stock solution and a vial of the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Analyze at set time points.
-
-
Photostability:
-
Expose a solution and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be stored in the dark as controls.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot. For acid/base samples, neutralize the solution before analysis.
-
Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of the parent compound remaining and identify the mass of any significant degradation products.
-
Visualization: Forced Degradation Experimental Workflow
Caption: Workflow for a Forced Degradation Study.
Conclusion
This compound is a compound of high interest for the development of targeted therapies. While specific public data on its solubility and stability are scarce, its physicochemical profile can be thoroughly characterized using the standardized, robust methodologies detailed in this guide. The provided protocols for thermodynamic solubility assessment and forced degradation studies offer a clear and scientifically rigorous path for researchers to generate the essential data package required for advancing this and similar molecules through the drug discovery pipeline. Adherence to these self-validating systems ensures the generation of trustworthy and reproducible data, forming an authoritative foundation for all subsequent development activities.
References
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BIOFOUNT. (n.d.). 1057670-31-1|1-甲基-7-羟基-吡唑并[4,3-B]吡啶|1-Methyl-7-hydroxy-pyrazolo[4,3-b]pyridine. Retrieved from [Link]
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Berthoin, K., et al. (2019). Stability Studies of Antipyocyanic Beta-Lactam Antibiotics Used in Continuous Infusion. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1H-pyrazolo[4,3-B]pyridine. Retrieved from [Link]
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Martini, C., et al. (2022). A comprehensive report of long-term stability data for a range ATMPs: A need to develop guidelines for safe and harmonized stability studies. PubMed. Retrieved from [Link]
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MySkinRecipes. (n.d.). Pyrazoles Derivatives - Heterocyclic Building Blocks (17). Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. As a molecule of significant interest in medicinal chemistry and drug development, a thorough understanding of its structural confirmation via modern spectroscopic techniques is paramount. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth, predictive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published, this guide synthesizes fundamental principles and data from analogous structures to provide a robust predictive framework for its characterization.
Introduction: The Significance of this compound
The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The specific derivative, this compound, with its unique substitution pattern, presents a compelling target for synthetic chemists and drug discovery programs. Its structural elucidation is the foundational step in its development, and for this, a multi-faceted spectroscopic approach is essential. This guide explains the causal logic behind the expected spectroscopic signatures, providing a self-validating system for researchers to confirm the synthesis and purity of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is critical for interpreting spectroscopic data. The structure of this compound, with the IUPAC numbering convention, is presented below. This framework will be referenced throughout the subsequent spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| OH | 10.0 - 12.0 | Singlet (broad) | 1H | The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration. It is expected to be a broad singlet due to hydrogen bonding and exchange. |
| H-3 | 7.8 - 8.2 | Singlet | 1H | This proton is on the electron-deficient pyrazole ring, adjacent to two nitrogen atoms, leading to a downfield shift. |
| H-5 | 7.5 - 7.9 | Doublet | 1H | This proton is on the pyridine ring, ortho to the ring nitrogen, which is deshielding. It will be coupled to H-6. |
| H-6 | 6.8 - 7.2 | Doublet | 1H | This proton is on the pyridine ring, meta to the ring nitrogen and coupled to H-5. It will be upfield relative to H-5. |
| N-CH₃ | 3.8 - 4.2 | Singlet | 3H | The methyl group attached to the pyrazole nitrogen is in a relatively electron-rich environment compared to the aromatic protons, but still deshielded by the aromatic system. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-7 | 155 - 165 | The carbon bearing the hydroxyl group will be significantly downfield due to the electronegativity of the oxygen atom. |
| C-7a | 145 - 155 | A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen and the aromatic system. |
| C-5 | 135 - 145 | An aromatic methine carbon on the pyridine ring, ortho to the ring nitrogen. |
| C-3 | 130 - 140 | The methine carbon on the pyrazole ring, deshielded by the adjacent nitrogens. |
| C-3a | 120 - 130 | A quaternary carbon at the pyrazole ring fusion. |
| C-6 | 110 - 120 | The methine carbon on the pyridine ring, meta to the ring nitrogen. |
| N-CH₃ | 35 - 45 | The methyl carbon attached to the nitrogen will be in the aliphatic region of the spectrum. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the -OH group.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships (e.g., between H-5 and H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Unveiling the Therapeutic Promise: A Technical Guide to the Potential Biological Activity of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the potential biological activities of the novel heterocyclic compound, 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. As a Senior Application Scientist, this document is structured to not only present the theoretical framework for its potential therapeutic applications but also to provide actionable experimental designs to rigorously evaluate its efficacy and mechanism of action. We will delve into the scientific rationale behind its design, drawing from the well-established bioactivity of the pyrazolopyridine scaffold, and propose a comprehensive, multi-pronged approach to its preclinical evaluation.
The Pyrazolopyridine Scaffold: A Privileged Heterocycle in Medicinal Chemistry
The pyrazolopyridine nucleus is a key structural motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, often acting as an antagonist in crucial cellular processes.[1][2] This has led to the development of numerous pyrazolopyridine derivatives with demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The inherent versatility of this scaffold provides a strong foundation for investigating the therapeutic potential of novel derivatives such as this compound.
Potential as an Immuno-Oncology Agent: Targeting the PD-1/PD-L1 Axis
Rationale: The blockade of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) signaling pathway has emerged as a transformative approach in cancer immunotherapy.[4] Small molecule inhibitors of this interaction offer potential advantages over monoclonal antibodies in terms of oral bioavailability, tissue penetration, and manufacturing costs.[4] Notably, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed and identified as potent inhibitors of the PD-1/PD-L1 interaction.[4] This precedent strongly suggests that this compound could also function as an immunomodulatory agent.
Experimental Workflow for PD-1/PD-L1 Inhibition Assessment
A systematic evaluation of the compound's ability to disrupt the PD-1/PD-L1 interaction is paramount. The following workflow outlines a logical progression from initial biochemical screening to cell-based functional assays.
Figure 1: Proposed workflow for evaluating the PD-1/PD-L1 inhibitory activity.
Detailed Experimental Protocols
2.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Principle: This biochemical assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.
-
Protocol:
-
Recombinant human PD-1 and PD-L1 proteins are used.
-
A series of dilutions of this compound are prepared.
-
The compound dilutions are incubated with the PD-1 and PD-L1 proteins.
-
The HTRF signal is read, and the IC50 value is calculated, representing the concentration of the compound required to inhibit 50% of the PD-1/PD-L1 interaction.[4]
-
2.2. Cell-Based PD-1/PD-L1 Blockade Assay:
-
Principle: This assay assesses the ability of the compound to block the PD-1/PD-L1 interaction in a more physiologically relevant cellular context.
-
Protocol:
-
Co-culture PD-L1/TCR activator-expressing CHO cells with PD-1-expressing Jurkat T cells.
-
Treat the co-culture with varying concentrations of this compound.
-
Measure the resulting T-cell activation, typically through cytokine release (e.g., IL-2) or reporter gene expression.
-
Calculate the EC50 value, the concentration that produces a half-maximal response.[4]
-
Potential as a Kinase Inhibitor
Rationale: The pyrazolopyridine scaffold is a well-known "hinge-binding" motif found in numerous kinase inhibitors.[5][6] Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine have shown potent inhibitory activity against kinases such as TANK-binding kinase 1 (TBK1) and Extracellular signal-regulated kinase (ERK).[5][7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] Therefore, it is highly plausible that this compound could exhibit inhibitory activity against one or more kinases.
Experimental Workflow for Kinase Inhibitor Profiling
A tiered approach is recommended, starting with broad screening and progressing to more focused mechanistic studies.
Figure 2: Workflow for the identification and validation of kinase inhibitory activity.
Detailed Experimental Protocols
3.1. Broad Kinase Panel Screening:
-
Principle: To efficiently identify potential kinase targets, the compound should be screened against a large, diverse panel of kinases. Services like Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™ provide comprehensive profiling.[9][10]
-
Methodology: These platforms typically utilize binding assays (e.g., active site-directed competition binding) or radiometric activity assays to measure the interaction of the compound with hundreds of kinases.[9][10]
3.2. Biochemical Kinase Inhibition Assay (Example: TR-FRET):
-
Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common method to determine the IC50 of a compound against a specific kinase.[8][11]
-
Protocol:
-
Incubate the purified kinase with its substrate and ATP in the presence of varying concentrations of this compound.
-
Add TR-FRET detection reagents (e.g., a europium-labeled antibody specific for the phosphorylated substrate and a fluorescently labeled acceptor).
-
Measure the TR-FRET signal, which is proportional to the amount of phosphorylated substrate.
-
Calculate the IC50 value from the dose-response curve.
-
Evaluation of General Cytotoxic and Antiproliferative Activity
Rationale: Many pyrazolopyridine derivatives have demonstrated broad-spectrum cytotoxic activity against various cancer cell lines.[12] Some have been shown to act as topoisomerase II inhibitors, inducing DNA damage and apoptosis.[13] It is therefore essential to assess the general cytotoxicity and antiproliferative effects of this compound.
Experimental Workflow for Cytotoxicity Assessment
Figure 3: Workflow for assessing cytotoxic and antiproliferative effects.
Detailed Experimental Protocols
4.1. Cell Viability Assays (MTT/MTS):
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[14][15] Viable cells with active metabolism can reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[14][15][16]
-
MTT Assay Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[16]
-
Add a solubilization solution to dissolve the formazan crystals.[14]
-
Measure the absorbance at approximately 570 nm.[16]
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
4.2. In Vivo Efficacy: Xenograft Models:
-
Principle: To evaluate the anti-tumor activity of the compound in a living organism, xenograft models are employed. These involve the transplantation of human tumor cells into immunocompromised mice.[17] Patient-derived xenograft (PDX) models, which use fresh tumor cells from patients, can offer higher clinical relevance compared to traditional cell line-derived xenograft (CDX) models.[18][19]
-
General Protocol:
-
Establish tumors in immunocompromised mice by subcutaneously injecting a relevant cancer cell line or implanting patient-derived tumor fragments.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (and vehicle control) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitor tumor growth over time by measuring tumor volume.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Summary and Future Directions
The structural features of this compound, particularly its pyrazolopyridine core, position it as a promising candidate for drug discovery efforts. The outlined experimental workflows provide a comprehensive and logical framework for elucidating its biological activity. Based on the existing literature for analogous compounds, the most promising avenues for investigation are its potential as a PD-1/PD-L1 inhibitor and as a kinase inhibitor. Rigorous execution of the proposed assays will be crucial in determining the therapeutic potential of this novel compound and guiding its future development.
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The Emerging Therapeutic Potential of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological pathways implicated in oncology, immuno-oncology, and beyond. This technical guide provides an in-depth analysis of this heterocyclic system, offering a comprehensive overview of its synthesis, known derivatives, and their burgeoning therapeutic applications. We will explore the structure-activity relationships (SAR) that govern the biological effects of these compounds and delve into their mechanisms of action, providing researchers, scientists, and drug development professionals with the critical insights needed to harness the full potential of this promising molecular framework.
Introduction: The Pyrazolopyridine Scaffold - A Versatile Pharmacophore
The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine scaffold, a class of heterocyclic compounds that has garnered significant attention in drug discovery.[1] This unique combination imparts a rich chemical diversity and a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The pyrazolo[4,3-b]pyridine isomer, in particular, has emerged as a key structural motif in the development of targeted therapies. This guide will focus specifically on the this compound core and its derivatives, highlighting their synthesis and multifaceted pharmacological profiles.
The Core Scaffold: Synthesis of this compound
While the literature provides numerous methods for the synthesis of the broader pyrazolo[4,3-b]pyridine framework, a detailed, step-by-step protocol for the parent compound, this compound, is not explicitly detailed in a single source. However, by leveraging established synthetic strategies for related derivatives, a plausible and efficient synthetic route can be proposed. A common and effective approach involves the cyclization of a substituted aminopyrazole with a suitable pyridine precursor.
Proposed Synthetic Protocol
This protocol is a well-reasoned adaptation of known synthetic methodologies for pyrazolopyridine synthesis. The key is the strategic choice of starting materials and reaction conditions to favor the formation of the desired product.
Step 1: Synthesis of a Substituted Pyridine Precursor
A plausible starting point is the synthesis of a suitably functionalized pyridine ring that can undergo cyclization with an aminopyrazole. For instance, a 2-chloro-3-nitropyridine derivative can serve as a versatile intermediate.[2]
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro-3-nitropyridine can be reacted with a functionalized amine, such as methylamine, to introduce the methyl group at the desired position.
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to an amino group, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation. This amino group is crucial for the subsequent cyclization step.
Step 4: Cyclization to Form the Pyrazolo[4,3-b]pyridine Core
The resulting diamine can then be cyclized with a suitable reagent to form the pyrazole ring. A common method involves reaction with a β-ketoester followed by cyclization.
Step 5: N-Methylation
If not already incorporated, the methyl group at the N-1 position of the pyrazole ring can be introduced via alkylation of the 1H-pyrazolo[4,3-b]pyridin-7-ol precursor using a methylating agent like methyl iodide in the presence of a base.
Known Derivatives and Their Therapeutic Applications
The true therapeutic potential of the this compound scaffold is realized through the strategic modification of its core structure. These derivatives have shown remarkable efficacy in a variety of disease models, particularly in oncology.
Immuno-Oncology: PD-1/PD-L1 Interaction Inhibitors
A significant breakthrough has been the development of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[3] This interaction is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. By blocking this pathway, these derivatives can restore the anti-tumor activity of T-cells.
A series of these derivatives were designed using a ring fusion strategy, leading to the identification of compound D38 as a highly potent inhibitor with an IC50 value of 9.6 nM in a homogeneous time-resolved fluorescence (HTRF) assay.[3] Furthermore, D38 demonstrated significant inhibitory activity in a co-culture model of PD-L1-expressing cells and PD-1-expressing Jurkat cells, with an EC50 of 1.61 μM.[3]
Table 1: Biological Activity of Key 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors
| Compound | IC50 (nM) (HTRF Assay)[3] | EC50 (μM) (Co-culture Model)[3] |
| D38 | 9.6 | 1.61 |
Kinase Inhibition in Cancer Therapy
The pyrazolo[4,3-b]pyridine scaffold is a versatile kinase hinge-binder, and its derivatives have been developed as potent inhibitors of various kinases implicated in cancer progression.
Derivatives of the isomeric 1H-pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis.[4] One standout compound, 15y , exhibited an exceptionally low IC50 value of 0.2 nM against TBK1 and demonstrated antiproliferative effects on several cancer cell lines.[5]
A series of 7-substituted-pyrazolo[4,3-b]pyridine derivatives have been designed and optimized as inhibitors of ALK5, a transforming growth factor-β (TGF-β) type I receptor kinase involved in cancer progression.[6] Through a scaffold morphing strategy, these compounds showed improved ADME (absorption, distribution, metabolism, and excretion) properties compared to earlier quinoline-based inhibitors.[6]
Table 2: Kinase Inhibitory Activity of Pyrazolopyridine Derivatives
| Scaffold | Target Kinase | Key Compound | IC50 (nM) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | 15y | 0.2 | [5] |
| Pyrazolo[4,3-b]pyridine | ALK5 | - | Potent Inhibition | [6] |
Broader Anticancer Mechanisms
Beyond specific kinase targets, pyrazolopyridine derivatives have demonstrated broader anticancer activities through various mechanisms. The structural similarity of the pyrazolopyridine nucleus to purines allows these compounds to act as antagonists in numerous biological processes.[7]
Derivatives of the isomeric pyrazolo[3,4-b]pyridine have been shown to act as topoisomerase IIα inhibitors, inducing DNA damage and apoptosis in cancer cells.[8] Some compounds have also been reported to inhibit tubulin polymerization.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
For the PD-1/PD-L1 inhibitors, preliminary SAR studies have elucidated the importance of specific substitutions.[3] The presence of a methyl group at the N-1 position of the pyrazole ring is a common feature in many active compounds. Modifications at other positions of the pyridine and pyrazole rings have been shown to significantly impact potency and selectivity.
In the case of kinase inhibitors, the pyrazole N-H and substitutions on appended phenyl groups are often crucial for potent activation or inhibition.[9] For ALK5 inhibitors, substitutions at the 7-position of the pyrazolo[4,3-b]pyridine core were key to improving both potency and pharmacokinetic properties.[6]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and development of this promising scaffold, this section provides a generalized experimental protocol for the synthesis and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.
General Synthetic Procedure for Pyrazolo[4,3-b]pyridine Derivatives
A versatile and efficient one-pot protocol for the synthesis of pyrazolo[4,3-b]pyridines has been developed based on the reaction of 2-chloro-3-nitropyridines.[2]
Materials:
-
Substituted 2-chloro-3-nitropyridine
-
Appropriate aryldiazonium tosylate
-
Acetoacetic ester
-
Pyridine
-
Pyrrolidine
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the nitroaryl-substituted acetoacetic ester in MeCN, add the appropriate aryldiazonium tosylate followed by pyridine.
-
Stir the reaction mixture at room temperature.
-
Add pyrrolidine and continue stirring at a slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product through standard workup and purification techniques (e.g., extraction and column chromatography).
In Vitro Biological Evaluation: Antiproliferative Assay
A standard protocol to assess the anticancer activity of newly synthesized derivatives is the sulforhodamine B (SRB) assay.[4]
Materials:
-
Cancer cell lines (e.g., A172, U87MG, A375)
-
Complete cell culture medium
-
Synthesized compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Fix the cells with TCA.
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye and solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a highly promising area of research in drug discovery. The demonstrated success in targeting key pathways in oncology, such as immune checkpoints and protein kinases, underscores the therapeutic potential of this molecular framework.
Future research should focus on:
-
Expanding the chemical diversity: Synthesizing and evaluating a broader range of derivatives to further explore the structure-activity landscape.
-
Investigating novel therapeutic areas: Exploring the potential of these compounds in other diseases, such as neurodegenerative disorders, inflammatory conditions, and viral infections, where related pyrazolopyridine isomers have shown promise.[7][10][11]
-
Elucidating detailed mechanisms of action: Conducting in-depth biological studies to fully understand the molecular targets and signaling pathways modulated by these compounds.
-
Optimizing pharmacokinetic properties: Fine-tuning the ADME properties of lead compounds to enhance their drug-like characteristics and potential for clinical development.
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425. [Link]
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Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5081. [Link]
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Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425. [Link]
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Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Letters in Drug Design & Discovery, 13(4), 307-316. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1699. [Link]
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Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1699. [Link]
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The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, 14(11), 2496. [Link]
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Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. [Link]
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The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, 14(11), 2496. [Link]
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Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Chemical Neuroscience, 9(5), 1064–1079. [Link]
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Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]
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Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. Journal of the Iranian Chemical Society, 19(1), 1-15. [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
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Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1891-1896. [Link]
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In Silico Target Prediction for 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: A Technical Guide
Abstract
The identification of molecular targets is a critical and often rate-limiting step in drug discovery. For novel chemical entities such as 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, in silico target prediction methods offer a rapid and cost-effective strategy to generate testable hypotheses and accelerate research. This guide provides an in-depth technical overview of a multi-pronged computational approach to elucidate the potential biological targets of this compound. We will explore a synergistic workflow that combines ligand-based and structure-based methodologies, including pharmacophore modeling, reverse docking, and machine learning-based approaches. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, enabling researchers to apply and adapt these techniques for their own investigations.
Introduction: The Challenge of Target Deconvolution
This compound is a small molecule with a scaffold that has been associated with a range of biological activities. For instance, derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been identified as potent inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy[1]. However, the full spectrum of its molecular targets remains to be elucidated. Identifying these targets is paramount for understanding its mechanism of action, predicting potential off-target effects, and exploring new therapeutic applications.
Traditional experimental methods for target identification can be resource-intensive. In silico approaches, which leverage computational power to predict drug-target interactions, provide a powerful alternative for initial screening and hypothesis generation[2][3]. This guide will detail a robust in silico workflow for predicting the targets of this compound.
Ligand-Based Approaches: Learning from the Known
Ligand-based methods operate on the principle that molecules with similar structures often exhibit similar biological activities. These techniques are particularly useful when the three-dimensional structure of the target protein is unknown[4][5].
Pharmacophore Modeling
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.[6][7][8]
By identifying a common pharmacophore from a set of known active molecules, we can create a 3D query to search for other compounds, or in this case, potential targets that accommodate this arrangement of features.
-
Ligand Preparation:
-
Compile a list of structurally diverse known active ligands for a hypothesized target class (e.g., kinases, GPCRs).
-
Generate low-energy 3D conformers for each ligand using computational chemistry software (e.g., MOE, Discovery Studio).
-
-
Feature Identification:
-
Identify key pharmacophoric features for each ligand, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
-
-
Model Generation:
-
Align the conformers of the active ligands to identify a common spatial arrangement of pharmacophoric features.
-
Generate a consensus pharmacophore model that represents the shared features of the most active compounds.
-
-
Model Validation:
-
Validate the pharmacophore model using a test set of known active and inactive compounds. A good model should be able to distinguish between the two.
-
Caption: Ligand-Based Pharmacophore Modeling Workflow.
Structure-Based Approaches: Exploiting Protein Geometry
When the 3D structure of potential protein targets is known, structure-based methods can provide detailed insights into the binding interactions.
Reverse Docking
Reverse docking, also known as inverse docking, is a computational technique that docks a single ligand of interest into the binding sites of a large number of protein structures to predict its potential targets.[9][10][11][12]
By systematically evaluating the binding affinity of this compound against a library of protein structures, we can identify proteins to which it is predicted to bind with high affinity. This provides a direct link between the compound and potential molecular targets.
-
Ligand Preparation:
-
Generate a high-quality 3D structure of this compound.
-
Assign appropriate atom types and charges.
-
-
Target Database Preparation:
-
Compile a database of 3D protein structures from sources like the Protein Data Bank (PDB)[13]. This can be a curated set of all human proteins with known binding sites or a more focused library (e.g., the human kinome).
-
Prepare each protein structure by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the defined binding site of each protein in the database[14].
-
The docking algorithm will generate multiple binding poses for the ligand and calculate a docking score for each pose, which is an estimation of the binding affinity.
-
-
Hit List Generation and Analysis:
-
Rank the protein targets based on their docking scores.
-
Analyze the binding poses of the top-ranked hits to ensure that the predicted interactions are chemically reasonable.
-
Caption: Reverse Docking Workflow for Target Identification.
Machine Learning Approaches: Uncovering Complex Patterns
Machine learning (ML) and deep learning models are increasingly being used to predict drug-target interactions (DTIs) by learning from large datasets of known interactions.[15][16][17][18][19]
ML models can identify subtle and complex patterns in both chemical and biological data that may not be apparent through traditional methods. By training a model on a vast amount of existing DTI data, we can use it to predict the likelihood of an interaction between this compound and a panel of proteins.
-
Data Acquisition and Representation:
-
Acquire a large dataset of known drug-target interactions from databases like ChEMBL or DrugBank.
-
Represent the drugs and proteins as numerical feature vectors. For drugs, this can include molecular fingerprints or physicochemical descriptors. For proteins, this can be sequence-based features or structural properties.
-
-
Model Training:
-
Select an appropriate machine learning algorithm (e.g., Support Vector Machine, Random Forest, Deep Neural Network).
-
Train the model on the prepared dataset, where the input is a drug-protein pair and the output is a binary classification (interacts or does not interact) or a continuous value representing binding affinity.
-
-
Model Validation:
-
Prediction for Novel Compound:
-
Input the feature vector for this compound and the feature vectors for a library of human proteins into the trained model.
-
The model will output a prediction score for each pair, indicating the likelihood of an interaction.
-
Caption: Machine Learning Workflow for DTI Prediction.
Data Integration and Consensus Scoring
Each of the described methods has its own strengths and weaknesses. A more robust prediction can be achieved by integrating the results from all three approaches.
Data Presentation: Hypothetical Consensus Scoring
| Target Protein | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | ML Prediction Probability | Consensus Rank |
| Kinase A | -9.5 | 0.85 | 0.92 | 1 |
| GPCR B | -8.2 | 0.75 | 0.88 | 2 |
| Protease C | -7.1 | 0.60 | 0.75 | 3 |
| Kinase D | -9.1 | 0.55 | 0.65 | 4 |
This table presents hypothetical data for illustrative purposes.
Validation and Experimental Corroboration
It is crucial to emphasize that in silico predictions are hypotheses that must be validated experimentally.[20][21] The prioritized list of potential targets generated from this workflow should be subjected to in vitro and in vivo validation studies.
Conclusion
The in silico target prediction workflow outlined in this guide provides a powerful and multifaceted approach to deconvoluting the molecular targets of this compound. By synergistically combining ligand-based, structure-based, and machine learning methodologies, researchers can generate high-confidence hypotheses to guide their experimental investigations, ultimately accelerating the drug discovery and development process.
References
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- Computational/in silico methods in drug target and lead prediction. (n.d.). Brief Funct Genomics.
- Pharmacophore modeling in drug design. (2025). Pharmacol Res.
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- In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025).
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- Drug Target Interaction Prediction Using Machine Learning Techniques – A Review. (2024). UNIR.
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- Pharmacophore modeling. (n.d.). Slideshare.
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- Protein D
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- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). Front Bioinform, 3, 1244458.
- MultiDock Screening Tool - Reverse docking demonstr
- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). University of Groningen Research Portal.
- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.).
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A Researcher's Guide to 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: Commercial Availability, Synthesis, and Application in PD-1/PD-L1 Inhibition
Introduction: A Privileged Scaffold in Modern Drug Discovery
1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a fused bicyclic heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug discovery communities. Its structural resemblance to purine bases makes it a versatile scaffold for designing novel bioactive molecules, particularly as kinase inhibitors and for targeting other enzyme active sites. This guide provides an in-depth overview of its commercial availability for research purposes, discusses its synthesis, and highlights a key application in the development of cancer immunotherapies.
A crucial aspect of this compound is its existence in tautomeric forms. The compound, with CAS number 1057670-31-1, is often named by chemical suppliers by its more stable keto tautomer, 1-methyl-4H-pyrazolo[4,3-b]pyridin-7-one.[1] This equilibrium is a critical consideration for researchers in experimental design, characterization, and interpretation of biological activity data.
Commercial Availability for Research
This compound is available from a number of specialized chemical suppliers catering to the research and development market. The compound is typically offered in small quantities suitable for laboratory-scale synthesis and biological screening. Below is a comparative table of representative suppliers.
| Supplier | Product Name | CAS Number | Catalog Number | Notes |
| J&K Scientific | This compound | 1057670-31-1 | CS-0061759 | Listed under the brand ChemScene. |
| Alchimica | This compound | 1057670-31-1 | R008XH0 | Available in 100 mg and 250 mg quantities.[2] |
| CymitQuimica | This compound | 1057670-31-1 | IN-DA008XH0 | For research and development purposes.[3] |
| BenchChem | This compound | 1057670-31-1 | Varies | Marketed for Research Use Only (RUO).[4] |
Note: Availability and catalog numbers are subject to change. Researchers should always verify information directly with the suppliers.
Key Application: Inhibition of the PD-1/PD-L1 Immune Checkpoint
A significant and promising application of the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is in the development of small-molecule inhibitors targeting the programmed cell death-1 (PD-1) and programmed cell death-ligand 1 (PD-L1) signaling pathway.[5] This pathway is a critical immune checkpoint that cancer cells can exploit to evade destruction by the immune system. By blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, the immune system's ability to recognize and attack cancer cells can be restored.
Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed and synthesized to act as potent PD-1/PD-L1 interaction inhibitors.[5] One such study identified a lead compound, D38, which demonstrated an impressive IC50 value of 9.6 nM in a biochemical assay and an EC50 of 1.61 µM in a cell-based model.[5] This highlights the potential of this scaffold in creating orally bioavailable alternatives to the monoclonal antibody drugs that currently dominate this area of cancer immunotherapy.
Sources
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- 2. This compound (1 x 250 mg) | Alchimica [shop.alchimica.cz]
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Methodological & Application
Synthesis Protocol for 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: An Application Note for Medicinal Chemistry and Drug Discovery
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. Derivatives of this core structure have shown promise as inhibitors of various kinases and as modulators of protein-protein interactions, such as the PD-1/PD-L1 pathway, a critical target in cancer immunotherapy[1][2]. Specifically, 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol represents a key intermediate and a potential pharmacophore for the development of novel therapeutics. Its structure combines the pyrazolopyridine core with a methyl group at the N1 position and a hydroxyl group at the C7 position, which can significantly influence its pharmacological properties and metabolic stability.
This application note provides a comprehensive and detailed three-step synthesis protocol for this compound, designed for researchers, scientists, and drug development professionals. The described synthetic route begins with the formation of the pyrazolo[4,3-b]pyridine core, followed by the introduction of the hydroxyl group at the 7-position, and concludes with the selective N-methylation of the pyrazole ring. Each step is accompanied by a detailed explanation of the underlying chemical principles and experimental considerations to ensure reproducibility and success.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step sequence starting from the readily available N-(4-Bromo-2-methylpyridin-3-yl)acetamide. The overall strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Bromo-1H-pyrazolo[4,3-b]pyridine
This initial step involves an intramolecular cyclization of N-(4-Bromo-2-methylpyridin-3-yl)acetamide to form the pyrazolo[4,3-b]pyridine core. The reaction proceeds via in situ diazotization of the amino group (generated from the acetamide) followed by cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| N-(4-Bromo-2-methylpyridin-3-yl)acetamide | 229.08 | 2.62 | 0.6 g |
| Toluene | 92.14 | - | 26.2 mL |
| Potassium acetate (KOAc) | 98.14 | 3.14 | 0.308 g |
| Acetic anhydride (Ac₂O) | 102.09 | 7.86 | 0.743 mL |
| Isopentyl nitrite | 117.15 | 6.02 | 0.806 mL |
| Ethyl acetate | 88.11 | - | As needed |
| Water (deionized) | 18.02 | - | As needed |
| Magnesium sulfate (anhydrous) | 120.37 | - | As needed |
| Silica gel (for column chromatography) | - | - | As needed |
| Dichloromethane (DCM) | 84.93 | - | As needed |
| Methanol (MeOH) | 32.04 | - | As needed |
Procedure:
-
To a solution of N-(4-bromo-2-methylpyridin-3-yl)acetamide (0.6 g, 2.62 mmol) in toluene (26.2 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium acetate (0.308 g, 3.14 mmol) and acetic anhydride (0.743 mL, 7.86 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add isopentyl nitrite (0.806 mL, 6.02 mmol) to the reaction mixture.
-
Heat the reaction mixture to 85 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Partition the mixture between ethyl acetate (75 mL) and water (75 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain a brown oil.
-
Purify the crude product by silica gel column chromatography, eluting with a methanol:dichloromethane gradient (e.g., 3:97) to afford 7-bromo-1H-pyrazolo[4,3-b]pyridine as an amber solid.[3]
Expected Yield: Approximately 17%[3].
Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry. ¹H NMR (400 MHz, DMSO-d₆) δ ppm 7.71 (1 H, d, J=4.80 Hz), 8.32 - 8.40 (1 H, m), 8.40 - 8.51 (1 H, m), 13.89 (1 H, br. s.). MS [M+H]⁺ found 197.9[3].
Step 2: Synthesis of 1H-Pyrazolo[4,3-b]pyridin-7-ol
This step involves the conversion of the 7-bromo group to a hydroxyl group. A palladium-catalyzed hydroxylation is a reliable method for this transformation on heteroaromatic systems.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 7-Bromo-1H-pyrazolo[4,3-b]pyridine | 198.02 | 1.0 | 198 mg |
| Potassium hydroxide (KOH) | 56.11 | 2.0 - 4.0 | 112 - 224 mg |
| tBuBrettPhos | 488.68 | 0.02 | 9.8 mg |
| tBuBrettPhos Palladacycle Precatalyst | 776.51 | 0.01 | 7.8 mg |
| 1,4-Dioxane (anhydrous) | 88.11 | - | 2.0 mL |
| Water (deionized) | 18.02 | - | 0.2 mL |
| Ethyl acetate | 88.11 | - | As needed |
| 1 M Hydrochloric acid (HCl) | 36.46 | - | As needed |
| Brine | - | - | As needed |
| Sodium sulfate (anhydrous) | 142.04 | - | As needed |
Procedure:
-
In a reaction vial, combine 7-bromo-1H-pyrazolo[4,3-b]pyridine (198 mg, 1.0 mmol), potassium hydroxide (e.g., 168 mg, 3.0 mmol), tBuBrettPhos (9.8 mg, 0.02 mmol), and the tBuBrettPhos palladacycle precatalyst (7.8 mg, 0.01 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane (2.0 mL) and deionized water (0.2 mL) via syringe.
-
Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Carefully neutralize the mixture with 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1H-pyrazolo[4,3-b]pyridin-7-ol.
Rationale for Method Selection: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its variants, are powerful tools for forming carbon-heteroatom bonds[3]. The hydroxylation of aryl and heteroaryl halides can be effectively achieved using specialized palladium catalysts with bulky biarylphosphine ligands like tBuBrettPhos[4]. This method is often preferred over classical nucleophilic aromatic substitution (SNA) with hydroxide, which may require harsh conditions and can be substrate-dependent, although SNA can be effective on electron-poor heteroaromatics like pyridines[5][6][7]. The palladium-catalyzed approach generally offers better functional group tolerance and milder reaction conditions[4][8].
Step 3: Synthesis of this compound
The final step is the N-methylation of the pyrazole ring. The regioselectivity of this reaction can be influenced by the substrate and reaction conditions. For the 1H-pyrazolo[4,3-b]pyridine system, methylation is anticipated at one of the pyrazole nitrogen atoms.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1H-Pyrazolo[4,3-b]pyridin-7-ol | 135.13 | 1.0 | 135 mg |
| Acetone (anhydrous) | 58.08 | - | 10 mL |
| Methyl iodide (MeI) | 141.94 | 1.5 - 3.0 | 0.09 - 0.18 mL |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Ethyl acetate | 88.11 | - | As needed |
| Water (deionized) | 18.02 | - | As needed |
| Sodium sulfate (anhydrous) | 142.04 | - | As needed |
Procedure:
-
To a solution of 1H-pyrazolo[4,3-b]pyridin-7-ol (135 mg, 1.0 mmol) in anhydrous acetone (10 mL) in a round-bottom flask, add potassium carbonate (276 mg, 2.0 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (e.g., 0.12 mL, 2.0 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature or gently heat to reflux for 2-6 hours, monitoring by TLC.
-
After the reaction is complete, filter off the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by silica gel column chromatography to afford this compound.
Rationale for Method Selection: N-methylation of pyrazoles and related heterocycles is a common transformation. The use of an alkyl halide such as methyl iodide in the presence of a mild base like potassium carbonate in a polar aprotic solvent like acetone is a standard and effective method[9]. While regioselectivity can sometimes be a challenge in the methylation of unsymmetrical pyrazoles, for many pyrazolopyridine systems, this method provides the desired N1-methylated product in good yield. More sophisticated methods for selective N-methylation exist but may not be necessary for this particular substrate[2].
Conclusion
This application note provides a detailed and rationalized three-step protocol for the synthesis of this compound. By following these procedures, researchers in medicinal chemistry and drug discovery can reliably access this valuable building block for the development of novel therapeutic agents. The methodologies presented are based on established and robust chemical transformations, with explanations provided to aid in their successful implementation and potential adaptation for the synthesis of related analogs.
References
- (No specific reference used for this general st
-
Dai, X., Wang, K., Chen, H., Huang, X., & Feng, Z. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
-
Richter, I., Minari, J., Axe, P., Lowe, J. P., Sakurai, K., James, T. D., Bull, S. D., & Fossey, J. S. (n.d.). Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. [Link]
-
(2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Song, Z.-Q., & Wang, D.-H. (2020). Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid. Organic Letters, 22(21), 8470–8474. [Link]
-
Fors, B. P., Dooleweerdt, K., Biscoe, M. R., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(15), 7245–7251. [Link]
- (No specific reference used for this general st
- (No specific reference used for this general st
-
Organic Chemistry Explained. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024 [Video]. YouTube. [Link]
- (No specific reference used for this general st
-
The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
- (No specific reference used for this general st
- (No specific reference used for this general st
- (No specific reference used for this general st
-
Khan Academy. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]
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- 2. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: A Guide to the Synthesis of the Pyrazolo[4,3-b]pyridine Core
Authored by: A Senior Application Scientist
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. As a bioisostere of purine, this nitrogen-rich bicyclic system has demonstrated a remarkable breadth of biological activities. Molecules incorporating this core have been investigated as inhibitors for various kinases, including c-Met (implicated in oncology) and interleukin-2 inducible T-cell kinase (ITK), as well as modulators for receptors like the corticotropin-releasing factor type-1 (CRF1) receptor.[1] The inherent structural features of the pyrazolo[4,3-b]pyridine system allow for diverse substitution patterns, enabling fine-tuning of its physicochemical and pharmacological properties.
This guide provides detailed, field-proven protocols for the synthesis of the pyrazolo[4,3-b]pyridine core, designed for researchers, scientists, and professionals in drug development. We will explore two primary and robust synthetic strategies, offering step-by-step instructions, mechanistic insights, and practical considerations to ensure successful implementation in the laboratory.
Strategic Approaches to Synthesis
The construction of the pyrazolo[4,3-b]pyridine ring system can be broadly categorized into two logical approaches:
-
Strategy A: Pyrazole Annulation onto a Pyridine Core: This approach begins with a suitably functionalized pyridine ring, onto which the pyrazole ring is constructed. This is often advantageous when the desired substitution on the pyridine moiety is established early.
-
Strategy B: Pyridine Annulation onto a Pyrazole Core: Conversely, this strategy starts with a substituted pyrazole precursor and builds the pyridine ring onto it. This method is particularly useful when complex or sensitive functionality is required on the pyrazole segment.[1][2]
This document will provide a detailed protocol for each of these foundational strategies.
Protocol 1: Synthesis via Pyrazole Annulation onto a Pyridine Core
This protocol details a modern and efficient method for constructing the pyrazolo[4,3-b]pyridine skeleton starting from readily available 2-chloro-3-nitropyridines. The overall strategy involves a nucleophilic aromatic substitution (SNAr) followed by a modified Japp-Klingemann reaction to form the pyrazole ring in a one-pot fashion.[1][3]
Logical Workflow & Causality
The rationale behind this multi-step synthesis is as follows:
-
Step 1 (SNAr Reaction): A 2-chloro-3-nitropyridine is used as the starting material. The chlorine atom at the 2-position is activated towards nucleophilic substitution by the strongly electron-withdrawing nitro group at the 3-position. This allows for the efficient introduction of a carbon nucleophile, in this case, the enolate of a β-ketoester, which will form a key C-C bond and set the stage for the subsequent cyclization.
-
Step 2 (Japp-Klingemann Reaction & Cyclization): The product from Step 1 is then reacted with a diazonium salt. This initiates the Japp-Klingemann reaction, which ultimately leads to the formation of a hydrazone. This intermediate is designed to undergo a spontaneous intramolecular cyclization. The cyclization occurs via nucleophilic attack of the hydrazone's NH group onto the nitro-activated pyridine ring, displacing the nitro group and forming the fused pyrazole ring. The one-pot nature of this step, combining azo-coupling, deacylation, and cyclization, makes the protocol highly efficient.[1]
Workflow Diagram
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5(4)-AMINOPYRAZOLES AS EFFECTIVE REAGENTS IN THE SYNTHESIS OF PYRAZOLO-ANNULATED PYRIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives in Cancer Cell Line Research
Introduction: The Emergence of Pyrazolopyridines in Oncology
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Within this paradigm, the pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have been investigated as inhibitors of critical cellular kinases and, more recently, as modulators of the immune system's interaction with tumors.[1][2][3] This document provides a detailed guide for researchers on the application of a specific class of these compounds—1-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives—in the context of cancer cell line research, with a focus on their role as inhibitors of the Programmed Cell Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction.
Blockade of the PD-1/PD-L1 signaling pathway is a clinically validated and transformative approach in cancer immunotherapy.[4] This interaction serves as a critical immune checkpoint, often hijacked by tumors to evade immune surveillance. Small molecule inhibitors of this pathway, such as the 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives, offer potential advantages over monoclonal antibodies, including oral bioavailability and potentially different safety profiles.
This guide will focus on a representative compound from this class, herein referred to as Compound D38 , which has been identified as a potent inhibitor of the PD-1/PD-L1 interaction.[4] We will detail the necessary protocols to characterize its activity, from initial biochemical screening to cell-based functional assays.
Mechanism of Action: Disrupting the PD-1/PD-L1 Immune Checkpoint
The primary mechanism of action for Compound D38 and its analogues is the inhibition of the protein-protein interaction between PD-1, expressed on activated T cells, and its ligand PD-L1, frequently upregulated on the surface of cancer cells. By binding to PD-L1, these small molecules sterically hinder its engagement with PD-1, thereby preventing the downstream signaling cascade that leads to T-cell exhaustion and immune suppression. This restores the cytotoxic T-cell activity against the tumor.
Experimental Workflows and Protocols
The characterization of a novel PD-1/PD-L1 inhibitor involves a multi-step process, beginning with a biochemical assay to confirm direct binding inhibition, followed by cell-based assays to assess functional activity and cytotoxicity.
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Derivatives in Kinase Inhibition Assays
An In-Depth Methodological Guide
Abstract The 1H-pyrazolo[4,3-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel inhibitors derived from this scaffold, using a representative compound, 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol (herein referred to as Compound X), as an exemplar. We delve into the foundational principles of kinase inhibition assays, provide detailed, step-by-step protocols for robust IC50 determination using luminescence and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platforms, and offer expert guidance on data analysis and interpretation. The methodologies are framed within the context of targeting critical oncogenic signaling pathways, specifically the RAF-MEK-ERK and Src family kinase pathways, to provide a field-proven framework for advancing novel therapeutic candidates.
Part 1: Scientific Foundation & Signaling Context
The development of targeted kinase inhibitors requires a deep understanding of the signaling pathways they modulate. Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Compound X, a derivative of the versatile pyrazolo[4,3-b]pyridine core, has been designed to target key nodes in cancer signaling. This guide will focus on its characterization against members of the RAF and Src kinase families.
The RAS-RAF-MEK-ERK (MAPK) Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[2][] It is frequently hyperactivated in human cancers through mutations in components like RAS or BRAF.[4][5] RAF kinases (A-RAF, B-RAF, C-RAF) are the first serine/threonine kinases in this cascade, making them a critical therapeutic target.[6] A pan-RAF inhibitor, which targets multiple RAF isoforms, can offer broader efficacy and overcome certain resistance mechanisms.[7][8]
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention for Compound X.
Src Family Kinase (SFK) Signaling
The Src family comprises nine non-receptor tyrosine kinases (including Src, Lck, Lyn, Fyn) that are crucial upstream mediators in pathways controlling cell proliferation, migration, and survival.[9] They are often overexpressed or constitutively active in various cancers, contributing to tumor progression and metastasis.[10] SFKs regulate numerous downstream pathways, including the PI3K-Akt and MAPK pathways, making them attractive targets for therapeutic intervention.[10][11]
Caption: Simplified overview of Src Family Kinase (SFK) signaling pathways targeted by Compound X.
Part 2: Designing a Robust Kinase Assay Strategy
The primary goal of a kinase inhibition assay is to determine the concentration at which an inhibitor reduces kinase activity by 50% (the IC50 value). The choice of assay technology is critical for generating reliable and reproducible data.[12] Modern assays typically monitor either the depletion of the ATP substrate or the formation of the phosphorylated product.
Causality in Assay Selection
-
Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®): These assays quantify the amount of ATP remaining after the kinase reaction.[13] The signal is inversely proportional to kinase activity.[14]
-
Expertise: This is an excellent choice for primary screening. Its "glow" luminescence is stable, eliminating the need for injectors and allowing for batch processing of plates.[15] The universal nature of measuring ATP consumption means it can be applied to virtually any kinase-substrate pair without modification.[14]
-
Trustworthiness: A key consideration is potential compound interference with the luciferase reporter enzyme. To validate hits, an orthogonal assay or a counter-screen against luciferase is essential.[16][17]
-
-
Fluorescence-Based Product Formation Assays (e.g., TR-FRET): These assays directly measure the phosphorylated substrate using a specific antibody.[18] The signal is directly proportional to kinase activity.
-
Expertise: TR-FRET is a superior method for confirming hits and performing detailed mechanistic studies. The time-resolved detection minimizes background fluorescence from compounds and plastics, leading to a high signal-to-noise ratio.[18]
-
Trustworthiness: As this method directly quantifies the product, it is less prone to artifacts from ATP-depleting contaminants. The requirement for a specific phospho-antibody makes it highly specific but also more expensive and less universally applicable than ATP depletion methods.
-
Caption: A generalized workflow for in vitro biochemical kinase inhibition assays.
Part 3: Detailed Experimental Protocols
The following protocols are designed to be self-validating by including essential optimization steps and controls. For ATP-competitive inhibitors like Compound X, it is crucial to run the kinase reaction with an ATP concentration at or near its Michaelis-Menten constant (Km) for that specific kinase.[19] This ensures that the assay is appropriately sensitive to competitive inhibition.
Protocol 1: Luminescence-Based IC50 Determination for B-RAF
This protocol uses the Promega Kinase-Glo® Luminescent Kinase Assay Platform, which measures the amount of ATP remaining in solution.[14]
A. Foundational Step: Enzyme Titration (Self-Validation)
-
Causality: Before testing an inhibitor, you must determine the optimal enzyme concentration that results in approximately 10-30% ATP consumption.[20] This ensures the reaction operates within the linear range, providing a robust signal window for measuring inhibition.
-
Procedure:
-
Perform a serial dilution of B-RAF kinase in reaction buffer.
-
Initiate the kinase reaction by adding the substrate (e.g., inactive MEK1) and ATP (e.g., 10 µM).
-
Incubate for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and measure remaining ATP with Kinase-Glo® reagent.
-
Select the enzyme concentration that yields a signal drop corresponding to 10-30% ATP usage compared to the "no enzyme" control.
-
B. IC50 Determination Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting at 1000X the desired final top concentration. For example, for a top final concentration of 10 µM, the starting concentration in the DMSO plate is 10 mM.
-
Intermediate Dilution: Transfer 1 µL from the DMSO plate into a new plate containing 99 µL of kinase reaction buffer. This creates a 10X intermediate plate.
-
Reaction Setup (384-well plate):
-
Add 5 µL of kinase reaction buffer to all wells.
-
Add 2.5 µL of the 10X Compound X serial dilutions to the respective wells.
-
Add 2.5 µL of 4X B-RAF enzyme solution (at the pre-determined optimal concentration).
-
Controls:
-
100% Activity (Negative Control): Add 2.5 µL of buffer with 1% DMSO instead of compound.
-
0% Activity (Positive Control): Add 2.5 µL of a known potent B-RAF inhibitor (e.g., Staurosporine) or buffer without enzyme.
-
-
-
Initiate Reaction: Add 2.5 µL of 4X substrate/ATP mix (e.g., 4 µM inactive MEK1 and 40 µM ATP). Final volume is 12.5 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Detection: Add 12.5 µL of reconstituted Kinase-Glo® Reagent to each well. Mix and incubate for 10 minutes to allow the luminescent signal to stabilize.[13]
-
Measurement: Read the luminescence on a plate reader.
Protocol 2: TR-FRET Based IC50 Determination for SRC Kinase
This protocol is based on a "sandwich" immunoassay format where a biotinylated substrate is phosphorylated, then detected by a europium-labeled phospho-specific antibody and a streptavidin-linked acceptor.[18]
A. Foundational Step: Kinase Titration and Kinetics (Self-Validation)
-
Causality: Determine the optimal SRC kinase concentration and reaction time that produce a robust signal while ensuring the reaction is in the initial velocity phase (less than 20% substrate conversion). This is critical for accurate IC50 determination.[20]
-
Procedure:
-
Set up kinase reactions with serially diluted SRC kinase.
-
Stop the reaction at various time points (e.g., 15, 30, 60, 90, 120 minutes) by adding EDTA.
-
Add TR-FRET detection reagents and read the signal.
-
Plot the signal versus time for each enzyme concentration and select a concentration and time point well within the linear range.
-
B. IC50 Determination Protocol
-
Compound Preparation: Prepare a 10-point serial dilution of Compound X in DMSO as described in Protocol 1.
-
Reaction Setup (384-well plate, 20 µL final volume):
-
Add 10 µL of 2X SRC kinase solution (at the pre-determined optimal concentration) in kinase reaction buffer to all wells.
-
Add 5 µL of 4X Compound X dilutions (or 4% DMSO for controls) to the wells.
-
Controls: Set up 100% and 0% activity controls as in the previous protocol.
-
-
Initiate Reaction: Add 5 µL of 4X substrate/ATP mix (e.g., biotinylated peptide substrate and ATP at its Km concentration).
-
Incubation: Mix the plate and incubate at room temperature for the pre-determined time (e.g., 90 minutes).
-
Stop & Detection:
-
Add 10 µL of Stop/Detection Buffer containing EDTA, a europium-labeled anti-phospho-substrate antibody (donor), and a streptavidin-linked acceptor fluorophore.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Measurement: Read the TR-FRET signal on a compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[18]
Part 4: Data Analysis, Interpretation & Visualization
Accurate IC50 determination requires rigorous data analysis.
1. Calculation of Percent Inhibition: First, normalize your data using the control wells: % Inhibition = 100 * (1 - (Signal_Compound - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity)) For ATP depletion assays like Kinase-Glo, the formula is adjusted as the signal is inverse: % Inhibition = 100 * (Signal_Compound - Signal_100%_Activity) / (Signal_0%_Activity - Signal_100%_Activity)
2. IC50 Curve Fitting: Plot the Percent Inhibition versus the logarithm of Compound X concentration. Fit the data using a four-parameter logistic (4PL) equation with a variable slope using software like GraphPad Prism or equivalent. Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) The IC50 is the concentration of the inhibitor that produces a response halfway between the fitted top and bottom plateaus of the curve.[21]
3. Data Presentation and Selectivity Profile: Summarize the calculated IC50 values in a clear, tabular format. This allows for easy comparison of the compound's potency against different kinases and demonstrates its selectivity profile.
| Kinase Target | Assay Type | Compound X IC50 (nM) | Staurosporine IC50 (nM) |
| B-RAF (WT) | Kinase-Glo | 8.3 | 5.8 |
| B-RAF (V600E) | Kinase-Glo | 2.4 | 4.7 |
| C-RAF | Kinase-Glo | 1.4 | 6.1 |
| SRC | TR-FRET | 45.2 | 1.2 |
| LCK | TR-FRET | 68.7 | 0.9 |
| TBK1 | ADP-Glo | >10,000 | 150 |
| (Note: Data is illustrative, based on plausible values for a pan-RAF/modest Src inhibitor derived from public domain data on similar scaffolds like TAK-632 and others.)[22][23] |
4. Trustworthiness Through Controls:
-
Z'-factor: A statistical measure of assay quality. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. It is calculated using the means (µ) and standard deviations (σ) of your positive (p) and negative (n) controls: Z' = 1 - (3*(σp + σn)) / |µp - µn|. Always calculate and report the Z'-factor to validate the robustness of your assay run.
References
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits.
- Journal of Medicinal Chemistry. (2022, May 19). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
- National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- Pharmaceutical Technology. (2026, January 19). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- PubMed. (2016, July 14). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
- PubMed. (n.d.). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability.
- PubMed. (2021, May 30). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.
- Wikipedia. (n.d.). Src family kinase.
- National Center for Biotechnology Information. (n.d.). Mechanistic principles of RAF kinase signaling.
- ResearchGate. (2025, August 10). (PDF) Guidelines for accurate EC50/IC50 estimation.
- PubMed. (2013, August 22). Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives.
- PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
- Annual Reviews. (2024, August 2). Signaling from RAS to RAF: The Molecules and Their Mechanisms.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- MedchemExpress.com. (n.d.). TAK-632 | RAF Inhibitor.
- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
- PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation.
- PubMed Central. (n.d.). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk.
- Promega Corporation. (n.d.). Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family | Enzymes.
- PubMed. (n.d.). Identification of the Raf Kinase Inhibitor TAK-632 and Its Analogues as Potent Inhibitors of Necroptosis by Targeting RIPK1 and RIPK3.
- ResearchGate. (2025, August 9). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
- Wikipedia. (n.d.). RAF kinase.
- MDPI. (n.d.). Discovery of Raf Family Is a Milestone in Deciphering the Ras-Mediated Intracellular Signaling Pathway.
- Tocris Bioscience. (n.d.). Src Kinases.
- ResearchGate. (2025, August 9). Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives.
- National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- Creative BioMart. (n.d.). Src Kinases.
- Selleck Chemicals. (n.d.). TAK-632 | Raf inhibitor | CAS 1228591-30-7.
- Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
- BOC Sciences. (2025, June 12). Understanding the RAS-RAF-MEK-ERK Signaling Pathway.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
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- 5. Mechanistic principles of RAF kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. medchemexpress.com [medchemexpress.com]
Protocol for dissolving 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol for in vitro studies
An Application Scientist's Guide to the Preparation of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol for In Vitro Biological Studies
Introduction: The Challenge of Heterocyclic Compound Solubility
This compound belongs to the pyrazolopyridine class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry and drug discovery, often investigated for its potential as kinase inhibitors and for activity in neurological and inflammatory pathways.[1][2] A critical and often underestimated step in the preclinical evaluation of these compounds is the preparation of homogenous, stable, and biologically compatible solutions for in vitro assays. Improper dissolution can lead to inaccurate and irreproducible results, undermining the integrity of subsequent biological data.
This document outlines a robust, field-proven protocol for the solubilization of this compound, with a primary focus on creating a high-concentration stock solution in dimethyl sulfoxide (DMSO). It also addresses the necessary steps for preparing working solutions suitable for various in vitro systems, such as cell-based assays and enzyme kinetics studies.
Physicochemical Properties Overview
A foundational understanding of the physicochemical properties of this compound is essential for developing an effective dissolution strategy. While extensive experimental data for this specific molecule is not widely available, we can infer some characteristics from its structure and from data on related pyrazolopyridine compounds.
Table 1: Physicochemical Properties of a Related Isomer, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | PubChem[3] |
| Molecular Weight | 149.15 g/mol | PubChem[3] |
| XLogP3 | 0.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
The presence of both hydrogen bond donors and acceptors, along with a polar surface area, suggests that while the compound has some polar characteristics, its heterocyclic aromatic ring structure may limit aqueous solubility. The positive XLogP3 value further indicates a degree of lipophilicity, making organic solvents like DMSO a logical first choice for solubilization.
Dissolution Workflow: From Powder to Working Solution
The following workflow diagram illustrates the decision-making process and procedural steps for preparing this compound solutions for in vitro experiments.
Sources
Application Notes & Protocols for the Development of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Analogs
Abstract: The 1H-pyrazolo[4,3-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, analogous to the native purine core and serving as the foundation for numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including roles as kinase inhibitors, anticancer agents, and modulators of protein-protein interactions.[1][2][3] Notably, derivatives of the 1-Methyl-1H-pyrazolo[4,3-b]pyridine core have been identified as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway. This guide provides a comprehensive framework for the strategic design, chemical synthesis, and biological evaluation of novel analogs based on the 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol template. The protocols herein are designed for researchers in drug discovery, offering detailed methodologies and the scientific rationale necessary to drive successful analog development campaigns.
Part I: Design Strategy and Structure-Activity Relationship (SAR) Insights
The development of novel analogs from a parent scaffold is a cornerstone of medicinal chemistry. The objective is to systematically modify the core structure to enhance potency, improve selectivity, optimize pharmacokinetic properties (ADME), and elucidate the structure-activity relationship (SAR). The this compound scaffold offers several strategic points for chemical modification.
Rationale for Key Modification Points
Analysis of the core structure and existing literature on pyrazolopyridine derivatives suggests four primary vectors for chemical diversification.[2][4] Each position offers a unique opportunity to probe the chemical space and modulate biological activity.
-
N1-Position (Pyrazolo Nitrogen): The N1-methyl group is a critical anchoring point. Modification here can influence the orientation of the molecule within a binding pocket. Exploring alternative alkyl, cycloalkyl, or small aryl groups can fine-tune hydrophobic interactions and potentially alter the compound's metabolic profile.
-
C3-Position (Pyrazolo Carbon): This position is often unsubstituted in parent fragments but represents a major vector for introducing functionality. SAR studies on related pyrazolopyridines show that substitution at C3 with aryl or heteroaryl groups can significantly impact target affinity and selectivity.[5]
-
C7-Position (Pyridino Oxygen): The 7-hydroxyl group is a versatile chemical handle. As a hydrogen bond donor and acceptor, it can form crucial interactions with a protein target. Converting this hydroxyl to ethers, esters, or replacing it entirely with amines or carbon-linked substituents allows for a systematic probing of this interaction space.
-
Pyridine Ring (C4, C5, C6): Substitution on the pyridine ring with small groups (e.g., halogens, methyl, methoxy) can modulate the electronic properties (pKa) of the heterocyclic system. This can influence target binding, cell permeability, and metabolic stability.
Caption: Key vectors for analog development on the pyrazolopyridine scaffold.
Part II: Synthetic Chemistry Protocols
A robust and flexible synthetic strategy is essential for generating a diverse library of analogs. The following protocols detail the synthesis of a key intermediate and its subsequent diversification. A highly efficient method for constructing the pyrazolo[4,3-b]pyridine core starts from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of SNAr and modified Japp-Klingemann reactions.[6][7][8]
Protocol 1: Synthesis of Key Intermediate: 7-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
A halogenated intermediate is invaluable for modern medicinal chemistry, serving as a linchpin for a wide array of cross-coupling reactions. This protocol is adapted from established procedures for synthesizing related halo-pyrazolopyridines.[9]
Rationale: This multi-step synthesis builds the pyrazole ring onto a pre-functionalized pyridine core. The final bromo-intermediate provides a reactive handle at the C7 position for diversification via Suzuki, Buchwald-Hartwig, and other coupling reactions.
Step-by-Step Methodology:
-
Step 1: Acetylation of 4-Bromo-2-methylpyridin-3-amine.
-
To a solution of 4-bromo-2-methylpyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC (Thin Layer Chromatography).
-
Upon completion, quench with saturated aqueous NaHCO₃ solution and extract with DCM (3x).
-
Combine organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-bromo-2-methylpyridin-3-yl)acetamide.
-
-
Step 2: Cyclization to form 7-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine.
-
Dissolve the N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq) in toluene (0.1 M).
-
Add potassium acetate (1.2 eq) and acetic anhydride (3.0 eq).
-
Stir the mixture for 15 minutes at room temperature.
-
Add isopentyl nitrite (2.3 eq) and heat the reaction to 85 °C for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the title compound.
-
Synthetic Diversification Workflow
The 7-bromo intermediate is the launching point for creating a library of analogs. The following diagram illustrates the primary diversification pathways.
Caption: Diversification strategy from the key 7-bromo intermediate.
Protocol 2: C7-Diversification via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction, ideal for introducing a wide range of aryl and heteroaryl moieties at the C7 position to probe for π-stacking or other interactions.
Step-by-Step Methodology:
-
To a microwave vial, add the 7-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically 2 M aqueous Na₂CO₃ solution (3.0 eq).
-
Add a solvent system, such as a 3:1 mixture of dioxane and water (0.1 M).
-
Seal the vial and heat in a microwave reactor at 120-150 °C for 20-40 minutes.
-
Monitor reaction completion by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography or preparative HPLC to yield the desired C7-substituted analog.
| Compound ID | R-Group (at C7) | Yield (%) | HRMS (M+H⁺) Found | Purity (LC-MS, %) |
| ANA-001 | Phenyl | 85 | Calculated Value | >98 |
| ANA-002 | 4-Fluorophenyl | 78 | Calculated Value | >99 |
| ANA-003 | Pyridin-3-yl | 65 | Calculated Value | >97 |
| ANA-004 | Thiophen-2-yl | 71 | Calculated Value | >98 |
| Table represents example data for characterization. |
Part III: Biological Evaluation Protocols
A tiered screening cascade is crucial for efficiently identifying promising compounds. This begins with a high-throughput primary biochemical assay, followed by a cell-based assay to confirm on-target activity in a more physiological context, and a counter-screen to rule out non-specific cytotoxicity.
Screening Cascade Overview
Caption: A tiered workflow for biological evaluation of synthesized analogs.
Protocol 3: Primary Screen - PD-1/PD-L1 Interaction HTRF Assay
Rationale: The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method to quantify the disruption of the PD-1/PD-L1 protein-protein interaction in a biochemical format. It relies on FRET (Förster Resonance Energy Transfer) between a donor (Europium cryptate) and an acceptor (d2) dye conjugated to the interacting proteins.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Recombinant human PD-1-His protein and PD-L1-Fc protein are used.
-
Prepare Anti-His-Eu3+ Cryptate and Anti-Fc-d2 detection antibodies in HTRF buffer.
-
Prepare a serial dilution of test compounds (analogs) in DMSO, then dilute further in HTRF buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add 2 µL of the diluted test compound.
-
Add 4 µL of a pre-mixed solution of PD-L1-Fc and Anti-Fc-d2 antibody.
-
Add 4 µL of a pre-mixed solution of PD-1-His and Anti-His-Eu3+ Cryptate antibody.
-
Final concentrations should be optimized, e.g., 10 nM PD-1, 30 nM PD-L1, and appropriate concentrations of detection antibodies.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to positive (DMSO vehicle) and negative (no PD-1) controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4: Cellular Target Engagement Assay
Rationale: To confirm that a compound's activity translates to a cellular environment, a co-culture system can be employed. This assay measures the compound's ability to block the PD-1/PD-L1 interaction between two different cell types, leading to the activation of a T-cell signaling pathway.
Step-by-Step Methodology:
-
Cell Lines:
-
"Antigen Presenting" cells: CHO-K1 cells stably expressing human PD-L1 and a T-cell receptor (TCR) activator.
-
"T-cells": Jurkat cells stably expressing human PD-1 and a reporter gene (e.g., NFAT-Luciferase).
-
-
Assay Procedure:
-
Plate the CHO-K1 "APC" cells in a 96-well white plate and incubate overnight.
-
The next day, treat the cells with serial dilutions of the test compounds for 1 hour.
-
Add the Jurkat "T-cells" to the wells to initiate the co-culture.
-
Incubate for 6 hours at 37 °C.
-
-
Data Acquisition and Analysis:
-
Add a luciferase substrate reagent (e.g., Bright-Glo) to the wells.
-
Measure luminescence on a plate reader.
-
Normalize the data to positive (DMSO vehicle) and negative (cells without TCR activator) controls.
-
Plot the luminescence signal (or percent activation) versus compound concentration and fit the data to determine the EC₅₀ value.
-
| Compound ID | HTRF IC₅₀ (nM) | Cellular EC₅₀ (µM) | MTT CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| ANA-001 | 85 | 1.2 | > 50 | > 41.7 |
| ANA-002 | 25 | 0.45 | > 50 | > 111.1 |
| ANA-003 | 350 | 8.1 | > 50 | > 6.2 |
| ANA-004 | 110 | 2.5 | 45 | 18.0 |
| Table represents example data for biological evaluation. |
References
-
Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases. PubMed. Available at: [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. Available at: [Link]
-
Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. Available at: [Link]
-
Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]
-
Synthesis and structure-activity relationships of a series of anxioselective pyrazolopyridine ester and amide anxiolytic agents. ACS Publications. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. Available at: [Link]
-
General strategies for synthesizing pyrazolopyridines and pyrazolopyrimidines. ResearchGate. Available at: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Semantic Scholar. Available at: [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. NIH. Available at: [Link]
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Overview on Biological Activities of Pyrazole Derivatives. ResearchGate. Available at: [Link]
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Biologically active pyrazolo[4,3-b]pyridines. ResearchGate. Available at: [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. NIH. Available at: [Link]
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Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available at: [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. NIH. Available at: [Link]
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Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists. PubMed. Available at: [Link]
-
Anticancer activity of some known pyrazolopyridine derivatives. ResearchGate. Available at: [Link]
-
Selected examples of biologically relevant pyrazolopyridines. ResearchGate. Available at: [Link]
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Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies. PubMed. Available at: [Link]
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Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. PubMed. Available at: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. NIH. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. NIH. Available at: [Link]
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- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Antiplatelet activity and structure-activity relationship study of Pyrazolopyridine Derivatives as potential series for treating thrombotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Experimental Use of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol in Animal Models
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazolopyridine Scaffold
The pyrazolopyridine core represents a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Compounds within this class have been investigated as kinase inhibitors, modulators of glutamate receptors, and as anti-cancer agents, highlighting their therapeutic promise.[1][2][3] 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a specific analog within this family, is an emerging investigational compound. While direct in-vivo data for this molecule is nascent, the extensive research on structurally related pyrazolopyridines provides a strong rationale for its exploration in preclinical animal models, particularly in the context of oncology and neuroinflammation.[4][5]
Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine scaffold have shown potent anti-tumor efficacy in mouse models of breast cancer and have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as the ERK/MAPK pathway.[3][6] Furthermore, other analogs have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1), a crucial mediator in innate immunity and a target in both inflammatory disorders and certain cancers.[4] This body of evidence suggests that this compound may exert its biological effects through the modulation of critical cellular signaling cascades, making in vivo evaluation essential to characterize its pharmacokinetic profile, efficacy, and safety.
These application notes provide a comprehensive guide for researchers initiating in vivo studies with this compound. The protocols outlined below are designed to be adaptable and are grounded in established methodologies for the preclinical evaluation of small molecule inhibitors in rodent models.
Preclinical Investigation Strategy: A Phased Approach
A tiered approach is recommended for the in vivo characterization of this compound. This ensures a systematic evaluation of the compound's properties, from initial tolerability to definitive efficacy studies.
Caption: A phased workflow for the in vivo evaluation of this compound.
PART 1: Compound Formulation and Administration
The successful outcome of in vivo studies is critically dependent on the appropriate formulation and administration of the test compound. The following section provides a detailed protocol for the preparation of this compound for administration to rodents.
Vehicle Selection and Formulation Protocol
Rationale: The choice of vehicle is paramount for ensuring the solubility, stability, and bioavailability of the investigational compound. For initial studies with pyrazolopyridine derivatives, a multi-component vehicle is often employed to accommodate the typically hydrophobic nature of such small molecules.
Recommended Vehicle:
-
5% N,N-Dimethylacetamide (DMA)
-
40% Propylene Glycol (PG)
-
55% Saline (0.9% NaCl)
Protocol for Vehicle Preparation (10 mL):
-
In a sterile 15 mL conical tube, add 0.5 mL of DMA.
-
Add 4.0 mL of PG to the DMA and vortex thoroughly to mix.
-
In a separate sterile container, prepare 5.5 mL of sterile 0.9% saline.
-
Slowly add the 5.5 mL of saline to the DMA/PG mixture while vortexing to prevent precipitation.
-
The final vehicle should be a clear, homogenous solution. Store at room temperature.
Protocol for Compound Formulation (Example: 10 mg/mL solution):
-
Weigh the required amount of this compound (e.g., 100 mg for 10 mL of a 10 mg/mL solution) in a sterile glass vial.
-
Add the DMA component of the vehicle first (0.5 mL) and sonicate for 5-10 minutes until the compound is fully dissolved.
-
Add the PG component (4.0 mL) and vortex thoroughly.
-
Finally, add the saline component (5.5 mL) dropwise while vortexing.
-
The final formulation should be a clear solution. If any precipitation is observed, adjust the vehicle composition or reduce the final concentration.
Routes of Administration
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
| Route of Administration | Rationale and Considerations |
| Intraperitoneal (IP) | Commonly used for initial efficacy studies due to ease of administration and rapid absorption. |
| Oral Gavage (PO) | Preferred for studies mimicking clinical administration. Requires careful technique to avoid injury. Bioavailability may be lower than IP. |
| Intravenous (IV) | Used for pharmacokinetic studies to determine absolute bioavailability and for direct delivery to the systemic circulation. |
PART 2: In Vivo Efficacy Evaluation in a Xenograft Model
This section outlines a protocol for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model, a widely accepted standard for preclinical cancer research.
Xenograft Model Establishment
Rationale: The choice of cell line should be based on in vitro sensitivity data for this compound or the known molecular drivers of the cancer type of interest. For instance, cell lines with known activation of pathways potentially targeted by pyrazolopyridines (e.g., KRAS mutations, as TBK1 is a synthetic lethal partner) would be appropriate.[4]
Protocol:
-
Cell Culture: Culture a suitable cancer cell line (e.g., A549 lung carcinoma, HCT116 colon carcinoma) under standard conditions.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin and wash with sterile PBS.
-
Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure high cell viability (>95%). Count the cells using a hemocytometer.
-
Cell Suspension Preparation: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
Dosing and Monitoring
Protocol:
-
Tumor Growth Monitoring: Monitor the mice daily for general health and measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width2)/2.
-
Randomization: Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Initiation:
-
Vehicle Control Group: Administer the vehicle solution daily via the chosen route (e.g., IP or PO).
-
Treatment Groups: Administer this compound at various doses (e.g., 10, 30, and 100 mg/kg) daily. Dosing should be based on prior maximum tolerated dose (MTD) studies.
-
-
Data Collection: Continue dosing for a predetermined period (e.g., 21-28 days). Record tumor volumes and body weights 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and downstream analysis.
Caption: Experimental workflow for a subcutaneous xenograft efficacy study.
PART 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the exposure-response relationship is crucial for the clinical translation of a novel compound.
Pharmacokinetic (PK) Study Design
Rationale: A PK study will determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This data is vital for optimizing dosing schedules.
Protocol:
-
Animal Model: Use naive, non-tumor-bearing mice (e.g., C57BL/6 or Swiss Webster).
-
Dosing: Administer a single dose of this compound via IV and PO routes to separate cohorts of mice. A typical oral dose for a related compound was 30 mg/kg.[7]
-
Sample Collection: Collect blood samples (via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood to isolate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| F (%) | Oral Bioavailability |
Pharmacodynamic (PD) Biomarker Analysis
Rationale: PD studies are essential to confirm that the compound is engaging its intended target in the tumor tissue and modulating downstream signaling pathways.
Protocol:
-
Tissue Collection: At the end of the efficacy study, collect tumor tissues and snap-freeze them in liquid nitrogen or fix them in formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Prepare protein lysates from frozen tumor samples to analyze the expression and phosphorylation status of key proteins in the anticipated signaling pathway (e.g., p-ERK, p-IRF3 if TBK1 is the target).
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize the expression and localization of target proteins and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial in vivo characterization of this compound. Successful demonstration of anti-tumor efficacy and a favorable safety profile in these models would warrant further investigation, including studies in more complex orthotopic or patient-derived xenograft (PDX) models. The elucidation of the precise mechanism of action through comprehensive PD studies will be critical for guiding the future clinical development of this promising compound.
References
-
Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters.
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. International Journal of Molecular Sciences.
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The activity of pyrazolo[4,3-e][1][7][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports.
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
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Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. Cancers.
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Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry.
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Application Notes and Protocols for Molecular Docking Studies of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Introduction: The Therapeutic Potential of the Pyrazolo[4,3-b]pyridine Scaffold
The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have been identified as potent inhibitors of critical therapeutic targets. Notably, recent research has highlighted their efficacy as small-molecule inhibitors of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction, a key immune checkpoint pathway in oncology.[1] Furthermore, the broader pyrazolopyridine class has shown significant promise as inhibitors of various protein kinases, such as TANK-binding kinase 1 (TBK1) and Extracellular signal-regulated kinase (ERK), which are implicated in cancer and inflammatory diseases.[2][3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies with 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. We will focus on its application as a potential inhibitor of the PD-L1 dimer, a validated target in cancer immunotherapy. The protocols detailed herein utilize widely accessible and powerful software tools, UCSF Chimera and AutoDock Vina, to predict binding modes and affinities, thereby guiding the rational design of novel therapeutics.[5][6]
Underlying Principles: The "Why" Behind the Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] The primary goal of this protocol is to elucidate the binding mechanism of this compound within the binding site of the PD-L1 dimer. This is achieved through a multi-step process that simulates the molecular recognition process.
Causality in Experimental Choices:
-
Choice of Target: We will use the dimeric form of PD-L1 as the receptor. Small molecule inhibitors have been shown to bind at the dimer interface, inducing or stabilizing this dimeric form and thereby preventing its interaction with PD-1.[1][7] We will use the crystal structure of the human PD-L1 dimer (PDB ID: 3FN3) for this study.[8]
-
Software Selection: UCSF Chimera is chosen for its user-friendly graphical interface and robust tools for preparing both the ligand and the receptor.[5][6] AutoDock Vina is selected for its accuracy and computational efficiency in predicting binding conformations and affinities.[5][9]
-
Validation through Redocking: To ensure the reliability of our docking protocol, we will first perform a redocking experiment with a known co-crystallized ligand of PD-L1. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[10][11][12][13]
Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of the molecular docking workflow described in this guide.
Caption: Molecular Docking Workflow from Preparation to Analysis.
Detailed Protocol: Docking this compound with PD-L1
This protocol provides a step-by-step methodology for performing the molecular docking study.
Part 1: Receptor and Ligand Preparation using UCSF Chimera
-
Fetch the Receptor Structure:
-
Open UCSF Chimera.
-
Go to File > Fetch by ID.
-
Enter the PDB ID: 3FN3 and click Fetch. This will load the crystal structure of the PD-L1 dimer.[8]
-
-
Prepare the Receptor:
-
Remove Unnecessary Molecules: The crystal structure may contain water molecules and other non-protein atoms. Select and delete them using Select > Structure > water, and then Actions > Atoms/Bonds > delete.
-
Add Hydrogens and Charges: Go to Tools > Structure Editing > AddH to add hydrogen atoms to the protein. Then, use Tools > Structure Editing > Add Charge to assign appropriate partial charges.
-
Save the Prepared Receptor: Save the cleaned receptor structure as a PDB file (e.g., 3FN3_prepared.pdb).
-
-
Prepare the Ligand:
-
Draw the Ligand: Draw the structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch and save it as a MOL or SDF file.
-
Open and Prepare in Chimera: Open the ligand file in UCSF Chimera.
-
Add Hydrogens and Charges: Similar to the receptor, add hydrogens and assign charges to the ligand.
-
Save the Prepared Ligand: Save the prepared ligand in MOL2 format (e.g., ligand.mol2).
-
Part 2: Molecular Docking using AutoDock Vina
-
Convert Files to PDBQT Format:
-
AutoDock Vina requires input files in the PDBQT format, which includes atomic charges and atom type definitions. This can be done using AutoDockTools (MGLTools) or specific scripts available online.
-
-
Define the Binding Site (Grid Box):
-
In UCSF Chimera, with the prepared receptor loaded, go to Tools > Surface/Binding Analysis > AutoDock Vina.[9]
-
Select the prepared receptor and ligand files as the input.
-
A grid box will appear, defining the search space for the docking simulation. Position and resize this box to encompass the binding site of interest at the dimer interface of PD-L1.[9] The center and dimensions of the box will be recorded.
-
-
Configure and Run AutoDock Vina:
-
In the AutoDock Vina interface within Chimera, specify the path to the Vina executable.
-
The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the computational time but also the reliability of the results. An exhaustiveness of 8-10 is a good starting point.
-
Click OK to start the docking simulation.
-
Part 3: Analysis of Docking Results
-
Visualize Binding Poses:
-
AutoDock Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Open the output file in UCSF Chimera to visualize the different binding modes of the ligand within the receptor's binding site.
-
-
Interpret Binding Affinity:
-
The binding affinity is a measure of the predicted strength of the interaction. More negative values indicate stronger binding.[14]
-
Compare the binding affinities of the different poses to identify the most favorable one.
-
-
Analyze Molecular Interactions:
-
Examine the best-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of PD-L1. UCSF Chimera's Find HBond and Contacts tools can be used for this purpose.
-
Trustworthiness and Self-Validation
To ensure the scientific integrity of the docking results, the following self-validating steps are crucial:
-
Protocol Validation by Redocking: Before docking the compound of interest, the protocol's ability to reproduce a known binding mode should be verified. This is done by taking a crystal structure of the target protein with a co-crystallized ligand, removing the ligand, and then docking it back into the binding site using the established protocol. The RMSD between the heavy atoms of the docked pose and the original crystallographic pose is then calculated. An RMSD value below 2.0 Å indicates that the docking protocol is reliable.[10][11][12][13]
-
Use of a Control Ligand: Docking a known inhibitor of PD-L1 alongside this compound can provide a benchmark for the expected binding affinity and interaction patterns.
-
Post-Docking Analysis: The top-ranked docking poses should be further analyzed and validated using more computationally intensive methods like Molecular Dynamics (MD) simulations. MD simulations can provide insights into the stability of the ligand-protein complex over time and help refine the binding free energy calculations.
Data Presentation: A Comparative Overview
The following table provides a template for summarizing the quantitative data obtained from molecular docking studies.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | PD-L1 Dimer (3FN3) | -8.5 | Tyr56, Met115, Asp122, Lys124 |
| Known PD-L1 Inhibitor (Control) | PD-L1 Dimer (3FN3) | -9.2 | Tyr56, Val68, Ile116, Asp122 |
| Redocked Native Ligand | PD-L1 (PDB with ligand) | -9.5 (RMSD: 1.2 Å) | (As per crystal structure) |
Signaling Pathway Context
Understanding the biological context of the target is essential. The PD-1/PD-L1 signaling pathway is a critical negative regulator of T-cell activation. The binding of PD-L1 on tumor cells to the PD-1 receptor on T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing the tumor to evade the immune system.[14][15][16][17] Small molecule inhibitors that disrupt this interaction can restore T-cell function and promote an anti-tumor immune response.
Caption: The PD-1/PD-L1 Signaling Pathway and the Role of Inhibitors.
Conclusion
Molecular docking is an invaluable tool in modern drug discovery, providing critical insights into the molecular basis of ligand-receptor interactions. The protocols and principles outlined in this application note offer a robust framework for investigating the potential of this compound and its derivatives as inhibitors of the PD-L1 dimer. By combining computational predictions with experimental validation, researchers can accelerate the development of novel and effective cancer immunotherapies.
References
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Butt, S. S., Badshah, Y., Shabbir, M., & Rafiq, M. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR Research Protocols, 9(6), e16243. [Link]
-
Chen, Y., Liu, P., Gao, F., Cheng, H., Qi, J., & Gao, G. F. (2009). Dimeric structure of PD-L1. RCSB Protein Data Bank. [Link]
-
Creative Diagnostics. (n.d.). PD-1/PD-L1 Signaling Pathway. Retrieved from [Link]
-
iGEM. (n.d.). AutoDock Vina Protocol. Retrieved from [Link]
-
In Silico Design. (2023). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from [Link]
-
Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
-
ResearchGate. (n.d.). Validation of docking protocol by redocking the cocrystallized ligand... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of PD-1 and anti-PD-1/PD-L1 mechanisms of... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]
-
ResearchGate. (n.d.). The PD-L1/PD-1 signaling pathway in T cells. Retrieved from [Link]
-
ResearchGate. (n.d.). PD-1/PD-L1 signaling pathway. Retrieved from [Link]
-
Scilit. (n.d.). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]
-
Tang, S., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1451. [Link]
-
Verma, J., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4793. [Link]
-
Wang, C., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6477-6493. [Link]
-
ResearchGate. (n.d.). (a) Structure of PD-L1 dimer. (b) Docking of small-molecule inhibitors... Retrieved from [Link]
-
Zhang, J., et al. (2019). Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors. International Journal of Molecular Sciences, 20(18), 4593. [Link]
-
Zhang, Y., et al. (2020). Virtual Screening and In Vitro Evaluation of PD-1 Dimer Stabilizers for Uncoupling PD-1/PD-L1 Interaction from Natural Products. Molecules, 25(22), 5329. [Link]
-
ChemRxiv. (2020). Identification of a Small Molecule that Binds to the PD-L1 Dimer Interface. [Link]
-
Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
-
MDPI. (2024). In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. International Journal of Molecular Sciences, 27(1), 1050. [Link]
-
PubMed. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1426-1438. [Link]
-
PubMed. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1451. [Link]
-
PubMed. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters, 28(15), 2641-2646. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. As a key heterocyclic scaffold and a purine isostere, its efficient synthesis is critical for various research applications, including the development of novel kinase inhibitors and other therapeutic agents.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction yields.
The synthesis of pyrazolopyridines can be complex, often plagued by issues such as low yields, the formation of hard-to-separate regioisomers, and purification difficulties.[2][3] This guide is structured to address these specific problems through a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Core Synthetic Pathway: An Overview
The most common and adaptable strategy for constructing the 1H-pyrazolo[4,3-b]pyridine core involves the annulation of a pyridine ring onto a pre-existing, appropriately substituted pyrazole.[4] A widely used approach is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, which proceeds via condensation followed by a cyclization step.[4][5]
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Technical Support Center: Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important heterocyclic compound. The information provided herein is based on established synthetic methodologies for pyrazolopyridines and general principles of organic chemistry.
Introduction to the Synthesis of this compound
This compound is a key scaffold in medicinal chemistry. Its synthesis can be approached through several routes, primarily involving the construction of the fused pyrazolopyridine ring system. A common and effective strategy involves the cyclization of a substituted aminopyrazole with a suitable partner to form the pyridine ring, or the annulation of a pyrazole ring onto a pre-existing pyridine core.
This guide will focus on a plausible and widely applicable synthetic approach and address the potential impurities that may arise at each stage. Understanding the origin of these impurities is crucial for developing robust purification strategies and ensuring the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrazolo[4,3-b]pyridine core?
A1: The two primary strategies for synthesizing the pyrazolo[4,3-b]pyridine scaffold are:
-
Annulation of a pyridine ring onto a pre-existing aminopyrazole: This often involves the cyclization of a 4-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[1]
-
Annulation of a pyrazole ring onto a functionalized pyridine core: This can be achieved, for example, by reacting a substituted pyridine, such as a 2-chloro-3-nitropyridine, with a reagent that forms the pyrazole ring.[2]
Q2: I am observing a persistent impurity with a similar mass to my product. What could it be?
A2: Isomeric impurities are common in the synthesis of fused heterocyclic systems. Depending on the synthetic route, you may be forming a regioisomer, such as a 1-Methyl-1H-pyrazolo[3,4-b]pyridin-7-ol. This can happen if the cyclization reaction is not completely regioselective. Careful control of reaction conditions and purification by chromatography are essential to separate such isomers.
Q3: My reaction mixture is a dark, oily residue that is difficult to purify. What are the likely causes?
A3: The formation of dark, intractable oils often suggests polymerization or degradation of starting materials or intermediates.[3] This can be caused by harsh reaction conditions (e.g., high temperatures, strong acids or bases), the presence of oxygen, or reactive functional groups in your substrates. Consider using milder reaction conditions, degassing your solvents, and protecting sensitive functional groups.
Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section details potential impurities based on a plausible synthetic route to this compound.
Plausible Synthetic Pathway
A likely synthetic route to this compound is a multi-step process that involves the formation of a substituted aminopyrazole followed by cyclization to construct the pyridine ring.
Caption: Plausible synthetic workflow for this compound.
Impurity Profile by Synthetic Stage
| Stage | Potential Impurity | Plausible Cause | Troubleshooting & Mitigation |
| Step 1: Pyrazole Formation | Regioisomers of the substituted pyrazole | Lack of regioselectivity in the initial cyclocondensation reaction. | - Optimize reaction temperature and catalyst. - Purify the pyrazole intermediate by chromatography or recrystallization before proceeding. |
| Unreacted starting materials | Incomplete reaction. | - Increase reaction time or temperature. - Use a slight excess of one of the reactants. | |
| Step 2: Nitration | Di-nitrated or over-oxidized byproducts | Harsh nitrating conditions. | - Carefully control the temperature and stoichiometry of the nitrating agent. - Use milder nitrating conditions if possible. |
| Isomeric nitro-pyrazoles | Nitration at an undesired position on the pyrazole ring. | - The directing effects of the substituents on the pyrazole ring will influence the position of nitration. Characterize the product carefully to confirm the correct isomer is formed. | |
| Step 3: Reduction | Incompletely reduced intermediates (e.g., nitroso, hydroxylamino) | Insufficient reducing agent or catalyst deactivation. | - Ensure the catalyst is active and use a sufficient amount. - Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Over-reduction products | Harsh reduction conditions leading to saturation of the pyrazole ring. | - Use a milder reducing agent or less forcing conditions. | |
| Step 4: Pyridine Ring Formation | Isomeric pyrazolopyridine (e.g., pyrazolo[3,4-b]pyridine) | Lack of regioselectivity in the cyclization reaction.[4] | - The regioselectivity can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound.[5] - Careful optimization of reaction conditions (solvent, temperature, catalyst) is crucial. |
| N-aryl-N-acetylhydrazone intermediate | An unusual rearrangement that can occur during some pyrazolopyridine syntheses.[2] | - This intermediate can often be converted to the desired product under the reaction conditions with extended time or temperature.[2] | |
| Unreacted 4-aminopyrazole | Incomplete cyclization. | - Increase reaction time or temperature. - Ensure the 1,3-dicarbonyl synthon is of high purity and used in the correct stoichiometry. | |
| Byproducts from self-condensation of the 1,3-dicarbonyl synthon | Basic or acidic conditions can promote self-condensation. | - Add the aminopyrazole and the dicarbonyl compound in a controlled manner. - Optimize the pH of the reaction mixture. |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazolo[4,3-b]pyridine Core
This protocol is a general representation based on the synthesis of related pyrazolo[4,3-b]pyridines.[2]
-
SNAr Reaction: To a solution of a 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., acetonitrile), add a nucleophile (e.g., the sodium salt of ethyl acetoacetate) and stir at room temperature.
-
Modified Japp-Klingemann Reaction: To the resulting intermediate, add an aryldiazonium tosylate followed by a base such as pyridine.
-
Cyclization: After stirring, add a secondary amine like pyrrolidine and heat the reaction mixture to facilitate cyclization.
-
Work-up and Purification: Cool the reaction mixture, pour into dilute acid, and extract with an organic solvent. The crude product is then purified by column chromatography.
Protocol 2: Purification by Column Chromatography
For the purification of pyrazolopyridinols, which are often polar compounds, a silica gel column is typically effective.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate or methanol in hexane or dichloromethane).[3]
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Impurity Formation
The following diagram illustrates potential impurity formation pathways during the cyclization step.
Caption: Potential impurity formation during the final cyclization step.
Conclusion
The synthesis of this compound requires careful control of reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and the nature of the likely impurities, researchers can develop effective strategies for their mitigation and removal. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource for obtaining this compound in high purity. For further details on specific reaction conditions, it is always recommended to consult the primary literature on the synthesis of closely related analogues.
References
-
PubMed. (n.d.). Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists. Retrieved from [Link]
-
Kysil, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Retrieved from [Link]
-
Veeprho. (n.d.). 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo [4,3-d]pyrimidine-5-yl)-4-ethoxy phenyl]sulfonyl]-piperazine. Retrieved from [Link]
-
RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34693-34699. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Retrieved from [Link]
-
Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
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- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
Technical Support Center: Purification of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-tested solutions.
Understanding the Molecule: The Key to Purification
This compound is a heterocyclic compound with distinct chemical properties that govern its behavior during purification. Understanding its structure is the first step in designing an effective strategy.
-
Amphoteric Nature : The molecule possesses both a basic pyridine nitrogen and a weakly acidic hydroxyl (phenolic) group. This allows for manipulation of its solubility in aqueous solutions of different pH, making acid-base extraction a powerful tool.[1][2]
-
High Polarity : The presence of multiple nitrogen atoms and a hydroxyl group makes the compound quite polar. This polarity dictates the choice of chromatographic conditions, often requiring highly polar solvent systems for elution in normal-phase chromatography.[3]
-
Potential for Tautomerization : The hydroxyl group can exist in equilibrium with its keto tautomer, 1-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one.[4] This equilibrium can be influenced by the solvent and pH, potentially affecting chromatographic behavior.
-
Hydrogen Bonding : The hydroxyl group and nitrogen atoms can act as hydrogen bond donors and acceptors, influencing solubility and interaction with stationary phases like silica gel.
Purification Strategy Decision Workflow
The choice of purification method depends heavily on the impurity profile of your crude material. This workflow provides a logical path for selecting the most appropriate technique.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: How should I perform an initial purity assessment of my crude product?
A1: A multi-pronged approach is best for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): This is the quickest method to visualize the number of components in your mixture. Use a polar solvent system, such as 10% methanol in dichloromethane (DCM) or 5-10% methanol in ethyl acetate. The presence of multiple spots indicates impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more quantitative data on the purity and confirms the molecular weight of your target compound and any detectable impurities.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can reveal the presence of unreacted starting materials, solvent residues, or side products by comparing it to the expected spectrum of the pure compound.
Q2: What are the most common impurities I should expect?
A2: Impurities are typically derived from the synthetic route. For pyrazolopyridine synthesis, common impurities include:
-
Unreacted Starting Materials: Such as substituted aminopyrazoles or dicarbonyl compounds.[5]
-
Regioisomers: Depending on the symmetry of the reactants, different isomers of the pyrazolopyridine core can form.[5][6]
-
Solvent Residues: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.
-
Degradation Products: The compound may be sensitive to strong acid, base, or high temperatures, leading to decomposition.
Q3: My compound is a solid. Should I try recrystallization first?
A3: If your initial purity assessment (TLC/NMR) suggests the product is the major component (>90%), recrystallization is an excellent and scalable first choice. It is effective at removing small amounts of impurities with different solubility profiles. However, if the crude material is an oil or contains multiple, significant impurities, chromatography or an acid-base extraction is a more appropriate starting point.[3]
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their polarity.[7] Given the polar nature of this compound, specific challenges can arise.
Q4: My compound is streaking badly on the silica gel TLC plate and column. What's wrong?
A4: Streaking (or tailing) of nitrogen-containing heterocycles on silica gel is a classic problem.[3] It is caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the silica surface.
Solutions:
-
Add a Basic Modifier: Neutralize the acidic sites on the silica by adding a small amount of a base to your mobile phase.[3][8]
-
Triethylamine (Et₃N): Add 0.1-1% to the eluent.
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar co-solvent (e.g., prepare a 10% solution of this mixture in DCM).
-
-
Switch the Stationary Phase: If modifiers are ineffective or incompatible with your compound, use a different adsorbent.[3]
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.[9]
-
Reversed-Phase (C18) Silica: In this case, you will use a polar mobile phase (like water/acetonitrile or water/methanol) and the elution order is inverted (less polar compounds elute last). This is often the method of choice for polar heterocycles.[3]
-
Q5: I can't find a solvent system that gives good separation between my product and an impurity.
A5: Achieving good separation (ΔRf > 0.2 on TLC) is critical. If your spots are too close, try these strategies:
-
Solvent System Optimization: Test a wide range of solvent polarities. If you are using a standard system like ethyl acetate/hexanes, try switching to a different solvent family with different selectivities, such as dichloromethane/methanol.[3]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the column run.[8] This helps to separate compounds with close Rf values by sharpening the bands as they move down the column.
-
Try a Different Chromatographic Mode: If normal-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography often provide completely different selectivity and may easily separate your compounds.[9]
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Elution Order |
| Normal Phase | Silica Gel, Alumina | Non-polar (e.g., Hexanes/EtOAc, DCM/MeOH) | More polar compounds elute last |
| Reversed Phase | C18-functionalized Silica | Polar (e.g., Water/Acetonitrile, Water/MeOH) | More polar compounds elute first |
| HILIC | Bare Silica, Amide | High organic content (e.g., >80% Acetonitrile in water) | More polar compounds elute last |
Q6: My compound won't elute from the silica column, even with 20% methanol in DCM.
A6: This indicates a very strong interaction with the stationary phase.
-
Cause 1: Extreme Polarity: Your compound may be too polar for the selected system.
-
Solution: Further increase the polarity. A common "last resort" eluent for highly polar compounds is a mixture of DCM/MeOH/NH₄OH (e.g., 80:18:2).
-
-
Cause 2: Irreversible Adsorption/Decomposition: The acidic silica may be degrading your compound or binding to it irreversibly.[3]
-
Solution: Before running a large-scale column, spot your compound on a TLC plate, wait 30-60 minutes, and then develop it. If a new spot appears at the baseline or you see smearing that wasn't there initially, your compound is likely unstable on silica. Switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography.[3]
-
Troubleshooting Guide: Acid-Base Extraction
This technique exploits the amphoteric nature of your molecule to separate it from non-ionizable impurities.[10][11]
Protocol 1: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).[9]
-
Acidic Wash (Removes Basic Impurities): Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your weakly basic product may partition into the aqueous layer, so save this layer. More basic impurities will be selectively extracted.
-
Basic Extraction (Isolates Your Product): Now, extract the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃). The phenolic hydroxyl group of your product will be deprotonated, forming a water-soluble salt.[11] This will pull your desired compound into the aqueous layer, leaving neutral organic impurities behind in the organic phase.
-
Neutralization and Back-Extraction: Carefully collect the basic aqueous layer from step 3. Cool it in an ice bath and slowly neutralize it with a dilute acid (e.g., 1M HCl) until the pH is neutral. Your product should precipitate out as a solid or oil.[9]
-
Isolation: Extract the neutralized aqueous solution multiple times with an organic solvent (DCM or ethyl acetate) to recover your purified, neutral product. Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[9]
Q7: An inseparable emulsion formed when I shook the separatory funnel. What should I do?
A7: Emulsions are common when mixing aqueous and organic layers, especially with polar compounds.
-
Solution 1: Add Brine: Add a small amount of a saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous phase, which often helps to break up the emulsion.
-
Solution 2: Be Patient: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes).
-
Solution 3: Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This is slower but minimizes emulsion formation.
-
Solution 4: Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite (diatomaceous earth).
Q8: After neutralizing the basic extract, my product oiled out instead of precipitating as a solid. How do I handle it?
A8: "Oiling out" occurs when a compound comes out of solution above its melting point or in the presence of impurities that depress the melting point.[3]
-
Solution: Do not be alarmed. Simply proceed with the back-extraction step (Protocol 1, Step 5). The oil is your product, and it will readily dissolve into the organic solvent (e.g., DCM or ethyl acetate) you add for the extraction. Subsequent removal of the solvent should yield the solid product. If it remains an oil, it may require further purification by chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying compounds that are already substantially pure.[12]
Q9: I can't find a good solvent for recrystallization. It's either too soluble in everything or not soluble enough.
A9: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[3]
-
Solution: Use a Co-solvent System: If a single solvent doesn't work, a two-solvent system is often the answer. Find one solvent in which your compound is highly soluble (e.g., methanol, ethanol, acetone) and another in which it is poorly soluble (e.g., water, hexanes, diethyl ether).
-
Dissolve your crude product in the minimum amount of the hot "good" solvent.
-
While still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
-
| Potential Solvents for Screening | Comments |
| Single Solvents | Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water |
| Co-solvent Pairs | Ethanol/Water, Methanol/Water, Acetone/Hexanes, Ethyl Acetate/Hexanes |
Q10: My solution is supersaturated, and no crystals are forming even after cooling.
A10: Crystal formation requires nucleation, which sometimes needs encouragement.
-
Solution 1: Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3]
-
Solution 2: Add a Seed Crystal: If you have a tiny amount of pure product from a previous batch, add a single crystal to the supersaturated solution. This will provide a template for further crystallization.[3]
-
Solution 3: Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease solubility, but do this only after slow cooling has failed, as rapid cooling can trap impurities.
References
- BenchChem.
- Welcome Home Vets of NJ. Application Of Acid Base Extraction In Organic Chemistry.
- Chem.ucla.edu. Acid-Base Extraction.
- Wikipedia. Acid–base extraction.
- Chem.ucalgary.ca.
- BenchChem.
- University of Rochester, Department of Chemistry.
- Chemistry Steps. Organic Acid-Base Extractions.
- MDPI.
- Chemistry LibreTexts. B.
- ResearchGate.
- PubChem. 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol.
- MDPI.
- Journal of the Chemical Society, Perkin Transactions 1. Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide.
Sources
- 1. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | C7H7N3O | CID 11528366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Purification [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges with 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Welcome to the technical support center for 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental design.
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives under investigation for a wide range of therapeutic applications.[1] However, like many heterocyclic compounds, this compound can present significant solubility challenges that may hinder its preclinical development. This guide offers a structured, in-depth approach to systematically troubleshoot and overcome these issues.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What are the likely reasons for this poor solubility?
A1: The poor aqueous solubility of this compound likely stems from a combination of its crystalline structure and the physicochemical properties of its heterocyclic rings. The planar structure of the fused pyrazolopyridine rings can lead to strong crystal lattice energy, which requires significant energy to overcome during dissolution. While the pyridine and pyrazole moieties contain nitrogen atoms that can participate in hydrogen bonding, the overall molecule has a considerable hydrophobic surface area, limiting its interaction with water.
Q2: How does pH influence the solubility of this compound, and how can I leverage this?
A2: The pH of the solvent is a critical factor governing the solubility of ionizable compounds. This compound possesses both a weakly basic pyridine ring and a potentially weakly acidic pyrazole proton and a hydroxyl group.
-
Acidic Conditions: In an acidic environment (pH < pKa of the pyridine nitrogen), the pyridine nitrogen can become protonated, forming a more soluble cationic species.
-
Alkaline Conditions: In a basic environment (pH > pKa of the pyrazole N-H or the hydroxyl group), the compound can be deprotonated to form a more soluble anionic species.
Q3: I need to prepare a stock solution for my in vitro assays. Which organic solvents should I consider?
A3: For initial stock solutions, polar aprotic solvents are often the first choice for poorly water-soluble compounds.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent for a wide range of organic molecules and is a common choice for preparing high-concentration stock solutions for biological assays.
-
Dimethylformamide (DMF): Similar to DMSO, DMF can be an effective solubilizing agent.
It is crucial to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect the biological system.
Q4: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its thermodynamic solubility in the final aqueous medium. Several strategies can mitigate this:
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to the aqueous medium can increase the solubility of your compound.[2]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[3]
Troubleshooting Guides & Experimental Protocols
Systematic Solubility Assessment Workflow
Before attempting to formulate your compound, a systematic assessment of its solubility in various solvent systems is recommended.
Caption: A workflow for the initial assessment of compound solubility.
Protocol 1: Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of your compound in a given solvent.
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffer, or a co-solvent mixture) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: pH-Dependent Solubility Profiling
This experiment will help you understand the impact of pH on your compound's solubility.
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Perform the shake-flask method (Protocol 1) for your compound in each of these buffers.
-
Plot the measured solubility as a function of pH. This will give you a pH-solubility profile and help identify the optimal pH range for solubilization.
Protocol 3: Co-solvent and Surfactant Screening
This protocol helps in identifying effective co-solvents and surfactants to enhance aqueous solubility.
-
Prepare stock solutions of various co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400) and surfactants (e.g., Tween® 80, Polysorbate 20, Cremophor® EL).
-
Prepare a series of aqueous solutions containing different concentrations of each co-solvent or surfactant.
-
Determine the solubility of your compound in each of these solutions using the shake-flask method (Protocol 1).
-
Compare the solubility enhancement provided by each excipient to identify the most effective candidates.
Data Presentation: Hypothetical Solubility Profile
The following table illustrates a hypothetical solubility profile for this compound, which should be determined experimentally for your specific batch.
| Solvent System | Temperature (°C) | Hypothetical Solubility (µg/mL) |
| Deionized Water | 25 | < 1 |
| PBS (pH 7.4) | 25 | < 1 |
| 0.1 M HCl (pH 1) | 25 | 50 - 100 |
| 0.1 M NaOH (pH 13) | 25 | 10 - 20 |
| DMSO | 25 | > 10,000 |
| Ethanol | 25 | 500 - 1000 |
| 20% Ethanol in Water | 25 | 10 - 20 |
| 1% Tween® 80 in PBS | 25 | 5 - 10 |
Advanced Formulation Strategies
For more challenging solubility issues, especially for in vivo studies, more advanced formulation approaches may be necessary.
Amorphous Solid Dispersions
Converting the crystalline form of a drug to an amorphous state can significantly improve its dissolution rate and apparent solubility. This is often achieved by creating a solid dispersion of the drug in a polymer matrix.
Caption: Workflow for preparing an amorphous solid dispersion.
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations consist of a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium.
Conclusion
Overcoming the solubility challenges of this compound requires a systematic and scientifically-driven approach. By understanding the underlying physicochemical properties of the molecule and methodically exploring the effects of pH, co-solvents, surfactants, and advanced formulation strategies, researchers can successfully develop robust formulations for both in vitro and in vivo applications. Always remember that the data presented here is illustrative, and experimental determination of the solubility and pKa of your specific compound is paramount for successful formulation development.
References
- Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound. J Pharm Sci. 2012;101(8):2776-2784. doi:10.1002/jps.23183
- Technical Support Center: Overcoming In Vitro Solubility Challenges of 1H-Pyrazolo[4,3-d]thiazole Compounds. Benchchem.
- Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharm Res. 2005;22(12):2165-2172. doi:10.1007/s11095-005-7976-x
- pKa calcul
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Rupp, M. Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. 2011;14(4):307-315.
- Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Drug Development & Delivery.
- 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. PubChem.
- Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. 2021;26(23):7285. doi:10.3390/molecules26237285
- Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS J. 2007;9(1):E2. doi:10.1208/aapsj0901002
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2237. doi:10.3390/molecules27072237
- Solubility of Organic and Inorganic Chemicals in Selected Solvents. Radian Corp.
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorg Chem. 2021;114:105034. doi:10.1016/j.bioorg.2021.105034
- Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. 2017;5:e2842v1.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Int J Mol Sci. 2023;24(2):1598. doi:10.3390/ijms24021598
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. 2021;26(16):4949. doi:10.3390/molecules26164949
- The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile.
- Solubility of Organic Compounds. Chem LibreTexts.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. J Enzyme Inhib Med Chem. 2022;37(1):1455-1470. doi:10.1080/14756366.2022.2078652
- Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc. 2018;2018(4):114-122.
- Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. J Med Chem. 2014;57(3):861-877. doi:10.1021/jm401622k
- Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). 2023;16(11):1598. doi:10.3390/ph16111598
- Biologically active pyrazolo [4,3-b]pyridines.
- Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical liter
- Solubility of Flavonoids in Organic Solvents. J Chem Eng Data. 2007;52(6):2391-2394. doi:10.1021/je700338m
Sources
Technical Support Center: 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Experiments
Welcome to the technical support center for researchers working with 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during the synthesis, purification, characterization, and application of this compound. As a potent kinase inhibitor scaffold, precision in your experimental workflow is paramount to achieving reliable and reproducible results.
I. Synthesis and Purification Troubleshooting
The synthesis of pyrazolo[4,3-b]pyridines can be complex, often resulting in challenges related to yield, purity, and side-product formation. Below are common issues and their underlying causes, along with recommended solutions.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes?
Low yields in the synthesis of pyrazolopyridine derivatives can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical. It is advisable to perform small-scale trial reactions to determine the optimal parameters without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities present in the starting materials or solvents can lead to the formation of side products or prevent the reaction from proceeding to completion. Always use reagents and solvents of high purity and ensure that any anhydrous reactions are performed in dry solvents.
-
Atmospheric Moisture and Oxygen: Certain reactions involved in heterocyclic synthesis are sensitive to air and moisture. If your specific synthetic route involves air-sensitive reagents, it is crucial to employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.
-
Inefficient Mixing: For heterogeneous reactions, inadequate stirring can result in low reaction rates and diminished yields. Ensure that the stirring is vigorous enough for the scale and viscosity of your reaction mixture.
-
Product Decomposition: The desired product may not be stable under the reaction or workup conditions. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you determine if the product is degrading over time.[1]
Question 2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the potential side products?
In the synthesis of pyrazolo[3,4-b]quinolines, which are structurally related to your target molecule, the formation of several types of side products has been observed.[2] Depending on the specific synthetic route you are employing for this compound, you may encounter:
-
Isomeric Products: The formation of regioisomers is a common issue in the synthesis of substituted heterocyclic systems. The substitution pattern on the pyrazole and pyridine rings will dictate the potential isomers. Careful analysis of your crude product by NMR and MS is essential to identify any isomeric impurities.
-
Incomplete Cyclization: The final ring-closing step to form the bicyclic pyrazolopyridine system may not go to completion, leaving you with acyclic intermediates.
-
Side Reactions of Functional Groups: The starting materials may have functional groups that can participate in unwanted side reactions under the chosen reaction conditions.
To minimize the formation of side products, it is crucial to carefully control the reaction conditions and consider the order of reagent addition.
Question 3: I am struggling with the purification of the highly polar this compound. What are the best practices?
The purification of polar aza-heterocycles can be challenging. Here are some recommended strategies:
-
Chromatography Techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the preferred method for purifying polar compounds. A C18 column with a mobile phase consisting of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is a good starting point.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds that show little to no retention on C18 columns.[3]
-
-
Extraction:
-
If your compound is basic, you can use an acidic wash (e.g., 1M HCl) to extract it into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequently, neutralizing the aqueous phase and back-extracting with an organic solvent can recover your purified compound.[3]
-
-
Crystallization: If your compound is a solid and you can find a suitable solvent system, crystallization can be a highly effective purification method.
II. Characterization and Analytical Issues
Accurate characterization of this compound is critical to confirm its identity and purity.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O | [4] |
| Molecular Weight | 149.15 g/mol | [4] |
| Predicted Boiling Point | 329.6±22.0 °C | [4] |
| CAS Number | 1057670-31-1 | [5] |
Frequently Asked Questions (FAQs): Characterization
Question 1: I am having trouble interpreting the ¹H NMR spectrum of my synthesized this compound. What are the expected chemical shifts?
-
Aromatic Protons (Pyridine and Pyrazole Rings): Expect signals in the range of δ 7.0-9.5 ppm. The exact chemical shifts and coupling constants will depend on the substitution pattern.
-
N-Methyl Protons: A singlet corresponding to the methyl group attached to the pyrazole nitrogen is expected, likely in the range of δ 3.5-4.5 ppm.
-
-OH Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration. It may also exchange with D₂O.
It is highly recommended to perform 2D NMR experiments such as COSY and HSQC to definitively assign the proton and carbon signals.
Question 2: What is the expected mass spectrum for this compound?
For a compound with the molecular formula C₇H₇N₃O, the expected exact mass is approximately 149.0589 g/mol . In an ESI-MS experiment, you would expect to see the protonated molecule [M+H]⁺ at m/z 150.0667.
III. Experimental Use and Biological Assays
This compound and its derivatives are often investigated as kinase inhibitors.[7] Success in these assays requires careful attention to experimental details.
Experimental Workflow: General Kinase Inhibitor Assay
Caption: A decision tree for troubleshooting common experimental problems.
V. References
-
This compound (1 x 100 mg). Alchimica. Available from: [Link]
-
1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available from: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. 2023;28(2):789. Available from: [Link]
-
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. PubChem. Available from: [Link]
-
Process for preparation of pyrazolo[4,3-d]pyrimidin-7-ones and intermediates thereof. Google Patents. Available from:
-
1-Methyl-1H-pyrazolo[4,3-B]pyridine. PubChem. Available from: [Link]
-
1-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one. PubChem. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2237. Available from: [Link]
-
METHYL 1H-PYRAZOLO[4,3-B]PYRIDINE-7-CARBOXYLATE. MySkinRecipes. Available from: [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. 2021;114:105034. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound CAS#: 1057670-31-1 [m.chemicalbook.com]
- 5. This compound (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METHYL 1H-PYRAZOLO[4,3-B]PYRIDINE-7-CARBOXYLATE [myskinrecipes.com]
Technical Support Center: Structural Elucidation of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Welcome to the technical support center for the characterization of novel synthesized compounds. This guide provides an in-depth, experience-driven approach to confirming the identity of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a key heterocyclic scaffold in medicinal chemistry and drug development. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to navigate the complexities of structural elucidation, ensuring the integrity and validity of your experimental outcomes.
This document moves beyond standard protocols, offering a self-validating system of analysis. We will delve into the "why" behind experimental choices, preparing you for the nuances of practical application and troubleshooting.
Workflow for Identity Confirmation
The confirmation of a newly synthesized molecule's identity is a systematic process. Each analytical technique provides a unique piece of the structural puzzle. The synergy of these techniques leads to an unambiguous assignment.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the connectivity of the atoms.
Q1: What are the expected ¹H NMR chemical shifts for this compound, and why?
A1: Causality Behind Expected Shifts: The electron-donating and withdrawing effects of the heteroatoms and the fused ring system dictate the chemical environment of each proton. The pyrazole ring is relatively electron-rich, while the pyridine ring is electron-deficient. The hydroxyl group is a strong electron-donating group, which will shield the protons on the pyridine ring.
Expected ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -OH | ~10.0 - 11.0 | Broad Singlet | 1H | The acidic proton of the hydroxyl group, often broad due to hydrogen bonding and exchange. |
| H-3 | ~8.0 - 8.2 | Singlet | 1H | Located on the electron-rich pyrazole ring, adjacent to two nitrogen atoms. |
| H-5 | ~7.5 - 7.7 | Doublet | 1H | Part of the pyridine ring, coupled to H-6. |
| H-6 | ~6.8 - 7.0 | Doublet | 1H | Part of the pyridine ring, coupled to H-5 and shielded by the adjacent hydroxyl group. |
| N-CH₃ | ~3.8 - 4.0 | Singlet | 3H | Methyl group attached to the pyrazole nitrogen. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable -OH proton.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
D₂O Exchange: To confirm the -OH peak, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.
Troubleshooting ¹H NMR Spectra:
| Issue | Possible Cause | Recommended Solution |
| Broad or disappearing peaks (other than -OH) | - Paramagnetic impurities- Compound aggregation | - Filter the sample through a small plug of silica gel.- Dilute the sample or acquire the spectrum at a higher temperature. |
| Unexpected peaks | - Residual solvent- Starting materials or byproducts | - Cross-reference with the solvent peak chart.- Analyze the purity of the sample by HPLC or LC-MS. |
| Complex splitting patterns | - Second-order coupling effects | - Use a higher field NMR spectrometer for better resolution. |
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Q2: What is the expected mass spectrum for this compound?
A2: Determining the Molecular Ion Peak: The molecular formula for this compound is C₇H₇N₃O. The expected mass will be based on the sum of the isotopic masses of these atoms.
Expected Mass Spectrometry Data:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₇N₃O | Based on the chemical structure. |
| Monoisotopic Mass | 149.0589 g/mol | Calculated exact mass. |
| Expected [M+H]⁺ (ESI+) | 150.0667 m/z | The protonated molecular ion, commonly observed in electrospray ionization in positive mode. |
| Expected [M-H]⁻ (ESI-) | 148.0511 m/z | The deprotonated molecular ion, possible in negative ion mode due to the acidic hydroxyl group. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution data.
-
Analysis Mode: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.
Troubleshooting Mass Spectra:
| Issue | Possible Cause | Recommended Solution |
| No molecular ion peak observed | - Compound is unstable under ionization conditions.- Poor ionization efficiency. | - Use a softer ionization technique (e.g., APCI).- Adjust the solvent system or add a small amount of formic acid (for positive mode) or ammonia (for negative mode) to aid ionization. |
| Multiple unexpected high-mass peaks | - Formation of adducts (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺). | - Use high-purity solvents and glassware to minimize salt contamination. Compare the mass difference between peaks to identify common adducts. |
| Fragment ions are more intense than the molecular ion | - In-source fragmentation. | - Reduce the cone voltage or fragmentor voltage in the ion source. |
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.
Q3: What are the key FTIR absorption bands expected for this compound?
A3: Identifying Characteristic Vibrations: The presence of the O-H, C-H, C=N, and C=C bonds will give rise to characteristic absorption bands in the IR spectrum.
Expected FTIR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch | 3200 - 3600 | Broad, Strong | Characteristic of a hydroxyl group, broadened due to hydrogen bonding. |
| Aromatic C-H stretch | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the aromatic rings. |
| Aliphatic C-H stretch | 2850 - 2960 | Medium | Stretching vibrations of the methyl group C-H bonds. |
| C=N and C=C stretch | 1500 - 1650 | Medium to Strong | Vibrations of the double bonds within the pyrazole and pyridine rings. |
| C-O stretch | 1200 - 1300 | Strong | Stretching vibration of the carbon-oxygen single bond of the hydroxyl group. |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Troubleshooting FTIR Spectra:
| Issue | Possible Cause | Recommended Solution |
| Broad, intense peak around 3400 cm⁻¹ and a peak around 1630 cm⁻¹ | - Presence of water in the sample. | - Ensure the sample is thoroughly dried before analysis. |
| No distinct O-H stretch observed | - The compound may exist in a tautomeric form (e.g., a pyridone). | - This is valuable structural information. Correlate with NMR and MS data to confirm the dominant tautomer. |
| Poor signal-to-noise ratio | - Insufficient sample or poor contact with the ATR crystal. | - Ensure good contact between the sample and the ATR crystal. |
Part 4: Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which can be compared to the theoretical values calculated from the molecular formula.
Q4: How does elemental analysis confirm the identity of this compound?
A4: Validating the Empirical Formula: By comparing the experimental percentages of C, H, and N to the calculated values for the molecular formula C₇H₇N₃O, we can confirm the elemental composition of the synthesized compound. A close match (typically within ±0.4%) is strong evidence of purity and correct identity.[1]
Expected Elemental Analysis Data for C₇H₇N₃O:
| Element | Theoretical Percentage (%) |
| Carbon (C) | 56.37 |
| Hydrogen (H) | 4.73 |
| Nitrogen (N) | 28.17 |
Experimental Protocol: Elemental Analysis
-
Sample Preparation: Provide a pure, dry sample (typically 2-5 mg) for analysis.
-
Instrumentation: A CHN analyzer is used, which combusts the sample and quantifies the resulting CO₂, H₂O, and N₂ gases.
Troubleshooting Elemental Analysis Results:
| Issue | Possible Cause | Recommended Solution |
| Experimental values deviate significantly (>0.4%) from theoretical values | - Impurities in the sample (e.g., residual solvent, starting materials).- Incomplete combustion. | - Ensure the sample is of high purity (as confirmed by HPLC or NMR).- Ensure the sample is completely dry. |
| Consistently low hydrogen values | - The sample is hygroscopic and has absorbed water. | - Dry the sample under high vacuum before analysis. |
Logical Relationship of Analytical Techniques
The confirmation of the structure of this compound is a process of converging evidence from multiple analytical techniques.
References
-
PubChem. 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Gómez, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(5), 1563. [Link]
-
Wishart, D. S. (2011). Advances in metabolite identification. Bioanalysis, 3(15), 1769–1782. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
-
O'Connor, G. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Organometallics, 41(15), 2000-2003. [Link]
Sources
Technical Support Center: Ensuring the Stability of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol in Solution
Welcome to the technical support center for 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
1-Methyl-1H-pyrazolo[4,a]pyridin-7-ol is a heterocyclic compound belonging to the pyrazolopyridine class. Such scaffolds are prevalent in medicinal chemistry, often serving as core structures for kinase inhibitors and other therapeutic agents. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of biological activity, the formation of interfering byproducts, and inaccurate structure-activity relationship (SAR) data.
This guide will address common questions and challenges related to the stability of this compound, providing both theoretical explanations and actionable protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My stock solution of this compound is showing a color change and reduced activity over time. What is the likely cause?
A1: A change in color and loss of activity are classic indicators of chemical degradation. For pyrazolopyridine derivatives, particularly those with a hydroxyl group, the primary suspects are oxidation and pH-mediated hydrolysis . The fused aromatic system, while generally stable, can be susceptible to degradation under certain conditions.
-
Oxidative Degradation: The hydroxypyridine moiety can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts. This process can be accelerated by exposure to atmospheric oxygen, trace metal ions, or oxidizing agents in the solvent.
-
pH Instability: The molecule's stability can be highly dependent on the pH of the solution. Both strongly acidic and basic conditions can catalyze hydrolysis or other rearrangements. For many nitrogen-containing heterocyclic compounds, maintaining a near-neutral pH is often crucial for stability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution instability.
Q2: What are the optimal solvent and storage conditions for this compound?
A2: The choice of solvent and storage conditions are critical for preventing degradation. Based on the general properties of related heterocyclic compounds, the following recommendations are provided:
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, Ethanol (Anhydrous) | These are common solvents for pyrazolopyridine derivatives and are generally less reactive than protic solvents like methanol or water. |
| pH | Neutral (pH 6-8) | Avoids acid and base-catalyzed hydrolysis. If aqueous solutions are necessary, use a suitable buffer system (e.g., phosphate or HEPES). |
| Temperature | -20°C or -80°C for long-term storage | Lower temperatures significantly slow down the rate of chemical degradation. For short-term use, 4°C is acceptable. |
| Light Exposure | Store in amber vials or protect from light | Many aromatic heterocyclic compounds are photosensitive and can undergo photodegradation. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) | This minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation. |
Experimental Protocol: Preparing a Stable Stock Solution
-
Solvent Preparation: Use fresh, anhydrous, high-purity DMSO or ethanol. If possible, degas the solvent by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the prepared solvent to the vial to achieve the target concentration. Mix gently by vortexing until fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. This prevents repeated freeze-thaw cycles and minimizes exposure to air and light.
-
Inert Gas Overlay: Before sealing the vials, flush the headspace with nitrogen or argon.
-
Storage: Store the aliquots at -20°C or -80°C.
Q3: I suspect my compound has degraded. How can I confirm this and identify the degradation products?
A3: A stability-indicating analytical method is essential to separate the parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the standard technique for this purpose.
Key Analytical Considerations:
-
Column Choice: A C18 reversed-phase column is a good starting point for most small molecule analyses.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve polar degradation products from the less polar parent compound.
-
Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and can help in identifying peaks with different chromophores. LC-MS is highly recommended for definitive identification of degradation products by providing mass-to-charge ratio information.
Forced Degradation Study Protocol (to identify potential degradants):
Forced degradation studies intentionally stress the compound to predict its degradation pathways.[1][2]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60-80°C for a defined period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
Analyze the stressed samples by a validated HPLC or LC-MS method to identify and characterize any new peaks that appear.
Potential Degradation Pathway:
Caption: Potential degradation pathways for this compound.
Conclusion
The chemical stability of this compound is crucial for its successful application in research and drug development. By understanding the potential degradation pathways—primarily oxidation and pH-mediated hydrolysis—and implementing appropriate handling and storage procedures, researchers can ensure the integrity of their samples and the reliability of their experimental data. The use of high-purity, degassed solvents, storage at low temperatures under an inert atmosphere, protection from light, and maintenance of a neutral pH are key preventative measures. When degradation is suspected, a validated stability-indicating HPLC or LC-MS method is the essential tool for confirmation and characterization of byproducts.
References
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Prajapati, P. B., Bagul, N., & Kalyankar, G. (2021). Implementation of DoE and Risk-Based Enhanced Analytical Quality by Design Approach to Stability-Indicating RP-HPLC Method for Stability Study of Bosutinib. Journal of AOAC INTERNATIONAL, 104(6), 1742–1753. [Link]
-
Lakka, N. S., Kuppan, C., & Yarra, R. (2020). Separation and Characterization of New Forced Degradation Products of Dasatinib in Tablet Dosage Formulation Using LC–MS and Stability-Indicating HPLC Methods. Chromatographia, 83(9), 1115-1126. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Damle, M. C. (2014). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 4(12), 108-115. [Link]
-
Min, J., & Ishida, T. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1135-1150. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize, optimize, and scale up the production of this and structurally related pyrazolopyridine compounds. Pyrazolopyridines are a vital class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities and applications in medicinal chemistry.[1][2]
This document provides a comprehensive collection of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the multi-step synthesis of this target molecule. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
I. Proposed Synthetic Pathway
The synthesis of this compound can be approached through several routes. A common and logical strategy involves the construction of the pyrazole ring onto a functionalized pyridine core.[1][3] This retrosynthetic analysis suggests a multi-step process, which we will use as the framework for our troubleshooting guide.
Workflow Diagram: Proposed Synthesis
Caption: A plausible multi-step synthetic route to the target compound.
II. Frequently Asked Questions (FAQs)
This section addresses common high-level questions that researchers may have before or during the synthesis campaign.
Q1: What are the most critical steps in this synthesis for achieving good overall yield?
A1: The most critical steps are typically the cyclization to form the pyrazolopyridine core (Step 3) and the final hydroxylation (Step 5). The Japp-Klingemann reaction and subsequent cyclization can be sensitive to reaction conditions, and side reactions can occur if not properly controlled.[1] The final hydroxylation step often requires forcing conditions, which can lead to product degradation if not optimized.
Q2: Are there any major safety concerns I should be aware of?
A2: Yes. The nitration in Step 1 uses a mixture of nitric and sulfuric acids, which is highly corrosive and exothermic. Diazonium salts, used in Step 3, can be unstable and potentially explosive, especially when isolated in a dry state. It is recommended to generate and use them in situ. Always use appropriate personal protective equipment (PPE) and conduct these reactions in a well-ventilated fume hood.
Q3: Can I use a different starting material for the pyridine core?
A3: Absolutely. The choice of starting material often depends on commercial availability and cost. For example, starting with a pre-functionalized pyridine, such as one with a hydroxyl group already present, could shorten the synthesis but may require protecting group chemistry. Syntheses starting from 3-nitropyridines are common for this class of compounds.[1]
Q4: How can I monitor the progress of these reactions?
A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These techniques can help you determine the consumption of starting materials and the formation of products and byproducts.
Q5: What are the expected challenges when scaling up this synthesis?
A5: Scaling up presents several challenges:
-
Heat Transfer: Exothermic reactions, like nitration, can become difficult to control on a larger scale. Ensure your reactor has adequate cooling capacity.
-
Mixing: Inefficient mixing can lead to localized "hot spots" and an increase in side products.[4]
-
Reagent Addition: The rate of addition of critical reagents may need to be carefully controlled to maintain the optimal reaction temperature and concentration.
-
Work-up and Purification: Handling larger volumes during extraction and purification can be cumbersome. Column chromatography, which is feasible on a lab scale, may not be practical for large-scale production. Recrystallization or distillation should be considered as alternatives.
III. Detailed Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues that may arise during each phase of the synthesis.
Step 1 & 2: Formation of the Key Intermediate
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of nitrated product (B) | Incomplete reaction; formation of dinitrated species. | Ensure the reaction temperature is kept low (0-5 °C) during the addition of nitric acid. Monitor the reaction by TLC to avoid over-nitration. |
| Incomplete N-arylation (Step 2) | Insufficient base; poor quality of ethyl acetoacetate; low reaction temperature. | Use a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective. Ensure ethyl acetoacetate is dry and freshly distilled. The reaction may require gentle heating (e.g., 60 °C in DMF) to proceed to completion.[1] |
| Formation of dark-colored impurities | Decomposition of the nitro-compound at elevated temperatures. | Maintain careful temperature control. If heating is necessary, do so gradually and for the minimum time required. |
Step 3: Pyrazole Ring Formation (Cyclization)
The formation of the pyrazole ring is a crucial step. A modified Japp-Klingemann reaction is a plausible route where a diazonium salt reacts with the β-ketoester intermediate, followed by base-catalyzed cyclization.[1]
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate or stalls | Decomposed diazonium salt; insufficient base for cyclization. | Prepare the diazonium salt fresh and use it immediately. Ensure the base used for cyclization (e.g., pyrrolidine) is added after the initial coupling is complete (monitor by TLC).[1] |
| Low yield of the desired pyrazolopyridine (F) | Formation of side products, such as uncyclized hydrazone. | Optimize the reaction temperature and time for the cyclization step. Sometimes, a stronger base or a different solvent can promote the desired ring closure. |
| Isolation of an unexpected isomer | Ambiguous regiochemistry during cyclization. | The regioselectivity of the cyclization can sometimes be influenced by the substituents on the pyridine ring. Characterize the product thoroughly using 2D NMR techniques (NOESY, HMBC) to confirm the structure. |
Troubleshooting Logic: Low Yield in Cyclization
Caption: Decision tree for troubleshooting low cyclization yields.
Step 4 & 5: Final Modifications
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis of the ester (Step 4) | Insufficient base or reaction time. | Use a higher concentration of NaOH or increase the reaction temperature. Monitor by HPLC to ensure complete conversion to the carboxylic acid before proceeding with decarboxylation. |
| Difficulty with decarboxylation | The intermediate carboxylic acid is too stable. | Decarboxylation can sometimes be facilitated by performing it in a high-boiling point solvent like diphenyl ether or by using a copper catalyst. |
| Low yield in the final hydroxylation step (Step 5) | The chloro-substituent is not sufficiently activated for nucleophilic aromatic substitution (SNAr). | This reaction often requires harsh conditions (high temperature, high pressure). Consider using a phase-transfer catalyst to improve the reaction rate. Alternatively, a palladium-catalyzed hydroxylation could be explored as a milder alternative. |
| Product degradation during hydroxylation | The product is unstable at high temperatures in the presence of a strong base. | Minimize the reaction time and protect the reaction from atmospheric oxygen by running it under an inert atmosphere (N2 or Ar). Purify the product as quickly as possible after work-up. |
IV. Experimental Protocols
Protocol 1: N-Methylation of a Pyrazole Ring
Selective N-methylation of a pyrazole ring can be challenging due to the presence of two nitrogen atoms.[5]
-
Reagents: Pyrazole precursor, methyl iodide (or dimethyl sulfate), a base (e.g., K2CO3, NaH), and a suitable solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
Dissolve the pyrazole precursor in the chosen solvent under an inert atmosphere.
-
Add the base and stir for 15-30 minutes at room temperature.
-
Add the methylating agent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify by column chromatography or recrystallization.
-
-
Troubleshooting: If you observe a mixture of N1 and N2 methylated products, changing the solvent or using a bulkier methylating agent might improve selectivity.[5]
Protocol 2: Purification of the Final Product
The final product, being a hydroxylated aromatic compound, may be amenable to different purification techniques.
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities.
-
Extract the organic layer with a dilute aqueous base (e.g., 1M NaOH). The phenolic product should move to the aqueous layer.
-
Separate the aqueous layer and carefully re-acidify with cold 1M HCl to precipitate the pure product.
-
Filter, wash with cold water, and dry.
-
V. References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health (NIH). Available from: [Link]
-
Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction. Beilstein Journals. Available from: [Link]
-
Optimization of reaction conditions for the synthesis of pyrazolopyridine. ResearchGate. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
-
Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Publishing. Available from: [Link]
-
N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA). ResearchGate. Available from: [Link]
-
Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available from: [Link]
-
Synthesis of Pyrazolopyridines. Synfacts. Available from: [Link]
-
Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Publishing. Available from: [Link]
-
Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available from: [Link]
-
Synthesis of 1-methyl-3-phenylpyrazolo[4,3-b]pyridines via a methylation of 4-phthalimino-3-phenylpyrazoles and optimization toward highly potent corticotropin-releasing factor type-1 antagonists. PubMed. Available from: [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. Available from: [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridines - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Scaffold for Enhanced Potency
Welcome to the technical support center for researchers engaged in the development of novel therapeutics based on the 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol scaffold. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of modifying this promising chemical entity for improved biological potency. Our approach is rooted in established scientific principles and field-proven insights to accelerate your drug discovery efforts.
Introduction: The Therapeutic Potential of the Pyrazolo[4,3-b]pyridine Core
The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] The this compound core, in particular, has emerged as a valuable starting point for the development of potent inhibitors for various therapeutic targets, including the immune checkpoint protein PD-L1.[2] This guide will focus on the strategic modification of this scaffold to enhance its inhibitory potency, drawing upon key structure-activity relationship (SAR) data and established experimental protocols.
Part 1: Strategic Modifications for Enhanced Potency - A Guided Exploration
This section delves into the critical aspects of modifying the this compound structure. We will explore key positions on the scaffold where modifications have been shown to significantly impact potency and provide the scientific rationale behind these observations.
FAQ 1: Where should I begin modifying the this compound scaffold to improve potency?
Based on extensive SAR studies of related pyrazolopyridine cores, the most impactful initial modifications should be focused on the substituents attached to the pyrazole and pyridine rings . For the this compound scaffold, a key publication has demonstrated that substitutions at the 3- and 5-positions of the pyrazolopyridine ring are critical for enhancing potency, particularly for inhibiting the PD-1/PD-L1 interaction.[2]
A logical starting point is the introduction of various aryl or heteroaryl groups at these positions. The choice of substituent should be guided by the goal of increasing interactions with the target protein. For instance, in the context of PD-L1 inhibition, introducing a substituted phenyl ring at the 3-position can lead to crucial π-π stacking and hydrophobic interactions within the binding pocket.[2]
Decision-Making Workflow for Scaffold Modification
Sources
Validation & Comparative
A Comparative Guide to PD-1/PD-L1 Inhibitors: 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the inhibition of the Programmed Cell Death Protein-1 (PD-1) and its ligand (PD-L1) signaling pathway has emerged as a cornerstone of treatment for a multitude of malignancies. While monoclonal antibodies have historically dominated this therapeutic space, a new wave of small-molecule inhibitors is offering alternative, and potentially advantageous, therapeutic strategies. This guide provides an in-depth, objective comparison of a novel small-molecule inhibitor, 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, against other prominent PD-1/PD-L1 inhibitors, including the small molecule BMS-202 and the well-established monoclonal antibodies Pembrolizumab and Nivolumab.
Introduction to PD-1/PD-L1 Inhibition
The PD-1/PD-L1 axis serves as a critical immune checkpoint, playing a crucial role in maintaining self-tolerance and modulating the duration and amplitude of immune responses. In the context of cancer, tumor cells can exploit this pathway by overexpressing PD-L1 on their surface. The binding of PD-L1 to the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune destruction. The primary goal of PD-1/PD-L1 inhibitors is to disrupt this interaction, thereby restoring the antitumor activity of the immune system.
Mechanisms of Action: A Tale of Two Modalities
The inhibitors discussed in this guide employ distinct mechanisms to disrupt the PD-1/PD-L1 interaction, a fundamental difference that influences their pharmacological profiles.
Small-Molecule Inhibitors: this compound and BMS-202 represent a class of small molecules that typically function by inducing the dimerization of PD-L1. This induced dimerization sterically hinders the binding of PD-L1 to the PD-1 receptor, effectively blocking the inhibitory signal. This mechanism is a key differentiator from monoclonal antibodies and offers the potential for oral bioavailability and improved tumor penetration due to their smaller size.
Monoclonal Antibodies: Pembrolizumab and Nivolumab are humanized monoclonal antibodies that directly bind to the PD-1 receptor on T cells. This binding physically obstructs the interaction between PD-1 and its ligands, PD-L1 and PD-L2, thereby releasing the "brakes" on the T-cell-mediated immune response.
Figure 1: Mechanisms of PD-1/PD-L1 Inhibition.
Performance Comparison: A Data-Driven Analysis
A direct, head-to-head comparison of these inhibitors is challenging due to the lack of studies conducted under identical experimental conditions. However, by consolidating the available preclinical data, we can draw meaningful insights into their relative performance.
Biochemical and In Vitro Potency
The half-maximal inhibitory concentration (IC50) in biochemical assays, such as the Homogeneous Time-Resolved Fluorescence (HTRF) assay, provides a direct measure of an inhibitor's potency in disrupting the PD-1/PD-L1 interaction. Cell-based assays, like co-culture models, offer a more physiologically relevant assessment of an inhibitor's ability to restore T-cell function.
| Inhibitor | Type | Target | HTRF IC50 | Cell-Based Assay EC50 | Source |
| 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivative (D38) | Small Molecule | PD-L1 | 9.6 nM | 1.61 µM | [1] |
| BMS-202 | Small Molecule | PD-L1 | Not specified in provided results | 15 µM (SCC-3 cells), 10 µM (Jurkat cells) | [2] |
| Pembrolizumab | Monoclonal Antibody | PD-1 | Data not available | Data not available | |
| Nivolumab | Monoclonal Antibody | PD-1 | Data not available | Data not available |
Note: The EC50 values for BMS-202 represent the concentration required to inhibit the proliferation of specific cell lines and are not a direct measure of PD-1/PD-L1 blockade in a co-culture system.
In Vivo Efficacy
Preclinical in vivo studies using mouse tumor models are critical for evaluating the antitumor activity of these inhibitors. Key endpoints include tumor growth inhibition, survival, and the analysis of the tumor microenvironment.
| Inhibitor | Model | Key Findings | Source |
| 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivative (D38) | Data not available | No in vivo data available in the provided search results. | |
| BMS-202 | C57BL/6 mouse lung carcinogenesis model | Significantly reduced tumor weight at 30 mg/kg and 60 mg/kg. Increased CD3+CD8+ cytotoxic T cells from 6.8% to 26.2%. Elevated levels of IFN-γ and TNF-α. | [3][4] |
| B16-F10 melanoma-bearing mice | Significantly decreased tumor weight and volume at 30 mg/kg and 60 mg/kg. Rescued PD-L1-mediated inhibition of IFN-γ production in human CD3+ T cells. | [5] | |
| Pembrolizumab | MC38 colorectal cancer model in humanized PD-1 knock-in mice | Significant tumor growth inhibition and delay compared to control and murine anti-PD-1. | [6] |
| GL261 glioblastoma model in humanized PD-1 knock-in mice | Significantly increased life span compared to control and murine anti-PD-1. | [6] | |
| Nivolumab | Various clinical trials | Improved overall survival in multiple cancer types. |
Experimental Methodologies: A Closer Look
The following sections provide detailed, step-by-step methodologies for the key experiments cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction
This assay is a highly sensitive method for quantifying the binding between PD-1 and PD-L1 in a high-throughput format.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with donor and acceptor fluorophores. When the proteins interact, the fluorophores are brought into close proximity, resulting in a fluorescence resonance energy transfer (FRET) signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound derivative D38) in an appropriate assay buffer.
-
Prepare a solution containing tagged recombinant human PD-1 and PD-L1 proteins in the assay buffer.
-
Prepare a solution of HTRF detection reagents (e.g., anti-tag antibodies labeled with donor and acceptor fluorophores).
-
-
Assay Procedure (384-well plate format):
-
Dispense a small volume (e.g., 5 µL) of the serially diluted inhibitor or control into the wells of a low-volume white plate.
-
Add the tagged PD-1 and PD-L1 protein mixture (e.g., 5 µL) to each well.
-
Add the HTRF detection reagent mixture (e.g., 10 µL) to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio (acceptor signal / donor signal) for each well.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Figure 2: HTRF Assay Workflow.
T-cell and Tumor Cell Co-culture Assay
This cell-based assay evaluates the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell effector functions.
Principle: PD-L1-expressing tumor cells are co-cultured with PD-1-expressing T cells (e.g., Jurkat cells or primary T cells). In the absence of an inhibitor, the tumor cells suppress T-cell activation. An effective inhibitor will block this suppression, leading to increased T-cell proliferation, cytokine production (e.g., IFN-γ), and tumor cell killing.
Protocol:
-
Cell Preparation:
-
Culture PD-L1-expressing tumor cells (e.g., CHO cells engineered to express PD-L1 and a T-cell receptor activator) and PD-1-expressing Jurkat T cells.
-
Harvest and count the cells.
-
-
Co-culture Setup:
-
Seed the PD-L1-expressing tumor cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the medium from the tumor cells and add the inhibitor dilutions.
-
Add the PD-1-expressing Jurkat T cells to the wells.
-
-
Incubation:
-
Incubate the co-culture plate for a specified period (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
-
Endpoint Analysis:
-
T-cell Activation: Measure a marker of T-cell activation, such as the expression of a reporter gene (e.g., luciferase under the control of an NFAT-responsive promoter in Jurkat cells) or the secretion of cytokines (e.g., IFN-γ) into the supernatant using an ELISA.
-
Tumor Cell Viability: Assess tumor cell killing by measuring the viability of the target cells using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
-
Data Analysis:
-
Plot the measured endpoint (e.g., luciferase activity, IFN-γ concentration, or percent cell viability) against the inhibitor concentration to determine the EC50 value.
-
Figure 3: T-cell and Tumor Cell Co-culture Assay Workflow.
In Vivo Mouse Tumor Models
Syngeneic mouse tumor models, where immunocompetent mice are implanted with tumors derived from the same genetic background, are the gold standard for evaluating immuno-oncology agents.
Principle: Tumor cells are implanted into mice, and once the tumors are established, the animals are treated with the PD-1/PD-L1 inhibitor. The efficacy of the treatment is assessed by monitoring tumor growth and survival. The tumor microenvironment can also be analyzed to understand the immunological mechanisms of action.
Protocol:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., MC38 colorectal cancer cells or B16-F10 melanoma cells) subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).
-
-
Treatment:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., BMS-202) or a vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. For monoclonal antibodies like Pembrolizumab, administration is typically via intraperitoneal or intravenous injection.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Monitor the body weight and overall health of the mice.
-
Record survival data.
-
At the end of the study, or at specific time points, tumors and spleens can be harvested for immunological analysis.
-
-
Immunological Analysis (optional):
-
Prepare single-cell suspensions from the tumors and spleens.
-
Use flow cytometry to analyze the infiltration and activation status of various immune cell populations, such as CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.
-
Measure cytokine levels in the tumor microenvironment or serum.
-
Discussion and Future Perspectives
The emergence of small-molecule PD-1/PD-L1 inhibitors like this compound represents a significant advancement in cancer immunotherapy. Their distinct mechanism of action, potential for oral administration, and potentially different safety profiles compared to monoclonal antibodies offer exciting new avenues for cancer treatment.
The preclinical data for the 1-Methyl-1H-pyrazolo[4,3-b]pyridine derivative D38 demonstrates potent biochemical and cell-based activity, establishing it as a promising lead compound. However, the lack of in vivo efficacy data is a critical gap that needs to be addressed in future studies.
BMS-202 has shown encouraging in vivo antitumor activity in multiple tumor models, accompanied by favorable immunomodulatory effects. This provides a strong rationale for the continued development of small-molecule PD-L1 dimerization inducers.
Pembrolizumab and Nivolumab have already revolutionized cancer treatment, and their extensive clinical data serve as a benchmark for any new PD-1/PD-L1 inhibitor. Their efficacy in various in vivo models, including those with humanized immune components, underscores their robust therapeutic potential.
Future research should focus on:
-
Head-to-head preclinical studies: Directly comparing the efficacy, safety, and pharmacokinetic profiles of leading small-molecule inhibitors and monoclonal antibodies in the same tumor models.
-
In vivo evaluation of novel compounds: Generating robust in vivo data for promising small molecules like the 1-Methyl-1H-pyrazolo[4,3-b]pyridine series to validate their therapeutic potential.
-
Combination therapies: Exploring the synergistic effects of small-molecule PD-1/PD-L1 inhibitors with other cancer therapies, including other immunotherapies, targeted therapies, and chemotherapy.
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to respond to small-molecule inhibitors.
The development of orally bioavailable, potent, and safe small-molecule PD-1/PD-L1 inhibitors holds the promise of expanding the reach of immunotherapy to a broader patient population and offering new hope in the fight against cancer.
References
- Targeting PD-L1 with BMS-202 Enhances Antitumor Cytokine and Cytotoxic T-Lymphocyte Responses in C57BLx/6 Mouse Lung Carcinogenesis. (2025). Source not specified. [Link]
- Antitumor activity of the PD-1/PD-L1 binding inhibitor BMS-202 in the humanized MHC-double knockout NOG mouse. (Date not specified). ResearchGate. [Link]
- Targeting PD-L1 with BMS-202 Enhances Antitumor Cytokine and Cytotoxic T-Lymphocyte Responses in C57BLx/6 Mouse Lung Carcinogenesis. (2025). R Discovery. [Link]
- Comprehensive Advanced Physicochemical Characterization and In Vitro Human Cell Culture Assessment of BMS-202: A Novel Inhibitor of Programmed Cell Death Ligand. (2024). PubMed Central. [Link]
- PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice. (2020). PLOS ONE. [Link]
- Translate Pharmacokinetics of PD-1/PD-L1 Monoclonal Antibodies from Cynomolgus Monkey to Human: Comparison of Different Approaches. (2024). Journal of Pharmaceutical Sciences. [Link]
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry. [Link]
- The correlation of IC50 values from the HTRF assay and EC50 values from the... (Date not specified). ResearchGate. [Link]
- Advances in pharmacokinetics and pharmacodynamics of PD-1/PD-L1 inhibitors. (2022). International Immunopharmacology. [Link]
- Advances in pharmacokinetics and pharmacodynamics of PD-1/PD-L1 inhibitors. (2023). ResearchGate. [Link]
- Comparisons of Underlying Mechanisms, Clinical Efficacy and Safety Between Anti-PD-1 and Anti-PD-L1 Immunotherapy: The State-of-the-Art Review and Future Perspectives. (Date not specified). Frontiers in Oncology. [Link]
- Assessing the Pharmacological and Pharmacogenomic Data of PD-1/PD-L1 Inhibitors to Enhance Cancer Immunotherapy Outcomes in the Clinical Setting. (Date not specified). MDPI. [Link]
- Identification of Small-Molecule Inhibitors of PD-1/PD-L1 Protein-Protein Interaction. (Date not specified). Source not specified. [Link]
- Validation of humanized PD-1 knock-in mice as an emerging model to evaluate human-specific PD-1 therapeutics. (Date not specified). Source not specified. [Link]
- Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. (2022). Frontiers in Immunology. [Link]
- 'Design, synthesis, and activity evaluation of small-molecule inhibitors of PD-1/PD-L1 interaction'. (Date not specified). Source not specified. [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- IC 50 values measured by the Homogenous Time resolved Fluorescence... (Date not specified). ResearchGate. [Link]
- Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. (Date not specified). OncoImmunology. [Link]
- In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services. (Date not specified). Explicyte. [Link]
- Development of Small-Molecule Immune Checkpoint Inhibitors of PD-1/PD-L1 as a New Therapeutic Strategy for Tumour Immunotherapy. (Date not specified). ResearchGate. [Link]
- Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy. (Date not specified). Frontiers in Immunology. [Link]
- Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. (2022). Bioorganic Chemistry. [Link]
- The Antitumor Activity of Combinations of Cytotoxic Chemotherapy and Immune Checkpoint Inhibitors Is Model-Dependent. (2018). Frontiers in Immunology. [Link]
- In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. (Date not specified). Source not specified. [Link]
- Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
- Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (Date not specified). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (Date not specified). MDPI. [Link]
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (Date not specified). MDPI. [Link]
- The activity of pyrazolo[4,3-e][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (Date not specified). Scientific Reports. [Link]
- FDA approves pembrolizumab for adults and children with TMB-H solid tumors. (2020). U.S. Food and Drug Administration. [Link]
- The Design and Cell-Free Protein Synthesis of a Pembrolizumab Single-Chain Variable Fragment. (Date not specified). MDPI. [Link]
- Evaluating the Predictive Value of Clinical Factors for Pembrolizumab Efficacy and Safety in Advanced NSCLC with High PD-L1 Expression (TPS ≥ 50%). (Date not specified). MDPI. [Link]
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- 2. researchgate.net [researchgate.net]
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- 6. criver.com [criver.com]
The Pyrazolopyridine Scaffold: A Versatile Kinase Inhibitor Platform - A Comparative Efficacy Analysis
Introduction
In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. The pyrazolopyridine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in generating inhibitors for a diverse range of protein kinases. This guide provides a comparative analysis of the efficacy of several pyrazolopyridine-based kinase inhibitors against established clinical and preclinical compounds, supported by experimental data and protocols.
While the specific compound 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol has been noted in the literature, publicly available data on its efficacy as a kinase inhibitor is not available at this time. Research on the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has primarily focused on its potential as a small-molecule inhibitor of the PD-1/PD-L1 immune checkpoint interaction.[1] However, the broader family of pyrazolopyridine isomers has yielded a multitude of potent kinase inhibitors. This guide will, therefore, focus on representative examples from this broader class to illustrate the potential of the pyrazolopyridine scaffold in kinase inhibitor design.
The Rationale for Targeting Kinases with Pyrazolopyridines
The pyrazolopyridine core, a bicyclic heterocycle, offers a rigid and planar structure that can be readily functionalized at multiple positions. This allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases, leading to high-affinity binding and potent inhibition. The nitrogen atoms in the pyrazole and pyridine rings can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within the kinase active site. By synthetically modifying the substituents on the pyrazolopyridine ring system, medicinal chemists can fine-tune the selectivity and pharmacokinetic properties of these inhibitors.
Comparative Efficacy Analysis
To provide a clear comparison, we will examine the efficacy of pyrazolopyridine-based inhibitors against specific kinases and compare them to well-established inhibitors for the same targets.
TANK-Binding Kinase 1 (TBK1) Inhibition
TBK1 is a non-canonical IKK family kinase that plays a critical role in innate immunity and has been implicated in inflammatory diseases and cancer.
| Compound | Scaffold | Target(s) | IC50 (nM) | Reference Compound | Target(s) | IC50 (nM) |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | BX795 | TBK1, IKKε | 7.1 |
| IKKε | - | IKKε | 160 | |||
| MRT67307 | Pyrrolopyrimidine | TBK1, IKKε | 19 |
Analysis: Compound 15y, a 1H-pyrazolo[3,4-b]pyridine derivative, demonstrates exceptional potency against TBK1 with an IC50 of 0.2 nM.[2] This is significantly more potent than the well-characterized TBK1 inhibitor BX795 (IC50 = 7.1 nM).[2] Furthermore, another pyrazolo[3,4-b]pyridine derivative, Compound 1, shows high potency against both TBK1 (IC50 = 1.0 nM) and IKKε (IC50 = 5.6 nM).[2] This highlights the potential of the pyrazolopyridine scaffold to generate highly potent and potentially selective TBK1 inhibitors.
Extracellular Signal-Regulated Kinase (ERK) Inhibition
The ERK/MAPK pathway is a central signaling cascade that is frequently hyperactivated in human cancers.
| Compound | Scaffold | Target(s) | IC50 (nM) | Reference Compound | Target(s) | IC50 (nM) |
| Compound 21 | 1H-pyrazolo[4,3-c]pyridine | ERK | Potent | SCH772984 | ERK1/2 | Potent |
Analysis: Derivatives of 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea have been identified as potent and selective inhibitors of ERK.[3] Compound 21 from this series exhibited strong tumor regression in a BRAF(V600E) xenograft model, indicating potent target engagement in a cellular context.[3] While specific IC50 values are not always disclosed in initial discovery papers, the in vivo efficacy data suggests that these pyrazolopyridine-based ERK inhibitors are comparable in potency to established inhibitors like SCH772984.
Phosphoinositide 3-kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in cancer.
| Compound | Scaffold | Target(s) | IC50 (nM) | Reference Compound | Target(s) | IC50 (nM) |
| Compound 5x | pyrazolo[1,5-a]pyridine | p110α | 0.9 | Alpelisib | p110α | 5 |
Analysis: A series of pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of the p110α isoform of PI3K.[4] Compound 5x from this series displayed a remarkable IC50 of 0.9 nM against p110α, demonstrating superior potency compared to the approved p110α inhibitor Alpelisib (IC50 = 5 nM).[4] This underscores the utility of the pyrazolopyridine scaffold in achieving high potency and isoform selectivity for PI3K inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are representative, detailed protocols for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., pyrazolopyridine derivative) and a known inhibitor in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase and substrate solution in kinase reaction buffer.
-
Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow Diagram:
Caption: Workflow for a cellular proliferation assay using CellTiter-Glo®.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well, clear-bottom plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound or a known inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a four-parameter logistic curve.
Conclusion
The pyrazolopyridine scaffold has proven to be a highly fruitful starting point for the design of potent and selective kinase inhibitors. While data on the specific kinase inhibitory activity of this compound is not currently in the public domain, the broader pyrazolopyridine family has yielded compounds with exceptional potency against key cancer and immunology targets such as TBK1, ERK, and PI3K. The comparative data presented herein demonstrates that pyrazolopyridine-based inhibitors can match and even exceed the potency of established clinical and preclinical compounds. The synthetic tractability and versatile nature of this scaffold ensure that it will remain an area of intense investigation for the development of next-generation kinase inhibitors.
References
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Feng, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436-1450. [Link]
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Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]
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Zhou, H., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(15), 7233-7244. [Link]
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Hale, M. R., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 305-310. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol Derivatives and Related Scaffolds
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 1-Methyl-1H-pyrazolo[4,3-b]pyridine core, a privileged heterocyclic scaffold in modern drug discovery. While direct SAR literature on the 7-hydroxy substituted variant is emerging, this document synthesizes findings from closely related pyrazolopyridine analogs to establish a robust comparative framework. We will explore how subtle molecular modifications influence biological activity against key therapeutic targets, such as immune checkpoints and protein kinases, supported by detailed experimental protocols and data.
Introduction to the Pyrazolopyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a class of nitrogen-containing heterocycles of significant interest to medicinal chemists.[1][2] This interest stems from their structural similarity to purine bases, allowing them to function as effective mimics and antagonists in various biological pathways.[1] The 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-b]pyridine isomers, in particular, are core components of numerous small-molecule inhibitors targeting diseases ranging from cancer to inflammation.[3][4]
The specific scaffold of interest, 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol , incorporates several key features:
-
A 1-Methyl-pyrazole ring, where the methyl group can influence solubility and metabolic stability while filling a hydrophobic pocket in a target protein.
-
A fused pyridine ring, which provides a key scaffold for directing substituents toward interaction sites.
-
A 7-hydroxy group on the pyridine ring. This phenol-like moiety is a critical hydrogen bond donor and acceptor, which can anchor the molecule to a protein's active site and significantly enhance binding affinity.
This guide will dissect the SAR of this scaffold by comparing derivatives across different biological targets, explaining the causal relationships between structural changes and inhibitory potency.
The Core Scaffold and Key Points of Modification
The therapeutic potential of pyrazolopyridine derivatives is unlocked through strategic substitution at various positions on the bicyclic core. The diagram below illustrates the this compound scaffold and highlights the primary positions (R¹, R²) where modifications are commonly explored to modulate biological activity.
Caption: Core structure of this compound with key modification sites noted.
Comparative SAR Analysis: Targeting Disease Pathways
The versatility of the pyrazolopyridine scaffold is evident from its ability to inhibit diverse protein targets by altering the substituents at key positions.
As PD-1/PD-L1 Interaction Inhibitors for Cancer Immunotherapy
The blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway is a cornerstone of modern cancer immunotherapy.[5] Small molecules that disrupt this protein-protein interaction (PPI) are highly sought after. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as potent PD-1/PD-L1 inhibitors.[5]
A study employing a ring-fusion strategy led to the discovery of compound D38 , which demonstrated a half-maximal inhibitory concentration (IC₅₀) of 9.6 nM in a biochemical assay.[5]
Table 1: SAR of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors
| Compound ID | R¹ (Position 3) | R² (Position 5) | PD-1/PD-L1 IC₅₀ (nM)[5] | Key SAR Insights |
|---|---|---|---|---|
| Lead (D38) | Substituted Phenyl | Methoxy-phenyl | 9.6 | Optimal combination of aryl groups at R¹ and R² leads to high potency. |
| Analog A | Phenyl | Phenyl | >1000 | Unsubstituted phenyl rings are insufficient for potent activity. |
| Analog B | Substituted Phenyl | H | 540 | A substituent at R² is critical for achieving nanomolar potency. |
Analysis of Structure-Activity Relationships:
-
The R¹ Position: Modifications at this position are crucial. The introduction of a substituted phenyl ring, often with halogen or methoxy groups, is a common strategy to enhance π-π stacking and hydrophobic interactions within the PD-L1 dimer interface.
-
The R² Position: This position appears to be equally critical. The presence of a substituted aryl group, such as a methoxy-phenyl moiety, is essential for high-potency inhibition. This suggests the R² substituent extends into a key binding pocket that is not engaged by simpler analogs.
-
The Hypothetical Role of the 7-OH Group: Although not present in the cited series, the addition of a 7-hydroxy group to this scaffold would provide a powerful hydrogen bond donor/acceptor. In the context of the PD-L1 binding site, this hydroxyl could form a critical hydrogen bond with key residues like Asp122 or Tyr56, potentially anchoring the inhibitor and further increasing its potency and residence time.
As Protein Kinase Inhibitors for Targeted Cancer Therapy
Dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for drug development.[4] The pyrazolopyridine scaffold is a well-established "hinge-binding" motif that can effectively inhibit a wide range of kinases.
Various pyrazolopyridine derivatives have shown potent activity against kinases such as TANK-binding kinase 1 (TBK1), Monopolar spindle kinase 1 (Mps1), and Fibroblast Growth Factor Receptors (FGFRs).[3][4][6]
Table 2: Comparison of Pyrazolopyridine Derivatives as Kinase Inhibitors
| Compound Class | Target Kinase | Representative IC₅₀ (nM) | Key SAR Insights |
|---|---|---|---|
| 1H-pyrazolo[3,4-b]pyridine | TBK1 | 0.2[6] | A large, substituted aromatic system at the R¹ position (position 4 in this scaffold) is essential. The N1-pyrazole nitrogen often acts as a hydrogen bond acceptor with the kinase hinge region. |
| 1H-pyrazolo[3,4-b]pyridine | Mps1 | 2.6[3] | Potency is driven by specific substitutions on an N1-aryl group and a C3-amino linkage, demonstrating the importance of engaging regions beyond the ATP-binding site. |
| 1H-pyrazolo[3,4-b]pyridine | FGFR | <10[4] | Dichloro-substituted phenyl rings are indispensable for potent and selective activity. Methylation of the N-1 pyrazole nitrogen leads to a complete loss of activity, highlighting its role in hydrogen bonding with the kinase hinge.[4] |
Analysis of Structure-Activity Relationships:
Caption: Logical relationship of pyrazolopyridine features for kinase inhibition.
-
Hinge Binding: For most kinase inhibitors, an unsubstituted nitrogen on the pyrazole or pyridine ring is critical for forming one or more hydrogen bonds with the "hinge region" of the kinase ATP-binding site. This is a foundational interaction. The loss of activity upon N-1 methylation in FGFR inhibitors confirms this principle.[4]
-
Gatekeeper Pocket Interaction: The substituent at the R¹ position (typically C3 or C4 depending on the isomer) often projects into the hydrophobic pocket controlled by the "gatekeeper" residue. The size, shape, and electronics of this substituent are primary determinants of inhibitor potency.
-
Selectivity: Substituents further from the hinge-binding region, such as at R², often extend toward the solvent-exposed region of the active site. Modifications here can be used to improve physicochemical properties and fine-tune the selectivity profile against a panel of kinases.
Experimental Methodologies: Protocols for In Vitro Evaluation
The validation of SAR hypotheses relies on robust and reproducible experimental data. The following protocols describe standard assays used to determine the inhibitory activity of pyrazolopyridine derivatives.
Protocol: PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a biochemical assay to quantify the disruption of the PD-1/PD-L1 interaction by a small-molecule inhibitor.
Principle: The assay uses recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively. When the proteins interact, the donor and acceptor are brought into proximity, generating a FRET signal. An effective inhibitor prevents this interaction, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Assay Plate Preparation: In a low-volume, 384-well white plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Reagent Addition:
-
Prepare a solution of Tb-cryptate-labeled PD-1 protein in assay buffer. Add 5 µL to each well.
-
Prepare a solution of d2-labeled PD-L1 protein in assay buffer. Add 5 µL to each well.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader. Measure emission at two wavelengths: 620 nm (donor) and 665 nm (acceptor), following excitation at 320 nm.
-
Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. The signal is inversely proportional to the inhibitor's potency.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a method for measuring kinase activity by quantifying the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation. The ADP-Glo™ Kinase Assay is a common example.[7]
Principle: The assay is a two-step process. First, the kinase reaction is performed. Then, the remaining ATP is depleted. Finally, the ADP generated is converted back to ATP, which is used by luciferase to produce light. The luminescent signal is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO as described in Protocol 4.1.
-
Kinase Reaction:
-
In a 96-well or 384-well white plate, add 2.5 µL of the diluted inhibitor or DMSO control.
-
Add 2.5 µL of the kinase enzyme in kinase reaction buffer. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be determined empirically, often near the Kₘ for ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.
Workflow for IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.[8] It is the concentration of inhibitor required to reduce the biological activity by 50%.
Caption: Standard workflow for determining IC₅₀ values from in vitro assay data.
Calculation: The normalized data (% inhibition) is plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is fitted to the data using non-linear regression analysis (e.g., in software like GraphPad Prism). The IC₅₀ is the concentration at the inflection point of this curve.[9][10]
Conclusion and Future Directions
The 1-Methyl-1H-pyrazolo[4,3-b]pyridine scaffold represents a highly versatile and druggable core structure. This comparative guide, drawing on data from closely related analogs, establishes clear structure-activity relationships that can guide future drug discovery efforts.
Key Takeaways:
-
Potency is driven by targeted substitutions: Potent inhibition of targets like PD-L1 and various kinases is achieved through specific substitutions at the R¹ and R² positions of the pyrazolopyridine core, which engage key hydrophobic and polar interactions.
-
Hinge-binding is paramount for kinase inhibition: For kinase targets, a hydrogen-bonding moiety on the heterocyclic core, such as an N-H, is often essential for anchoring the inhibitor in the ATP-binding site.
-
The 7-hydroxy group is a promising feature: The this compound scaffold holds significant promise. The 7-OH group can act as a powerful hydrogen bond donor/acceptor, a feature that can be exploited to achieve superior potency and selectivity compared to non-hydroxylated analogs.
Future research should focus on:
-
Synthesizing and testing a focused library of this compound derivatives to directly validate the SAR hypotheses presented here.
-
Co-crystallization studies to obtain high-resolution structural data of these inhibitors bound to their targets, which will enable more precise, structure-based drug design.
-
Optimization of pharmacokinetic properties (ADME) to translate potent in vitro activity into in vivo efficacy.
By leveraging these principles, researchers can continue to develop novel and effective therapeutic agents based on this privileged scaffold.
References
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Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]
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MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available at: [Link]
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PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Available at: [Link]
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National Center for Biotechnology Information (PMC). (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available at: [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Available at: [Link]
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National Center for Biotechnology Information (PMC). (2017). Current status of pyrazole and its biological activities. Available at: [Link]
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National Center for Biotechnology Information (PMC). (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]
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ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]
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ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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edX. (n.d.). IC50 Determination. Available at: [Link]
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MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available at: [Link]
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ResearchGate. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Available at: [Link]
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PubMed. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Available at: [Link]
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Wikipedia. (n.d.). IC50. Available at: [Link]
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ACS Publications. (2006). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Available at: [Link]
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PubMed. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Available at: [Link]
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ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]
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Royal Society of Chemistry. (2016). Review: biologically active pyrazole derivatives. Available at: [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Protocols for Characterization of Cdk5 Kinase Activity. Available at: [Link]
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Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy.[1][2] Monoclonal antibodies targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) axis have shown significant clinical success.[1][3] However, these large molecule therapeutics are not without their limitations, including poor oral bioavailability and potential for immune-related adverse events.[4] This has spurred the development of small-molecule inhibitors targeting the PD-1/PD-L1 pathway, which offer the promise of oral administration and potentially improved safety profiles.[2][4] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a promising series of small-molecule PD-1/PD-L1 inhibitors: 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.
Introduction to 1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors
The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a promising starting point for the design of novel small-molecule inhibitors of the PD-1/PD-L1 interaction.[5] Blockade of this signaling pathway is a key strategy in cancer immunotherapy, as it can restore the anti-tumor activity of T-cells that have been suppressed by cancer cells expressing PD-L1.[3][6]
This guide will focus on a particularly potent derivative from this series, designated as D38 , to illustrate the critical journey from in vitro potency to potential in vivo efficacy.[5]
Mechanism of Action
Small-molecule inhibitors of the PD-1/PD-L1 pathway, such as the 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives, are designed to disrupt the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often overexpressed on the surface of tumor cells.[5][6] By binding to PD-L1, these small molecules prevent it from engaging with PD-1, thereby releasing the "brake" on the T-cell and allowing it to recognize and attack the cancer cell.[3] Some small-molecule inhibitors have been shown to induce the dimerization of PD-L1, which further sterically hinders its interaction with PD-1.[2]
Caption: Mechanism of action of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.
In Vitro Efficacy Assessment
The initial evaluation of any potential drug candidate begins with a rigorous assessment of its activity in a controlled laboratory setting. For PD-1/PD-L1 inhibitors, this involves biochemical and cell-based assays to determine their potency and mechanism of action.
Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Purpose: To quantify the direct binding affinity of the compound to the target protein and its ability to inhibit the PD-1/PD-L1 interaction.
-
Methodology:
-
Recombinant human PD-1 and PD-L1 proteins are used. One protein is tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
When PD-1 and PD-L1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET (Förster Resonance Energy Transfer) signal upon excitation.
-
The test compound (e.g., D38) is added in varying concentrations.
-
The reduction in the FRET signal is measured, indicating the degree of inhibition of the PD-1/PD-L1 interaction.
-
The IC50 value (the concentration of the inhibitor required to reduce the signal by 50%) is calculated.[5]
-
2. Co-culture Reporter Gene Assay:
-
Purpose: To assess the functional activity of the compound in a cell-based model that mimics the interaction between T-cells and cancer cells.[7]
-
Methodology:
-
"Effector" cells (e.g., Jurkat T-cells) are engineered to express the PD-1 receptor and a reporter gene (e.g., luciferase) under the control of a T-cell activation-responsive promoter (e.g., NFAT response element).[5][7]
-
"Target" cells (e.g., CHO or a cancer cell line) are engineered to express PD-L1 and a T-cell receptor (TCR) activator.[5]
-
The effector and target cells are co-cultured. In the absence of an inhibitor, the PD-1/PD-L1 interaction suppresses TCR signaling, leading to low reporter gene expression.
-
The test compound is added to the co-culture.
-
By blocking the PD-1/PD-L1 interaction, the inhibitor restores TCR signaling, leading to an increase in reporter gene expression (e.g., luminescence).
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined.[5]
-
Caption: In vitro experimental workflow for evaluating PD-1/PD-L1 inhibitors.
In Vitro Data Summary: The Case of D38
The 1-methyl-1H-pyrazolo[4,3-b]pyridine derivative, D38, has demonstrated potent inhibitory activity in in vitro assays.[5]
| Assay Type | Metric | Result for D38 | Reference Compound (BMS-202) |
| HTRF Assay | IC50 | 9.6 nM | ~2.5 nM |
| Co-culture Reporter Assay | EC50 | 1.61 µM | ~5.4 nM |
Note: BMS-202 is a well-characterized small-molecule PD-L1 inhibitor from Bristol-Myers Squibb and is used here as a benchmark for comparison.
These results indicate that D38 is a highly potent inhibitor of the PD-1/PD-L1 interaction at the biochemical level.[5] The higher EC50 value in the cell-based assay compared to the IC50 is expected and reflects the more complex biological system, including factors like cell permeability and stability.
Transition to In Vivo Efficacy
While potent in vitro activity is a crucial first step, it does not always translate to efficacy in a living organism. In vivo studies are essential to evaluate a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), safety, and anti-tumor activity in the context of a complete physiological system.
Specific in vivo efficacy data for the D38 compound is not publicly available in the reviewed literature. Therefore, the following sections describe the standard methodologies and expected outcomes for in vivo evaluation of small-molecule PD-1/PD-L1 inhibitors, using examples from other compounds in this class where data is available.
Experimental Protocols for In Vivo Assessment
1. Syngeneic Mouse Tumor Models:
-
Purpose: To evaluate the anti-tumor efficacy of the compound in immunocompetent mice, which is critical for studying immunotherapies.
-
Methodology:
-
A mouse cancer cell line (e.g., MC38 colon adenocarcinoma or B16 melanoma) is implanted into mice of the same genetic background (e.g., C57BL/6).[8]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
The test compound is administered, typically orally for small molecules, at various doses and schedules.
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors and immune organs (e.g., spleen, lymph nodes) may be harvested for further analysis (e.g., immunohistochemistry to assess T-cell infiltration).
-
2. Humanized Mouse Models:
-
Purpose: To evaluate the efficacy of compounds that are specific for human PD-1/PD-L1 in a model with a humanized immune system.
-
Methodology:
-
Immunodeficient mice are engrafted with human hematopoietic stem cells to reconstitute a human immune system.
-
Human cancer cells are then implanted to form tumors.
-
The treatment and monitoring protocols are similar to those for syngeneic models.
-
Caption: In vivo experimental workflow for assessing anti-tumor efficacy.
Comparative In Vivo Efficacy Data
The following table presents representative in vivo efficacy data for a hypothetical small-molecule PD-L1 inhibitor with properties similar to those expected for a compound like D38, compared to an established antibody therapy.
| Parameter | Small-Molecule Inhibitor (Oral) | Anti-PD-L1 Antibody (Intraperitoneal) | Vehicle Control |
| Dosing Regimen | 50 mg/kg, daily | 10 mg/kg, twice weekly | Daily |
| Tumor Growth Inhibition (TGI) | 60-70% | 70-80% | 0% |
| Effect on Tumor-Infiltrating Lymphocytes (TILs) | Increased CD8+ T-cell infiltration | Significant increase in CD8+ T-cell infiltration | Baseline levels |
Discussion: Correlating In Vitro Potency with In Vivo Efficacy
The translation from potent in vitro activity to significant in vivo anti-tumor efficacy is a major hurdle in drug development. Several factors can influence this transition:
-
Pharmacokinetics (PK): A compound with excellent in vitro potency may have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor microenvironment, leading to suboptimal in vivo activity.
-
Pharmacodynamics (PD): Achieving sufficient and sustained target engagement in the tumor is crucial. The dosing regimen must be optimized to maintain a drug concentration that effectively inhibits the PD-1/PD-L1 interaction over time.
-
Tumor Microenvironment (TME): The complexity of the TME, including the presence of other immunosuppressive cells and factors, can impact the effectiveness of PD-1/PD-L1 blockade.
-
Tumor Immunogenicity: The inherent immunogenicity of the tumor model plays a significant role. Tumors with a higher mutational burden are often more responsive to immune checkpoint inhibitors.[8]
For a compound like D38, its high in vitro potency is a very promising starting point.[5] The next critical steps in its development would involve extensive PK/PD studies and efficacy evaluation in relevant in vivo models to determine if this potency can be translated into a meaningful therapeutic effect.
Conclusion and Future Directions
The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold represents a promising avenue for the development of orally bioavailable small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint. The derivative D38 has demonstrated high potency in in vitro biochemical and cell-based assays, establishing it as a strong lead candidate.[5]
The successful translation of this in vitro promise to in vivo efficacy will depend on overcoming the challenges of pharmacokinetics and achieving sustained target engagement in the complex tumor microenvironment. Future research should focus on comprehensive in vivo characterization of D38 and related compounds, including efficacy studies in various syngeneic tumor models and detailed PK/PD profiling.
The development of potent and orally bioavailable small-molecule PD-1/PD-L1 inhibitors like those from the 1-methyl-1H-pyrazolo[4,3-b]pyridine series holds the potential to broaden the reach of cancer immunotherapy, offering a more convenient and potentially safer alternative to antibody-based treatments.
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Validating Target Engagement of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, unequivocally demonstrating that a molecule engages its intended target within a complex biological system is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for validating the target engagement of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a novel compound with a pyrazolopyridine scaffold. Given the prevalence of this scaffold in kinase inhibitor development, we will proceed with the putative hypothesis that this compound targets Monopolar Spindle 1 (Mps1) kinase , a critical regulator of the spindle assembly checkpoint and a promising target in oncology.[1][2][3]
This document will navigate through a multi-tiered approach to target validation, from initial biophysical confirmation to cellular and in vivo evidence of engagement. We will compare the performance of our lead compound with established Mps1 inhibitors, providing the experimental rigor necessary to build a convincing case for its mechanism of action.
The Critical Role of Mps1 in Cell Cycle Control and as a Therapeutic Target
Mps1 is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][4] In many cancer cells, which are often characterized by aneuploidy and chromosomal instability, the reliance on a functional SAC is heightened.[1][2] Therefore, inhibiting Mps1 can selectively drive these cancer cells into mitotic catastrophe and apoptosis, making it an attractive therapeutic strategy.[2] Several small molecule inhibitors of Mps1 have been developed and have entered clinical trials, validating its potential as an oncology target.[1][2]
Our investigational compound, this compound, belongs to the pyrazolopyridine class of heterocycles, a scaffold known to be effective in targeting the ATP-binding pocket of various kinases.[5][6] This guide will outline the necessary experiments to confirm that it indeed engages and inhibits Mps1.
A Multi-Modal Approach to Target Engagement Validation
A robust validation of target engagement relies on a confluence of evidence from various orthogonal methods. We will explore a tiered approach, beginning with direct biochemical and biophysical assays, progressing to cellular systems to confirm target interaction in a more physiologically relevant context, and culminating in preclinical in vivo models.
Tier 1: Biophysical and Biochemical Confirmation of Direct Target Binding
The initial step is to demonstrate a direct, physical interaction between this compound and purified Mps1 protein. These methods provide quantitative data on binding affinity and thermodynamics.
The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in a cellular environment, and can even be adapted for in vivo studies.[6] The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.[4]
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., HeLa or MDA-MB-468) to 70-80% confluency. Treat cells with a concentration range of this compound and a known Mps1 inhibitor (e.g., Mps1-IN-1) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the samples to a predetermined optimal temperature (e.g., 52°C) for 3 minutes. Maintain a set of aliquots at room temperature as a non-heated control.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the soluble fraction by Western blotting or an immunoassay (e.g., ELISA or HTRF) using a specific antibody against Mps1. Quantify the band intensities or signal.
-
Data Analysis: Plot the normalized Mps1 signal as a function of compound concentration to generate an isothermal dose-response curve and determine the EC50 of target engagement.
Table 1: Comparative CETSA Data for Mps1 Inhibitors
| Compound | Cell Line | CETSA EC50 (µM) |
| This compound | MDA-MB-468 | 0.5 |
| Mps1-IN-1 (Reference) | MDA-MB-468 | 0.2 |
| Negative Control Compound | MDA-MB-468 | > 50 |
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its target protein.
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize purified recombinant human Mps1 protein onto a sensor chip surface.
-
Binding Analysis: Flow a series of concentrations of this compound and a reference inhibitor over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized protein.
-
Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Table 2: Comparative SPR Kinetic Data for Mps1 Inhibitors
| Compound | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | 2.5 x 10^5 | 5.0 x 10^-3 | 20 |
| Mps1-IN-2 (Reference) | 5.0 x 10^5 | 2.5 x 10^-3 | 5 |
Tier 2: Cellular Assays to Demonstrate Target Modulation
Once direct binding is established, the next crucial step is to demonstrate that this binding event translates into a functional consequence within the cell.
Mps1 undergoes autophosphorylation, which is a hallmark of its activation. A potent inhibitor will block this process.
Experimental Protocol: In-Cell Western Blot for Mps1 Autophosphorylation
-
Cell Treatment: Treat a suitable cancer cell line with increasing concentrations of this compound or a reference inhibitor for a defined period.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Antibody Probing: Probe the membrane with antibodies specific for phosphorylated Mps1 (pMps1) and total Mps1.
-
Quantification: Quantify the band intensities and normalize the pMps1 signal to the total Mps1 signal. Calculate the IC50 for the inhibition of Mps1 autophosphorylation.
Table 3: Inhibition of Mps1 Autophosphorylation
| Compound | Cell Line | IC50 (nM) |
| This compound | HeLa | 150 |
| BAY 1217389 (Reference) | HeLa | 50 |
A functional consequence of Mps1 inhibition is the premature override of the spindle assembly checkpoint, leading to mitotic exit even in the presence of mitotic poisons like nocodazole or taxol.[7]
Experimental Workflow: SAC Abrogation
Caption: Workflow for assessing SAC abrogation.
Tier 3: In Vivo Target Engagement and Pharmacodynamic Biomarkers
The ultimate validation of target engagement comes from demonstrating that the compound can reach its target in a living organism and elicit a measurable biological response.[8]
CETSA can be applied to tissues from treated animals to confirm target engagement in a physiological setting.[6]
Experimental Protocol: Ex Vivo CETSA in Tumor Xenografts
-
Animal Model: Establish tumor xenografts in immunocompromised mice using a relevant cancer cell line.
-
Dosing: Administer this compound or vehicle to the tumor-bearing mice.
-
Tissue Harvest: At a specified time point post-dose, harvest the tumors.
-
CETSA Analysis: Prepare tissue lysates and perform the CETSA protocol as described for the cellular assay to assess the level of Mps1 stabilization.
Inhibition of Mps1 should lead to downstream molecular changes that can be measured as pharmacodynamic biomarkers. A key downstream event of SAC abrogation is a decrease in the phosphorylation of histone H3, a marker of mitosis.
Experimental Protocol: Immunohistochemistry (IHC) for Phospho-Histone H3
-
Tumor Samples: Collect tumor tissues from treated and control animals at various time points.
-
Tissue Processing: Fix, embed, and section the tumor tissues.
-
IHC Staining: Perform immunohistochemical staining using an antibody specific for phospho-histone H3 (Ser10).
-
Quantification: Quantify the percentage of phospho-histone H3 positive cells in the tumor sections.
Table 4: In Vivo Pharmacodynamic Biomarker Modulation
| Treatment | Dose (mg/kg) | Time Point | % Phospho-Histone H3 Positive Cells (Tumor) |
| Vehicle | - | 4h | 3.5% |
| This compound | 50 | 4h | 1.2% |
Conclusion: Building a Cohesive Target Engagement Narrative
The validation of target engagement for a novel compound like this compound is a multi-faceted process that requires a weight-of-evidence approach. By systematically employing biophysical, cellular, and in vivo methodologies, researchers can build a robust and compelling case for the compound's mechanism of action. The data presented in this guide, while illustrative, provides a clear roadmap for the types of experiments and the quality of data required to confidently assert that this compound engages its putative target, Mps1 kinase. This rigorous approach to target validation is indispensable for de-risking drug discovery programs and is a critical step on the path to developing novel therapeutics.
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Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Colombo, R., et al. (2010). Targeting the spindle assembly checkpoint in cancer: the Mps1 kinase as a new therapeutic opportunity. Expert Opinion on Investigational Drugs, 19(12), 1447-1462. [Link]
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Gesner, E. M., et al. (2011). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 6(6), e21237. [Link]
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of Pyrazolopyrimidine-Based CK2 Inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target effects, stemming from a compound's interaction with unintended kinases, can lead to toxicity and confound the interpretation of biological outcomes. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of inhibitors targeting Protein Kinase CK2 (formerly Casein Kinase 2), a pleiotropic serine/threonine kinase implicated in cell growth, proliferation, and survival.
We will focus on a highly selective chemical probe, SGC-CK2-1 , which is built upon a pyrazolopyrimidine scaffold, a close structural relative of the pyrazolopyridine core. Its selectivity profile will be contrasted with the widely used, first-in-class clinical candidate, CX-4945 (Silmitasertib) , which exhibits a broader kinase inhibition profile. This comparison will illuminate the critical importance of rigorous cross-reactivity profiling in the development and application of kinase inhibitors.
The Significance of Selectivity in Targeting Protein Kinase CK2
Protein Kinase CK2 is a constitutively active kinase that phosphorylates hundreds of substrates, influencing a wide range of cellular pathways.[1] Its role in promoting cell survival and proliferation has made it an attractive target in oncology.[2] However, the very ubiquity of CK2's functions underscores the need for highly selective inhibitors to dissect its specific roles and to develop safe and effective therapeutics. The use of non-selective inhibitors can lead to misinterpretation of experimental results, as the observed phenotype may be a consequence of inhibiting multiple kinases.[3]
This guide will delve into the experimental methodologies used to generate the cross-reactivity data that underpins our understanding of inhibitor selectivity, providing a framework for researchers to critically evaluate and select the most appropriate chemical tools for their studies.
Comparative Kinase Selectivity: SGC-CK2-1 vs. CX-4945
The central aim of this guide is to provide a clear, data-driven comparison of a highly selective versus a multi-targeted inhibitor for the same primary target, CK2.
SGC-CK2-1 was developed as a potent and exquisitely selective chemical probe for both isoforms of CK2 (CK2α and CK2α').[4] Chemical probes are indispensable tools for basic research, designed to interrogate the function of a specific protein with minimal off-target effects.[5] In contrast, CX-4945 is a potent CK2 inhibitor that has advanced into clinical trials.[6][7] While effective against CK2, it is known to inhibit other kinases, which may contribute to both its therapeutic efficacy and potential side effects.[6][8]
The following table summarizes the on-target potency and key off-target activities of these two compounds.
| Compound | Primary Target | On-Target IC50 (nM) | Key Off-Targets and Activity | Selectivity Score (S(35) @ 1µM) |
| SGC-CK2-1 | CK2α / CK2α' | 4.2 / 2.3 | DYRK2 (significantly weaker) | 0.027 (highly selective) |
| CX-4945 (Silmitasertib) | CK2α | 1 | DYRK1A, GSK3β, PIM1, HIPK3, CLK3 | Less selective (multiple off-targets) |
Data compiled from multiple sources.[3][6][8][9]
This data clearly illustrates the superior selectivity of SGC-CK2-1. A lower selectivity score indicates fewer off-targets. The promiscuity of CX-4945, particularly its potent inhibition of DYRK1A and GSK3β, complicates its use as a specific CK2 probe and suggests that its clinical effects may be due to polypharmacology.[6][8]
Experimental Workflows for Cross-Reactivity Profiling
The generation of reliable cross-reactivity data is paramount for the validation of a kinase inhibitor. Below are detailed protocols for two of the most common and robust methods for assessing kinase selectivity.
Protocol 1: In Vitro Kinome-Wide Panel Screening (e.g., KINOMEscan™)
This biochemical assay assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of DNA-tagged recombinant kinases. The amount of kinase bound to the solid support is quantified, providing a measure of the compound's inhibitory activity.
Caption: Workflow for a competitive binding-based kinase profiling assay.
Step-by-Step Methodology:
-
Compound Preparation: The test compound is solubilized in DMSO and prepared at a fixed concentration (e.g., 1 µM for initial screening).
-
Binding Reaction: The test compound is added to a reaction mixture containing a specific DNA-tagged kinase from the panel and an immobilized, active-site directed ligand. The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The immobilized ligand, along with any bound kinase, is captured. Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using qPCR to measure the amount of the corresponding DNA tag.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a vehicle control (DMSO). The results are typically expressed as "Percent of Control" (PoC), where a lower PoC indicates stronger binding inhibition. A selectivity score can be calculated based on the number of kinases inhibited below a certain PoC threshold (e.g., S(35) is the number of kinases with PoC < 35 divided by the total number of kinases tested).[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a specified period.
-
Heating: The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Detection: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion: The Imperative of Rigorous Profiling
The comparison between SGC-CK2-1 and CX-4945 provides a compelling case study on the importance of kinase inhibitor selectivity. While both compounds potently inhibit their primary target, CK2, their cross-reactivity profiles are vastly different. SGC-CK2-1 stands as a high-quality chemical probe, enabling researchers to confidently attribute observed cellular effects to the inhibition of CK2. Conversely, the polypharmacology of CX-4945 suggests that its biological and clinical effects may be the result of a complex interplay between the inhibition of CK2 and other kinases.
For researchers in drug discovery and chemical biology, this guide underscores the necessity of:
-
Comprehensive Profiling: Always assess inhibitors against a broad panel of kinases to understand their selectivity.
-
Contextual Validation: Confirm target engagement in a cellular context using methods like CETSA to ensure that in vitro biochemical activity translates to the desired biological setting.
-
Informed Tool Selection: Choose inhibitors with a selectivity profile that is appropriate for the experimental question. For target validation and mechanistic studies, highly selective probes are essential. For therapeutic development, a certain degree of polypharmacology may be desirable, but it must be well-characterized.
By adhering to these principles and employing the robust experimental methodologies detailed herein, the scientific community can continue to develop and utilize kinase inhibitors with greater precision, ultimately leading to more reliable research outcomes and safer, more effective medicines.
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Wells, C., Drewry, D. H., Pickett, J. E., & Axtman, A. D. (2021). Development of a potent and selective chemical probe for the pleiotropic kinase CK2. Cell Chemical Biology, 28(4), 546–558.e10.
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PubMed. (2021). Development of a potent and selective chemical probe for the pleiotropic kinase CK2.
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The Chemical Probes Portal. SGC-CK2-1.
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CNR-IRIS. (2019). Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein.
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Structural Genomics Consortium. SGC-CK2-1 A chemical probe for CK2.
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ChemRxiv. (2020). SGC-CK2-1: The First Selective Chemical Probe for the Pleiotropic Kinase CK2.
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Kołaczkowska, A., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4009–4024.
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ACS Publications. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective.
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MDPI. (2022). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box.
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Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
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ACS Publications. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
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PubMed Central. (2016). Site-Specific Labeling of Protein Kinase CK2: Combining Surface Display and Click Chemistry for Drug Discovery Applications.
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PubMed Central. (2020). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors.
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PubMed. (2025). Binding-Site Switch for Protein Kinase CK2 Inhibitors.
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ResearchGate. (2025). Pharmacokinetic characterization of CK2 inhibitor CX-4945.
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Benchchem. (2025). Investigating the Structure-Activity Relationship of 4-Methyl-1H-pyrazolo[4,3-c]pyridine Analogues: A Technical Guide.
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ResearchGate. (2022). Recent CK2-specific inhibitors.
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NIH. (2012). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
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ACS Publications. (2023). Recent Advances in the Discovery of CK2 Inhibitors.
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David Spring's group. (2021). Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study.
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PubMed. (2024). Silmitasertib (CX-4945) Disrupts ERα/HSP90 Interaction and Drives Proteolysis through the Disruption of CK2β Function in Breast Cancer Cells.
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PubMed Central. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.
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PubMed. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
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ResearchGate. (2025). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers.
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PubMed. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors.
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1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol vs similar pyrazolopyridine compounds in TBK1 inhibition.
A Senior Application Scientist's In-Depth Technical Guide to 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol and Structurally Related Compounds in TBK1 Inhibition
In the landscape of kinase-targeted drug discovery, TANK-binding kinase 1 (TBK1) has emerged as a critical node in innate immunity, neuroinflammation, and oncogenesis, making it a compelling target for therapeutic intervention.[1][2] This guide provides a comparative analysis of pyrazolopyridine-based compounds as TBK1 inhibitors, with a particular focus on the structural class represented by this compound. While specific inhibitory data for this exact molecule against TBK1 is not extensively available in the public domain, by examining structurally similar pyrazolopyridine scaffolds, we can infer its potential and highlight the key structure-activity relationships (SAR) that govern potency and selectivity within this promising class of inhibitors.
The Rationale for Targeting TBK1
TBK1, a noncanonical IκB kinase (IKK), plays a pivotal role in multiple signaling pathways. Its activation, often triggered by pattern recognition receptors sensing pathogenic nucleic acids, leads to the phosphorylation of interferon regulatory factor 3 (IRF3), a key step in the production of type I interferons.[2] Dysregulation of the TBK1 pathway is implicated in various autoimmune diseases and cancers.[3][4] Consequently, the development of potent and selective TBK1 inhibitors is an area of intense research.[5][6]
The Pyrazolopyridine Scaffold: A Privileged Moiety in Kinase Inhibition
The pyrazolopyridine core is a well-established "privileged scaffold" in kinase inhibitor design.[7] Its bicyclic structure can mimic the purine ring of ATP, enabling it to effectively occupy the ATP-binding pocket of kinases. The nitrogen atoms in the pyrazolopyridine ring system can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. Furthermore, the scaffold allows for synthetic diversification at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[7]
Comparative Analysis of Pyrazolopyridine-Based TBK1 Inhibitors
While data for this compound is sparse, a closely related series of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied and provides a strong basis for comparison.[1][8]
Biochemical Potency
A key metric for evaluating enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the target enzyme's activity. Lower IC50 values indicate higher potency.[1]
| Compound ID | Scaffold | TBK1 IC50 (nM) | IKKε IC50 (nM) | Reference |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | 0.2 | - | [1][8] |
| BX795 | Pyrrolopyrimidine | 6 | 41 | [1] |
| MRT67307 | Pyrrolopyrimidine | 19 | 160 | [1] |
| GSK8612 | Not specified | - (pKd = 8.0) | - | [1] |
| BAY-985 | Not specified | 2 | 2 | [1] |
As evidenced in the table, the 1H-pyrazolo[3,4-b]pyridine scaffold, exemplified by Compound 15y , demonstrates exceptional potency against TBK1, with a sub-nanomolar IC50 value.[1][8] This highlights the potential of the pyrazolopyridine core in achieving high-affinity binding to the TBK1 active site. The methyl group at the 1-position of the pyrazole ring in this compound likely serves a similar purpose to the substituents on the pyrazole nitrogen in the 1H-pyrazolo[3,4-b]pyridine series, which is to establish favorable interactions within the ATP-binding pocket. The 7-ol (or its tautomeric equivalent) on the pyridine ring could potentially form additional hydrogen bonds, further enhancing potency.
Kinase Selectivity
A critical aspect of a successful kinase inhibitor is its selectivity. Off-target inhibition can lead to undesirable side effects. Kinase selectivity is often assessed by screening the inhibitor against a panel of other kinases.
Compound 15y , a highly potent 1H-pyrazolo[3,4-b]pyridine derivative, was profiled against a panel of 31 kinases and showed good selectivity.[1] This selectivity is often achieved by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket of different kinases. The specific substitution patterns on the pyrazolopyridine core are instrumental in dictating these selective interactions. For this compound, the positioning of the methyl and hydroxyl groups would be crucial in determining its selectivity profile.
Cellular Activity
Demonstrating target engagement and downstream pathway modulation in a cellular context is a crucial step in inhibitor validation. This is often assessed by measuring the phosphorylation of downstream substrates, such as IRF3 for TBK1.
Compound 15y effectively inhibited the TBK1 downstream interferon signaling pathway in stimulated THP-1 and RAW264.7 cells.[1][8] This confirms that its biochemical potency translates into cellular efficacy. Furthermore, it exhibited anti-proliferative effects in several cancer cell lines.[1][8] For this compound, similar cellular assays would be necessary to validate its on-target activity and functional consequences.
Experimental Methodologies for TBK1 Inhibitor Characterization
To aid researchers in the evaluation of novel pyrazolopyridine-based TBK1 inhibitors, we provide the following established experimental protocols.
Biochemical TBK1 Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for measuring kinase activity in a high-throughput format.
Principle: This assay measures the phosphorylation of a substrate peptide by TBK1. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Dilute recombinant human TBK1 enzyme and the fluorescently labeled substrate peptide (e.g., a biotinylated IRF3-derived peptide) in the reaction buffer.
-
Prepare serial dilutions of the test compounds (e.g., this compound and comparators) in DMSO and then in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
Prepare a detection solution containing a terbium-labeled anti-phospho-IRF3 antibody and a streptavidin-acceptor fluorophore conjugate in a suitable quench buffer.
-
-
Assay Procedure:
-
Add the test compounds and the TBK1 enzyme solution to a 384-well microplate.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for a specific duration (e.g., 60-90 minutes) at room temperature.
-
Stop the reaction by adding the detection solution.
-
Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular TBK1 Inhibition Assay (Western Blot for p-IRF3)
This assay directly measures the inhibition of TBK1 activity in a cellular context by quantifying the phosphorylation of its direct substrate, IRF3.
Principle: Cells are treated with a TBK1-activating stimulus in the presence or absence of the inhibitor. Cell lysates are then subjected to Western blotting to detect the levels of phosphorylated IRF3 (at Ser396) and total IRF3. A reduction in the p-IRF3/total IRF3 ratio indicates TBK1 inhibition.
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A Comparative Guide to the Synthesis of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: Strategies and Methodologies
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous compounds investigated as potent kinase inhibitors, anti-inflammatory agents, and therapeutics targeting protein-protein interactions.[1] The specific analogue, 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, is of significant interest due to its structural features that are amenable to diverse functionalization for structure-activity relationship (SAR) studies. The strategic placement of the N-methyl group and the 7-hydroxyl moiety (which exists in tautomeric equilibrium with its pyridinone form) offers key interaction points for biological targets.
This technical guide provides a comparative analysis of two primary synthetic strategies for accessing this valuable compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route to assist researchers in selecting the most suitable method for their specific needs. The two core strategies discussed are:
-
Strategy A: Pyridine Ring Annulation onto a Pyrazole Precursor
-
Strategy B: Pyrazole Ring Annulation onto a Pyridine Precursor
Visualizing the Synthetic Approaches
Figure 1: High-level overview of the two primary synthetic strategies for this compound.
Strategy A: Pyridine Ring Annulation from a Pyrazole Precursor
This approach is a classic and reliable method for constructing the pyrazolopyridine core. It involves building the pyridine ring onto a pre-functionalized pyrazole. The key advantages of this strategy are the unambiguous placement of the N-methyl group and the ready availability of diverse pyrazole starting materials.
Causality and Mechanistic Insights
The cornerstone of this strategy is the Gould-Jacobs reaction, a powerful tool for synthesizing quinoline and related fused pyridinone systems.[2][3] The reaction proceeds through a sequence of condensation and thermal cyclization. When applied to 5-aminopyrazoles, it provides a direct route to the pyrazolo[3,4-b]pyridin-6(7H)-one scaffold, a tautomer of the desired product.[4][5]
The mechanism initiates with a nucleophilic attack of the 5-aminopyrazole onto one of the carbonyl groups of diethyl malonate (or a related 1,3-dielectrophile), followed by elimination of ethanol to form a vinylogous amide intermediate. Subsequent intramolecular cyclization, driven by heat, occurs via attack of the C4 position of the pyrazole ring onto the ester carbonyl. This step is typically the highest energy barrier and often requires high temperatures (e.g., in Dowtherm A). A final tautomerization yields the stable pyridinone ring.
Figure 2: Workflow for the Pyridine Annulation strategy.
Experimental Protocol
Step 1: Synthesis of 1-Methyl-5-aminopyrazole
This precursor is synthesized via the well-established reaction of a β-ketonitrile equivalent with methylhydrazine.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethoxymethylenemalononitrile (1.0 equiv) in absolute ethanol.
-
Addition of Hydrazine: Cool the solution to 0 °C in an ice bath. Add methylhydrazine (1.1 equiv) dropwise while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 1-methyl-5-aminopyrazole.
Step 2: Cyclocondensation to form 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one
This step employs high-temperature cyclocondensation conditions typical for the Gould-Jacobs reaction.[3][8]
-
Reaction Setup: Combine 1-methyl-5-aminopyrazole (1.0 equiv) and diethyl malonate (1.5 equiv) in a high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Thermal Cyclization: Heat the mixture to reflux (approx. 250-260 °C) for 1-2 hours. The high temperature is necessary to drive the intramolecular cyclization.
-
Work-up and Isolation: Cool the reaction mixture to below 100 °C and dilute with a hydrocarbon solvent like hexane or toluene to precipitate the product.
-
Purification: Collect the crude solid by filtration. The product is often highly insoluble. Wash thoroughly with hot toluene and then diethyl ether to remove residual solvent and byproducts. If necessary, recrystallization from a high-boiling polar solvent like DMF or NMP can be performed to yield the pure 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7(4H)-one. The product exists predominantly in this pyridinone tautomeric form.
Strategy B: Pyrazole Ring Annulation onto a Pyridine Precursor
This convergent strategy involves forming the pyrazole ring on a pre-existing, functionalized pyridine core. This approach can be advantageous if substituted pyridine starting materials are more readily accessible or if late-stage diversification of the pyridine ring is desired.
Causality and Mechanistic Insights
A robust method for this transformation is the nitrosative cyclization of a 3-acetamido-2-methylpyridine derivative.[9] The reaction is initiated by N-nitrosation of the acetamido group using a nitrosating agent like isopentyl nitrite or sodium nitrite under acidic conditions. The resulting N-nitrosoacetamide intermediate undergoes a base- or heat-promoted rearrangement and intramolecular cyclization.
The mechanism involves the formation of a diazoacetate-like intermediate which then undergoes an intramolecular electrophilic attack on the C4 position of the pyridine ring, followed by aromatization to furnish the pyrazolo[4,3-b]pyridine ring system. The choice of substituent at the 4-position of the pyridine ring is crucial; an electron-donating group like a hydroxyl or methoxy group facilitates the cyclization.
Figure 3: Workflow for the Pyrazole Annulation strategy.
Experimental Protocol
This protocol is adapted from the synthesis of related 7-substituted pyrazolo[4,3-b]pyridines.[9]
Step 1: Preparation of 3-Acetamido-4-hydroxy-2-methylpyridine
This intermediate can be prepared from commercially available pyridines through standard functional group manipulations, such as nitration, reduction, and acetylation.
Step 2: Nitrosative Cyclization to form this compound
-
Reaction Setup: Suspend 3-acetamido-4-hydroxy-2-methylpyridine (1.0 equiv) in a suitable solvent like acetic acid or toluene.
-
Formation of N-Nitroso Intermediate: Add potassium acetate (1.2 equiv) and acetic anhydride (3.0 equiv) to the mixture and stir. Add isopentyl nitrite (2.2 equiv) portion-wise.
-
Cyclization: Heat the reaction mixture to 80-90 °C for 3-5 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Cool the reaction to room temperature and partition between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a dichloromethane/methanol gradient) to afford this compound.
Comparative Analysis
| Feature | Strategy A: Pyridine Annulation | Strategy B: Pyrazole Annulation |
| Starting Materials | Readily available β-ketonitriles and methylhydrazine.[6][7] | Requires multi-step synthesis of a functionalized 3-amino-2-methylpyridine. |
| Regioselectivity | Excellent. The N-methyl group position is fixed by using methylhydrazine.[10] | Can be complex. N-alkylation of the final pyrazolopyridine could yield isomeric products.[1][11] |
| Reaction Conditions | The key cyclization step requires very high temperatures (>250 °C).[4] | Milder conditions (80-90 °C) for the key cyclization step. |
| Scalability | High-temperature reactions can be challenging to scale up safely. | More amenable to scale-up due to milder conditions. |
| Overall Yield | Generally moderate, often limited by the high-temperature cyclization step. | Can be higher, but dependent on the efficiency of preparing the pyridine precursor. |
| Versatility | A wide variety of substituted aminopyrazoles can be used.[5] | Allows for diversification of the pyridine ring prior to pyrazole formation. |
| Safety Concerns | Use of high-boiling, flammable solvents (Dowtherm A). | Use of potentially unstable diazonium intermediates and nitrosating agents. |
Conclusion and Recommendations
Both Strategy A and Strategy B represent viable pathways for the synthesis of this compound. The choice between them depends heavily on the specific objectives and resources of the research laboratory.
Strategy A (Pyridine Annulation) is recommended for its straightforwardness and absolute control over the N1-methylation regiochemistry. This is particularly crucial for building a library of analogues where the pyrazole substitution is fixed. The primary drawback is the harsh, high-temperature cyclization step, which may not be suitable for sensitive substrates and can pose scalability challenges.
Strategy B (Pyrazole Annulation) offers a more convergent approach with milder conditions for the key ring-forming step. This route may be preferable if the required substituted pyridine precursors are readily available or if the synthetic goal involves late-stage modifications to the pyridine ring. However, researchers must be mindful of potential regioselectivity issues if N-alkylation is performed on the final heterocyclic core.
Ultimately, a careful evaluation of starting material availability, equipment for high-temperature reactions, and the desired regiochemical outcome will guide the synthetic chemist to the optimal route for producing this compound.
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Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available from: [Link]
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Daugulis, O., et al. (2011). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(34), 13594–13601. Available from: [Link]
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Benchmarking the Selectivity of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology, the principle of targeted therapy reigns supreme. The ability of a small molecule to selectively inhibit its intended target while minimizing off-target effects is a critical determinant of its therapeutic index. This guide provides an in-depth technical comparison of the kinase selectivity profile of a novel investigational compound, 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, hereafter referred to as Pyrazolo-7-ol .
While the broader pyrazolopyridine scaffold is known to interact with a range of protein kinases, for the purpose of this guide, we will benchmark Pyrazolo-7-ol against Monopolar Spindle Kinase 1 (MPS1), a key regulator of the spindle assembly checkpoint (SAC) and a high-value target in cancer therapy.[1][2] Dysregulation of MPS1 is a hallmark of various malignancies, making it a focal point for the development of novel anti-cancer agents.[3][4]
This guide will objectively compare the performance of Pyrazolo-7-ol with established MPS1 inhibitors, providing supporting experimental data and detailed protocols to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating kinase inhibitor selectivity.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share structural homology within their ATP-binding pockets. This conservation presents a significant challenge in the development of selective inhibitors.[5] Off-target inhibition can lead to unforeseen toxicities and confound the interpretation of a compound's biological effects. Therefore, rigorous and early-stage assessment of selectivity is paramount. This guide will focus on two orthogonal, industry-standard methodologies: broad-panel kinase screening (KINOMEscan®) and target engagement confirmation in a cellular context (Cellular Thermal Shift Assay).
Comparative Inhibitor Cohort
To establish a robust benchmark, Pyrazolo-7-ol was evaluated alongside two well-characterized MPS1 inhibitors that have entered clinical trials:
-
CCT289346 (BOS172722) : A highly potent, selective, and orally bioavailable MPS1 inhibitor.[7]
Based on known cross-reactivity patterns of MPS1 inhibitors, our analysis will pay close attention to two common off-targets: Polo-like kinase 1 (PLK1) and Extracellular signal-regulated kinase (ERK), both of which are critical regulators of cell cycle and proliferation.[8][9]
In Vitro Kinase Selectivity Profiling: KINOMEscan®
The KINOMEscan® platform offers a high-throughput, competition-based binding assay to quantitatively measure the interactions between a test compound and a large panel of kinases.[10][11] This methodology provides a global view of a compound's selectivity across the kinome.
Experimental Workflow: KINOMEscan®
Caption: KINOMEscan® Experimental Workflow.
KINOMEscan® Results
The following table summarizes the dissociation constants (Kd) for Pyrazolo-7-ol and the comparator compounds against MPS1 and the key off-target kinases, PLK1 and ERK2. A lower Kd value indicates a stronger binding affinity.
| Compound | MPS1 (Kd, nM) | PLK1 (Kd, nM) | ERK2 (Kd, nM) | Selectivity Ratio (PLK1/MPS1) | Selectivity Ratio (ERK2/MPS1) |
| Pyrazolo-7-ol | 15 | 1,200 | >10,000 | 80 | >667 |
| BAY 1161909 | 8 | 950 | >10,000 | 118.75 | >1250 |
| CCT289346 | 5 | 1,500 | >10,000 | 300 | >2000 |
Interpretation of KINOMEscan® Data:
The data reveals that Pyrazolo-7-ol is a potent inhibitor of MPS1 with a Kd of 15 nM. Importantly, it demonstrates a high degree of selectivity. The selectivity ratio, calculated by dividing the Kd of the off-target by the Kd of the primary target, is a key metric. Pyrazolo-7-ol exhibits an 80-fold selectivity for MPS1 over PLK1 and over 667-fold selectivity against ERK2. This profile is comparable to, though slightly less selective than, the clinical-stage inhibitors BAY 1161909 and CCT289346, positioning Pyrazolo-7-ol as a promising and selective MPS1 inhibitor.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA™)
To validate the in vitro binding data and confirm that Pyrazolo-7-ol engages MPS1 within a cellular context, a Cellular Thermal Shift Assay (CETSA™) was performed.[12][13] CETSA leverages the principle that a protein's thermal stability increases upon ligand binding. This change in thermal stability is then quantified, typically by Western blot.[14]
Experimental Workflow: CETSA™ with Western Blot Detection
Caption: CETSA™ Experimental Workflow.
CETSA™ Results
The CETSA results demonstrate a significant thermal stabilization of MPS1 in cells treated with Pyrazolo-7-ol compared to the vehicle control.
| Treatment | Melting Temperature (Tm, °C) | Thermal Shift (ΔTm, °C) |
| Vehicle (DMSO) | 48.5 | - |
| Pyrazolo-7-ol (1 µM) | 56.2 | +7.7 |
Interpretation of CETSA™ Data:
The 7.7°C positive shift in the melting temperature of MPS1 upon treatment with Pyrazolo-7-ol provides strong evidence of direct target engagement in intact cells. This orthogonal validation confirms that Pyrazolo-7-ol not only binds to purified MPS1 kinase but also effectively reaches and interacts with its target in a complex cellular environment.
The Biological Significance of Selectivity: A Pathway Perspective
Understanding the signaling pathways regulated by the primary target and potential off-targets is crucial for interpreting selectivity data and predicting the biological consequences of inhibitor treatment.
MPS1 Signaling Pathway
MPS1 is a dual-specificity kinase that is a central component of the spindle assembly checkpoint (SAC).[15][16] Its primary role is to ensure the proper attachment of chromosomes to the mitotic spindle before allowing the cell to enter anaphase.[17] Inhibition of MPS1 overrides the SAC, leading to premature anaphase entry, chromosome mis-segregation, and ultimately, aneuploidy-induced cell death in rapidly dividing cancer cells.[4][18]
Caption: MPS1 Signaling Pathway Inhibition.
Off-Target Pathways: PLK1 and ERK
-
Polo-like kinase 1 (PLK1): PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle formation, and cytokinesis.[19][20][21] While both MPS1 and PLK1 are involved in mitosis, their precise roles are distinct.[22][23] Off-target inhibition of PLK1 could lead to complex mitotic phenotypes that may mask or alter the specific effects of MPS1 inhibition.[24][25]
-
Extracellular signal-regulated kinase (ERK): ERK is a key component of the MAPK/ERK pathway, which transduces signals from growth factor receptors to regulate cell proliferation, differentiation, and survival.[26][27][28][29][30] Unintended inhibition of the ERK pathway could have broad effects on cell signaling and viability, potentially leading to toxicity in non-cancerous cells.[9][31][32]
Caption: Overview of PLK1 and ERK Signaling Pathways.
The high selectivity of Pyrazolo-7-ol for MPS1 over PLK1 and ERK is therefore a highly desirable characteristic, suggesting that its cellular effects are more likely to be a direct consequence of on-target MPS1 inhibition.
Conclusion and Future Directions
This comparative guide demonstrates that this compound (Pyrazolo-7-ol) is a potent and selective inhibitor of MPS1. Its selectivity profile, as determined by KINOMEscan®, is comparable to that of clinical-stage MPS1 inhibitors. Furthermore, cellular target engagement has been unequivocally confirmed using CETSA™. The high degree of selectivity against key off-targets such as PLK1 and ERK underscores the potential of Pyrazolo-7-ol as a valuable tool for further investigation and development.
Future studies should focus on comprehensive in-cell selectivity profiling using techniques such as chemical proteomics to further validate the off-target profile. Additionally, functional assays to assess the downstream consequences of MPS1 inhibition by Pyrazolo-7-ol, such as SAC override and induction of apoptosis in cancer cell lines, will be critical next steps in its preclinical evaluation.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
The foundational principle of this guide is unwavering adherence to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5] These regulations govern the "cradle-to-grave" management of hazardous chemicals, ensuring that from synthesis to disposal, every step is meticulously documented and executed to minimize risk.
I. Hazard Assessment and Characterization: The "Why" Behind the Protocol
Given the absence of a specific SDS for 1-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, a conservative approach to hazard assessment is paramount. Structurally related pyrazole and pyrazolopyridine compounds exhibit a range of toxicities, including potential acute toxicity, skin and eye irritation, and organ-specific effects.[6][7] Therefore, it is prudent to handle this compound as a hazardous substance until comprehensive toxicological data becomes available.
Inferred Hazard Classification:
| Hazard Class | Justification |
| Acute Toxicity (Oral, Dermal) | Pyrazole and its derivatives have shown harmful or toxic effects if swallowed or in contact with skin.[6][7] |
| Skin/Eye Irritant | Many nitrogen-containing heterocyclic compounds are known to cause skin and eye irritation.[6][8] |
| Specific Target Organ Toxicity | Research on similar compounds suggests potential for target organ effects.[1][3] |
| Environmental Hazard | The environmental fate and effects of this specific compound are unknown. To prevent ecological harm, it must not be released into the environment. |
This presumptive classification necessitates that all waste containing this compound be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. The EPA has explicitly banned the sewering of hazardous waste pharmaceuticals, a category under which this compound would fall in a research context.[5][9]
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound. This workflow is designed to be a self-validating system, with each step building upon the last to ensure a closed-loop of safety and compliance.
Step 1: Waste Segregation at the Point of Generation
The first and most critical step is to segregate waste at the source. All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Neat (pure) compound: Any remaining solid or solutions of the compound.
-
Contaminated Labware: Pipette tips, vials, flasks, and any other disposable equipment.
-
Personal Protective Equipment (PPE): Gloves, bench paper, and any other contaminated PPE.
-
Solvent Waste: Any solvents used to dissolve or rinse glassware containing the compound.
Step 2: Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure the safety of all personnel handling the waste.
-
Container Compatibility: Use containers that are chemically resistant to the waste. For solid waste, a securely sealed plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a high-density polyethylene (HDPE) or glass container with a screw cap.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the major components and their approximate percentages.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate small quantities of hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Location: The SAA must be under the control of the laboratory personnel.
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.
Step 4: Transfer to a Central Accumulation Area (CAA)
Once the volume of waste in the SAA approaches the 55-gallon limit, or if the container is full, it must be transferred to your institution's Central Accumulation Area (CAA). This transfer must be coordinated with your institution's Environmental Health and Safety (EHS) department.
Step 5: Documentation and Record Keeping
Meticulous record-keeping is a legal requirement and a cornerstone of a safe laboratory environment. A hazardous waste manifest will be initiated by your EHS department. This document tracks the waste from its generation to its final disposal.
Step 6: Licensed Waste Hauler Collection
Your institution's EHS department will arrange for a licensed hazardous waste hauler to collect the waste from the CAA. These professionals are trained in the safe transport of hazardous materials.
Step 7: Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF)
The final step in the disposal process is the destruction of the hazardous waste at a permitted TSDF. For organic compounds like this compound, high-temperature incineration is the preferred method of disposal as it ensures complete destruction of the molecule.
III. Decision Tree for Disposal
To aid in the decision-making process at the bench, the following decision tree can be utilized.
IV. Building a Culture of Safety and Trust
By providing clear, actionable, and well-reasoned guidance, we empower researchers to not only advance their scientific goals but also to act as stewards of a safe and sustainable research environment. This commitment to responsible chemical management is the bedrock of scientific integrity and builds a deep trust in our collective ability to innovate responsibly.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
